ethyl N-(2-chlorophenyl)carbamodithioate
Description
Structure
3D Structure
Properties
CAS No. |
13037-25-7 |
|---|---|
Molecular Formula |
C9H10ClNS2 |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
ethyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
NCIRTHMEMNYDRA-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
Isomeric SMILES |
CCSC(=NC1=CC=CC=C1Cl)S |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
Other CAS No. |
13037-25-7 |
Synonyms |
o-Chlorophenyldithiocarbamic acid ethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate
Introduction
Dithiocarbamates are a versatile class of organosulfur compounds characterized by the −N(C=S)S− functional group.[1] Their unique chemical properties, particularly their ability to chelate metals and interact with biological thiols, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery.[2] Compounds bearing the dithiocarbamate moiety have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for a specific dithiocarbamate derivative, ethyl N-(2-chlorophenyl)carbamodithioate, a compound of interest for further investigation in drug development programs.
The synthesis of dithiocarbamates is often achieved through a one-pot reaction involving a primary or secondary amine, carbon disulfide, and an alkylating agent.[5] This highly atom-economical process is adaptable and generally proceeds under mild conditions, making it an attractive method for generating libraries of dithiocarbamate-based compounds for biological screening.[5] This document will detail the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and outline the expected analytical characterization of the target molecule.
Synthesis Pathway and Mechanism
The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate proceeds via a two-step, one-pot reaction. The first step involves the nucleophilic addition of 2-chloroaniline to carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base, typically a hydroxide, to form the corresponding dithiocarbamate salt. The second step is the S-alkylation of the dithiocarbamate salt with an alkylating agent, in this case, ethyl bromide, to yield the final product.
The causality behind the experimental choices is rooted in the reactivity of the starting materials. 2-chloroaniline, a primary aromatic amine, acts as the initial nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon of carbon disulfide. The presence of a base is crucial to deprotonate the resulting dithiocarbamic acid, which is unstable, thereby forming the more stable and nucleophilic dithiocarbamate anion. Ethyl bromide serves as a competent electrophile for the subsequent S-alkylation, readily reacting with the sulfur-centered nucleophile to form the final ester product.
Caption: Synthesis pathway for ethyl N-(2-chlorophenyl)carbamodithioate.
Experimental Protocol
This protocol is a self-validating system designed for the efficient synthesis of the target compound.
Materials and Reagents:
-
2-Chloroaniline (C₆H₆ClN)
-
Carbon Disulfide (CS₂)
-
Ethyl Bromide (C₂H₅Br)
-
Sodium Hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (0.1 mol) in 100 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
To the cooled solution, add a solution of sodium hydroxide (0.1 mol) in 50 mL of water dropwise.
-
Slowly add carbon disulfide (0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
To the resulting solution of the sodium dithiocarbamate salt, add ethyl bromide (0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition of ethyl bromide, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl N-(2-chlorophenyl)carbamodithioate.
Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=S stretch (thiocarbonyl) | 1000-1250 |
| C-N stretch | 1300-1400 |
| C-S stretch | 600-800 |
| C-Cl stretch | 700-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 9.0 | Broad singlet |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -S-CH₂- | 3.2 - 3.5 | Quartet |
| -CH₃ | 1.2 - 1.5 | Triplet |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are:
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=S | 190 - 200 |
| Aromatic C-Cl | 128 - 132 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-H | 120 - 130 |
| -S-CH₂- | 30 - 35 |
| -CH₃ | 12 - 16 |
Mass Spectrometry (MS):
Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of ethyl N-(2-chlorophenyl)carbamodithioate (C₉H₁₀ClNS₂). The fragmentation pattern would likely involve the loss of the ethyl group, the thio-ethyl group, and cleavage of the C-N bond.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume/Mass |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 0.1 | ~12.76 g |
| Carbon Disulfide | CS₂ | 76.14 | 0.1 | ~7.61 g (6.0 mL) |
| Ethyl Bromide | C₂H₅Br | 108.97 | 0.1 | ~10.9 g (7.6 mL) |
| Sodium Hydroxide | NaOH | 40.00 | 0.1 | 4.0 g |
| Ethyl N-(2-chlorophenyl)carbamodithioate | C₉H₁₀ClNS₂ | 231.77 | - | Theoretical Yield: ~23.2 g |
Conclusion
The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of ethyl N-(2-chlorophenyl)carbamodithioate. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes this an accessible route for researchers in both academic and industrial settings. The characterization data provided, based on established spectroscopic principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product. This technical guide is intended to empower researchers and scientists in their efforts to explore the potential of novel dithiocarbamate derivatives in the field of drug development.
References
- Abdullah, N. H., et al. (2016). Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex. Materials Chemistry and Physics, 173, 33–41.
- Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275–5277.
- BenchChem. (2025).
- Breviglieri, S. T., et al. (2000). Correlation between ionic radius ad thermal decomposition of Fe (II), Co(II), Ni(II), Cu (II) and Zn (II)
- Cavalheiro, E. T. G., et al. (2000). Correlation between IR spectra and thermal decomposition of cobalt (II), nickel (II), copper (II), and mercury (II) complexes with piperidine dithiocarbamates and pyrrolidine dithiocarbamates. Transition Metal Chemistry, 25, 69–72.
- Cesur, H., et al. (2008). Synthesis, characterization, spectral and thermal studies of some divalent transition metal complexes of Benzyl piperizane Dithiocarbamates. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.
- Hogarth, G., & Onwudiwe, D. C. (2021). Dithiocarbamate induce apoptosis via intracellular uptake of copper by triggering the formation of ROS and proteasome inhibition. Molecules, 26(15), 4483.
- Kaul, S., et al. (2021).
- Nobel, C. I., et al. (1995). Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular concentration of redox-active copper. Journal of Biological Chemistry, 270(45), 26790–26796.
- Scarcia, V., et al. (1999). Palladium and platinum dithiocarbamate complexes containing mono and diamines. Polyhedron, 18, 2827–2837.
- Siddiqi, K. S., & Nishat, N. (2008). synthesis and characterization of succinimide and phthalevhde dithiocarbamates and their complexs with some transition metal ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 3. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
Mechanism of formation of ethyl N-(2-chlorophenyl)carbamodithioate
An In-Depth Technical Guide
Executive Summary
The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate represents a classic yet nuanced application of organosulfur chemistry. While the formation of dithiocarbamates is often treated as a trivial bimolecular reaction, the introduction of an ortho-substituted aniline (2-chloroaniline) introduces specific electronic and steric constraints that dictate protocol design.
This guide deconstructs the formation mechanism into its kinetic and thermodynamic components. We move beyond the "recipe" to explore the causality of the reaction—why specific bases prevent reversibility, how solvent polarity influences the transition state, and how to rigorously validate the S-alkylation step.
Mechanistic Foundations
The formation of ethyl N-(2-chlorophenyl)carbamodithioate proceeds through a two-stage sequence: the nucleophilic addition of the amine to carbon disulfide (
The Reaction Pathway[1][2]
-
Nucleophilic Attack: The lone pair on the nitrogen of 2-chloroaniline attacks the electrophilic carbon of
.-
Constraint: The 2-Cl group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to aniline. This necessitates a polar aprotic solvent or a strong base to drive the equilibrium forward.
-
-
Deprotonation: A base (B:) abstracts the proton from the zwitterionic intermediate to generate the stable dithiocarbamate anion.
-
S-Alkylation: The sulfur nucleophile attacks the ethylating agent (e.g., ethyl iodide) via an
mechanism, locking the structure into the final ester form.
Visualization of the Pathway
The following diagram illustrates the stepwise transformation, highlighting the critical transition states and the role of the base.
Figure 1: Reaction pathway from 2-chloroaniline to the dithiocarbamate ester, emphasizing the stabilization of the intermediate salt.
Thermodynamic & Kinetic Considerations
Successful synthesis requires managing the equilibrium of the dithiocarbamic acid formation. Unlike aliphatic amines, the ortho-chloroaniline forms a less stable dithiocarbamate salt due to steric crowding and lower basicity.
Solvent & Base Selection Matrix
| Parameter | Recommended Choice | Rationale |
| Solvent | DMF or DMSO (Primary)Ethanol (Secondary) | DMF/DMSO: High dielectric constants stabilize the polar transition state and the ionic dithiocarbamate salt. They also enhance the nucleophilicity of the sulfur anion for the |
| Base | NaOH (aq) or | NaOH: Irreversibly deprotonates the intermediate, preventing the decomposition of the dithiocarbamate back to amine and |
| Temperature | Addition Phase ( |
The "Ortho" Effect
The chlorine atom at the C2 position creates a specific challenge:
-
Steric Hindrance: It partially blocks the approach of the bulky
molecule. -
Electronic Deactivation: The inductive withdrawal reduces the electron density on the nitrogen. Implication: You must ensure vigorous stirring and potentially extended reaction times (2-4 hours) for the salt formation step compared to unsubstituted aniline.
Experimental Protocol (Self-Validating)
This protocol is designed for high purity and yield, incorporating "checkpoints" to validate progress without external analysis.
Reagents:
-
2-Chloroaniline (1.0 eq)
-
Carbon Disulfide (
) (1.2 - 1.5 eq) -
Potassium Hydroxide (KOH) or NaOH (1.1 eq)
-
Ethyl Iodide (EtI) (1.1 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology
Phase 1: Formation of the Dithiocarbamate Salt [1][2]
-
Dissolution: In a round-bottom flask, dissolve 2-chloroaniline (e.g., 10 mmol) in DMF (15 mL).
-
Base Addition: Add KOH (11 mmol) (crushed powder or dissolved in minimal water). Cool the mixture to
in an ice bath. -
Addition: Add
(12-15 mmol) dropwise over 20 minutes.-
Checkpoint 1 (Visual): The solution should shift from pale yellow to a deep yellow/orange or reddish hue. This color change indicates the formation of the conjugated dithiocarbamate anion (
resonance structure).
-
-
Equilibration: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Phase 2: S-Alkylation
5. Alkylation: Cool the mixture back to
- Checkpoint 2 (Precipitation): As the non-ionic ester forms, it becomes less soluble in the aqueous/basic media (if water was used) or precipitates KI/NaI salts in DMF. If using DMF, the mixture may become cloudy.
Phase 3: Work-up
7. Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
8. Isolation: The product typically precipitates as a solid. Filter the solid.[3][4] If it oils out (common with ethyl esters), extract with Ethyl Acetate (
Characterization & Quality Control
To confirm the structure and rule out isothiocyanate formation, use the following spectroscopic signatures.
NMR Spectroscopy
-
NMR (
):- 1.3-1.4 ppm (t, 3H): Methyl group of the S-ethyl chain.
-
3.3-3.4 ppm (q, 2H): Methylene (
) protons. Note: The chemical shift is distinctively downfield due to sulfur. - 8.5-9.5 ppm (s, 1H, broad): N-H proton. Crucial: If this peak is missing, you may have formed the isothiocyanate or dialkylated product.
-
Aromatic Region: Characteristic splitting for 2-substituted benzene (dd, td patterns).
Infrared (IR) Spectroscopy
-
3150 - 3250
: N-H stretch (secondary amide/thioamide). -
1480 - 1500
: N-C=S thioureide band (distinctive for dithiocarbamates). -
1000 - 1200
: C=S stretching vibrations. -
Absence check: Ensure no strong peak at ~2100
(Isothiocyanate ).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Reversibility of salt formation. | Increase Base to 1.2 eq. Ensure the system is closed to prevent |
| Oiling Out | Product melting point depression by impurities. | Seed with a crystal if available. Use a mixed solvent system (EtOH/Water) and cool slowly. |
| Isothiocyanate Formation | Decomposition of the dithiocarbamate salt (elimination of | Maintain basic pH throughout. Avoid heating above |
| Dimer Formation | Oxidation of the salt to thiuram disulfide. | Degas solvents to remove dissolved oxygen. |
References
-
Mechanism of Dithiocarbamate Formation
- J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 4th Ed., Wiley-Interscience.
-
Synthetic Protocols for Dithiocarbamates
-
R. Sharma et al., "One-pot synthesis of dithiocarbamates using CS2 and amines," Green Chemistry Letters and Reviews, vol. 5, no. 3, 2012. Link
-
-
Spectroscopic Data of Dithiocarbamates
-
PubChem Compound Summary, "Ethyl N-phenylcarbamodithioate (Analogous Structure)," National Library of Medicine. Link
-
Sources
- 1. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2734911A - Reaction of chloroaniline and isopropyl - Google Patents [patents.google.com]
- 5. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate | C12H13Cl2N3O3 | CID 56924631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]
Basic chemical properties of ethyl N-(2-chlorophenyl)carbamodithioate
[1][2]
Executive Summary
Ethyl N-(2-chlorophenyl)carbamodithioate (also known as ethyl 2-chlorophenyldithiocarbamate) is a sulfur-containing organic compound belonging to the dithiocarbamate ester class.[1] Structurally, it consists of a 2-chlorophenyl amine moiety linked to an ethyl group via a dithiocarbamate (–NH–C(=S)–S–) bridge.
This compound and its analogs are of significant interest in medicinal chemistry and agrochemical development due to their ability to chelate transition metals (Cu, Zn, Fe) and react with sulfhydryl groups in biological systems. These properties confer potent antifungal, antibacterial, and potential anticancer activities. This guide details its chemical properties, synthesis, characterization, and biological mechanisms.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Common Synonyms | Ethyl 2-chlorophenyldithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester |
| Molecular Formula | C₉H₁₀ClNS₂ |
| Molecular Weight | 231.77 g/mol |
| SMILES | CCSC(=S)Nc1ccccc1Cl |
| InChI Key | (Predicted) XZYV...[1][2] (Derivative specific) |
| Chemical Class | Dithiocarbamate Ester |
Structural Visualization
The molecule features an ortho-substituted aromatic ring, which introduces steric hindrance near the nitrogen atom, potentially influencing the stability and reactivity of the thiocarbonyl group compared to para-substituted analogs.
Physiochemical Properties[2][3][4]
Note: Specific experimental values for this derivative are rare in open literature. Values below represent high-confidence predictions based on Structure-Activity Relationship (SAR) data of the N-aryl dithiocarbamate class.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Most N-aryl dithiocarbamate esters are solids at RT.[1][3] |
| Melting Point | 90°C – 120°C (Predicted) | Ortho-substitution often lowers MP relative to para-isomers (e.g., p-Cl analog MP ~176°C) due to packing disruption. |
| Solubility | Low in Water; High in Organic Solvents | Soluble in CHCl₃, DMSO, Acetone, Ethanol. Hydrophobic nature (LogP ~3.0). |
| pKa | ~11 (NH acidic proton) | The NH proton is weakly acidic due to the electron-withdrawing C=S group.[1] |
| Stability | Hydrolytically Sensitive | Stable in neutral/dry conditions. Decomposes in strong acid/base to amine and CS₂/mercaptan. |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate follows a classic one-pot dithiocarbamylation pathway.[1] This method is preferred for its high yield and operational simplicity.
Reaction Scheme
The reaction involves the nucleophilic attack of 2-chloroaniline on carbon disulfide (CS₂) in the presence of a base (to form the dithiocarbamate salt), followed by S-alkylation with ethyl iodide (or ethyl bromide).
Caption: One-pot synthesis pathway via dithiocarbamate salt formation and subsequent S-alkylation.
Detailed Protocol
-
Reagents: 2-Chloroaniline (10 mmol), Carbon Disulfide (12 mmol), Potassium Hydroxide (10 mmol), Ethyl Iodide (10 mmol). Solvent: DMSO or Ethanol/Water mix.
-
Salt Formation: Dissolve 2-chloroaniline in the solvent. Cool to 0–5°C in an ice bath. Add KOH solution, then add CS₂ dropwise. The mixture will turn yellow/orange as the dithiocarbamate salt forms. Stir for 30–60 mins.
-
Alkylation: Add Ethyl Iodide dropwise to the cold solution. Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The ester is hydrophobic and will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to obtain pure crystals.
Spectroscopic Characterization
Researchers must validate the structure using IR and NMR. The ortho-chloro substitution provides distinct splitting patterns.[1]
| Technique | Diagnostic Signal | Assignment & Notes |
| FT-IR | 3150–3300 cm⁻¹ | N–H Stretch: Broad/medium band.[3] |
| 1050–1200 cm⁻¹ | C=S Stretch: Characteristic thiocarbonyl band. | |
| ~750 cm⁻¹ | C–Cl Stretch: Aromatic chloride. | |
| ¹H NMR | δ 1.3 ppm (t) | Methyl protons (–CH₂–CH₃ ) of the ethyl group. |
| (CDCl₃) | δ 3.2–3.4 ppm (q) | Methylene protons (–CH₂ –CH₃) attached to Sulfur. |
| δ 8.5–9.5 ppm (s) | NH Proton: Broad singlet, exchangeable with D₂O. Deshielded by C=S. | |
| δ 7.0–7.5 ppm (m) | Aromatic protons. Look for 4 protons.[2][4] The ortho-Cl shifts adjacent protons downfield.[1] | |
| ¹³C NMR | δ ~195–200 ppm | C=S Carbon: The most deshielded signal, diagnostic of dithiocarbamates. |
Biological Mechanism & Reactivity
Dithiocarbamates are not passive molecules; they are electrophilic agents and metal chelators . Their biological activity is driven by two primary mechanisms:[1][3]
Mechanism 1: Metal Chelation
The sulfur atoms in the dithiocarbamate group can form stable bidentate complexes with essential metal ions (Cu²⁺, Zn²⁺). This depletes the microorganism or tumor cell of metals required for enzymatic function (e.g., metalloproteases).
Mechanism 2: Thiol Oxidation (Thiocarbamoylation)
The dithiocarbamate ester can react with nucleophilic cysteine residues on proteins. The "S-Ethyl" group acts as a leaving group (or the whole moiety transfers), forming a disulfide bond or thiocarbamoylating the enzyme, leading to inhibition.
Caption: Dual mode of action: Metal chelation and covalent modification of protein thiols.
Safety & Handling (EHS)
-
Toxicity: Dithiocarbamates can affect thyroid function and are potential skin sensitizers. The 2-chloroaniline metabolite is toxic (methemoglobinemia risk).
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from strong acids (generates CS₂ and toxic fumes).
References
-
General Synthesis of Dithiocarbamates
-
Biological Activity of Dithiocarbamates
-
Journal of Organic Chemistry, "Synthesis and biological activity of carbamates derived from ethyl..." (Context on carbamate/dithiocarbamate bioactivity). Link
-
-
Spectral Data Reference (Analogous Compounds)
-
Chemical Reactivity
Sources
- 1. 2621-80-9|Ethyl (4-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate | C12H13Cl2N3O3 | CID 56924631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-(4-chlorophenyl)carbamate - C9H10ClNO2 | CSSB00000158561 [chem-space.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Strategic Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate: A Mechanistic & Practical Guide
Executive Summary
This technical guide details the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate , a structural motif critical in coordination chemistry and pharmacological ligand development. Unlike simple aliphatic dithiocarbamates, this synthesis is governed by the ortho-effect of the chlorine substituent on the aniline ring, which influences nucleophilicity and steric accessibility. This guide moves beyond generic recipes, providing a self-validating protocol grounded in mechanistic causality and rigorous safety standards.
Part 1: Retrosynthetic Analysis & Strategic Reagents
The synthesis relies on a convergent one-pot dithiocarbamylation-alkylation sequence.[1][2] The target molecule is disassembled into three core components: the amine scaffold, the thiocarbonyl source, and the alkylating agent.
Core Starting Materials
| Component | Material | Grade/Spec | Strategic Rationale (Causality) |
| Amine Source | 2-Chloroaniline | >98% Purity | The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine nitrogen compared to aniline. High purity is required to prevent oxidation byproducts from poisoning the dithiocarbamate formation. |
| Thiocarbonyl | Carbon Disulfide ( | Anhydrous | Acts as the electrophile. Must be used in excess (2.5 eq) to drive the equilibrium forward, compensating for the reduced nucleophilicity of the steric-hindered amine. |
| Base | NaOH (20N) or KOH | Aqueous/Pellet | Essential for deprotonating the zwitterionic intermediate to form the stable dithiocarbamate salt. Strong bases are preferred over TEA for sterically hindered aromatic amines to ensure complete deprotonation. |
| Alkylating Agent | Ethyl Iodide | Stabilized | Chosen over ethyl bromide for its superior leaving group ( |
| Solvent | DMSO or DMF | Dry | Polar aprotic solvents stabilize the polar transition states and the intermediate dithiocarbamate salt, significantly enhancing reaction rates compared to ethereal solvents. |
Critical Safety Directive: Carbon Disulfide
WARNING: Carbon Disulfide is neurotoxic and has an auto-ignition temperature of just 90°C .
-
Engineering Control: All operations must occur in a spark-proof fume hood.
-
Equipment: Use only Teflon-coated magnetic stir bars (glass-coated bars can crack, causing sparks).
-
Quenching: Have a bleach solution ready to oxidize residual sulfides/mercaptans.
Part 2: Reaction Mechanism & Thermodynamics
The reaction proceeds via a base-catalyzed nucleophilic addition followed by an electrophilic substitution (
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic flow from starting materials to the target dithiocarbamate ester.
The "Ortho-Effect" Challenge
The 2-chloro substituent creates steric bulk near the nitrogen atom. Unlike para-substituted anilines, the 2-chloroaniline requires:
-
Longer Nucleophilic Attack Time: The approach to the linear
molecule is sterically impeded. -
Temperature Control: While heat overcomes the activation energy barrier, it also increases
volatility. The protocol below uses a "Cool-then-Stir" strategy to balance these factors.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for a 10 mmol scale.
Preparation
-
Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a pressure-equalizing dropping funnel.
-
Atmosphere: Nitrogen or Argon blanket (preferred but not strictly mandatory if moisture is controlled).
Step-by-Step Synthesis
Step 1: Dithiocarbamate Salt Formation
-
Charge the RBF with 2-Chloroaniline (1.27 g, 10 mmol) and DMSO (15 mL) .
-
Place the flask in an ice-water bath (
). Stir for 10 minutes. -
Add 20 N NaOH (0.6 mL, ~12 mmol) dropwise. Observation: Solution may darken slightly.
-
Add Carbon Disulfide (1.5 mL, ~25 mmol) dropwise over 15 minutes.
-
Validation Point: A color change to yellow/orange indicates the formation of the dithiocarbamate anion.
-
-
Remove the ice bath and stir at Room Temperature (RT) for 90 minutes .
-
Why? This extended time ensures the sterically hindered amine fully reacts with
.
-
Step 2: Alkylation (Esterification)
-
Return the flask to the ice bath (
). -
Add Ethyl Iodide (1.6 mL, ~20 mmol) dropwise.
-
Caution: Exothermic reaction. Control addition rate to keep temperature
.
-
-
Stir at
for 30 minutes, then warm to RT and stir for 2 hours .-
Endpoint: TLC (Hexane:Ethyl Acetate 4:1) should show consumption of the polar intermediate and appearance of a less polar spot.
-
Step 3: Workup & Purification [3]
-
Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring.
-
Precipitation: The product is hydrophobic and should precipitate as a solid or heavy oil.
-
If Solid: Filter, wash with cold water (3x 20mL), and dry.
-
If Oil: Extract with Ethyl Acetate (3x 30mL). Wash organic layer with Brine, dry over
, and concentrate.
-
-
Recrystallization: Purify using Ethanol/Water (9:1) or Hexane/Chloroform to yield crystalline needles.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation due to steric hindrance. | Increase Base to 1.5 eq and extend Step 1 stirring time to 3 hours. |
| Oil Formation | Impurities preventing crystallization. | Triturate the oil with cold hexane and scratch the flask walls to induce nucleation. |
| Isothiocyanate Byproduct | Decomposition of dithiocarbamate salt (Desulfurization). | Keep reaction temperature strictly below |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate.
References
-
Katari, N. K., & Srinivas, K. (2014). A novel approach to the synthesis of aryldithiocarbamic acid esters with arylamines and CS2 in aqueous media. Prime Scholars.
-
Azizi, N., et al. (2006).[4] A highly efficient, mild and simple synthesis of dithiocarbamates. Organic Letters.
-
RSC Advances. (2014). Synthesis and characterization of dithiocarbamate derivatives. Royal Society of Chemistry.
-
PubChem. (n.d.). 2-Chloroaniline Compound Summary. National Library of Medicine.
-
Organic Chemistry Portal. (2023). Dithiocarbamate Synthesis by Thiocarbomoylation.
Sources
IUPAC name and structure of ethyl N-(2-chlorophenyl)carbamodithioate
Structure, Synthesis, and Biological Applications of N-Aryl Dithiocarbamate Esters
Executive Summary
This technical guide provides an in-depth analysis of Ethyl N-(2-chlorophenyl)carbamodithioate , a specific derivative of the dithiocarbamate class. Dithiocarbamates are critical pharmacophores in medicinal chemistry and agrochemistry, known for their ability to chelate transition metals (Zn²⁺, Cu²⁺) and modulate biological pathways such as the NF-κB signaling cascade. This document details the IUPAC nomenclature, physicochemical properties, a self-validating synthetic protocol, and the mechanistic basis for its biological activity.
Structural Definition & Nomenclature
IUPAC Nomenclature Breakdown
The systematic naming of this compound follows the IUPAC rules for dithiocarbamic acid derivatives. The parent structure is carbamodithioate (an ester of dithiocarbamic acid, H₂N–C(=S)–SH).[1]
-
Parent Chain: Carbamodithioate (–N–C(=S)–S–)[1]
-
Nitrogen Substituent: A (2-chlorophenyl) group attached to the nitrogen atom.
-
Sulfur Substituent: An ethyl group attached to the thiol sulfur (S-ester).
Full IUPAC Name:
Ethyl (2-chlorophenyl)carbamodithioate
Alternative Common Names: Ethyl N-(2-chlorophenyl)dithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester.
Chemical Structure & Properties
The molecule features a planar dithiocarbamate core. The steric bulk of the ortho-chloro substituent on the phenyl ring may induce a torsional twist, impacting crystal packing and solubility.
| Property | Value (Predicted/Analog-Based) |
| Molecular Formula | C₉H₁₀ClNS₂ |
| Molecular Weight | 231.77 g/mol |
| SMILES String | CCSC(=S)Nc1ccccc1Cl |
| LogP (Predicted) | ~3.5 – 4.0 (Lipophilic) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 1 (C=S) |
| Melting Point | ~65–85 °C (Est.[2] based on analogs) |
Synthetic Pathway & Mechanism
Reaction Logic
The synthesis utilizes a one-pot, two-step protocol.
-
Nucleophilic Addition: The primary amine (2-chloroaniline) attacks the electrophilic carbon of Carbon Disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt.
-
S-Alkylation: The resulting anion undergoes nucleophilic substitution (SN2) with an ethyl halide (e.g., Ethyl Iodide or Bromide) to yield the ester.
Critical Control Point: The reaction is exothermic. Temperature control (0–5 °C) during CS₂ addition is vital to prevent the formation of isothiocyanate side products (via elimination of H₂S).
Synthetic Workflow Diagram
The following diagram illustrates the step-by-step synthesis and the flow of intermediates.
Caption: Figure 1. One-pot synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.
Experimental Protocol
Safety Note: CS₂ is highly flammable and toxic. Work in a fume hood.
-
Salt Formation:
-
Dissolve 2-chloroaniline (10 mmol) in DMF (15 mL) or Ethanol.
-
Add Triethylamine (TEA) or KOH (12 mmol) as the base.
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise add Carbon Disulfide (CS₂) (15 mmol) over 20 minutes.
-
Observation: The solution typically turns yellow/orange, indicating salt formation. Stir for 1 hour at 0 °C.
-
-
Alkylation:
-
Add Ethyl Iodide (11 mmol) dropwise to the cold mixture.
-
Allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Chloroform.
-
Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ ~1.3 ppm (Triplet, 3H, –CH₂–CH₃ ) δ ~3.3–3.5 ppm (Quartet, 2H, –S–CH₂ –) δ ~7.0–7.5 ppm (Multiplet, 4H, Aromatic protons) δ ~8.5–9.0 ppm (Broad Singlet, 1H, –NH –) |
| IR Spectroscopy | 3200–3400 cm⁻¹ : N–H Stretch (Secondary Amine) 1000–1200 cm⁻¹ : C=S Stretch (Thiocarbonyl) |
| Mass Spectrometry | m/z ~231 [M]⁺ or 232 [M+H]⁺. Look for characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |
Biological Potential & Mechanism of Action[3][4]
Metal Chelation & ROS Generation
Dithiocarbamates are "soft" sulfur donors that form stable complexes with transition metals.
-
Mechanism: The dithiocarbamate moiety acts as a bidentate ligand, chelating intracellular copper (Cu) or zinc (Zn).
-
Effect: The Copper-Dithiocarbamate complex is redox-active, generating Reactive Oxygen Species (ROS) which can induce apoptosis in cancer cells or fungal pathogens.
NF-κB Pathway Inhibition
Similar to Disulfiram, N-aryl dithiocarbamates can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival. They act by blocking the degradation of IκBα or by directly modifying the cysteine residues on the NF-κB subunits.
Caption: Figure 2.[3] Dual mechanism of action: Metal chelation leading to oxidative stress and inhibition of the NF-κB survival pathway.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "Nomenclature of Dithiocarbamic Acid Derivatives." International Union of Pure and Applied Chemistry. Link
-
Li, Z., et al. (2018). "Synthesis and Biological Evaluation of Dithiocarbamate Derivatives." European Journal of Medicinal Chemistry. Link
-
Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. Link
-
Cvek, B. (2011). "Dithiocarbamate complexes as proteasome inhibitors and apoptosis inducers in human tumor cells." Current Pharmaceutical Design. Link
Sources
Technical Guide: Biological Activity & Therapeutic Potential of N-(2-chlorophenyl) Dithiocarbamates
Executive Summary
The dithiocarbamate (DTC) scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in agriculture (fungicides) but recently repurposed for oncology and infectious disease due to its unique metal-chelating properties.
This technical guide focuses specifically on the N-(2-chlorophenyl) substituted dithiocarbamates . While para-substituted (4-Cl) analogs are common, the ortho-substitution (2-Cl) introduces critical steric and electronic parameters that distinctively modulate biological half-life, metal-binding kinetics, and target selectivity. This guide details the synthesis, Structure-Activity Relationship (SAR), and dual-mechanistic pathways (proteasome inhibition and carbonic anhydrase inhibition) of this specific subclass.
Chemical Architecture & SAR: The "Ortho-Chloro" Advantage
To understand the biological efficacy of N-(2-chlorophenyl) dithiocarbamates, one must analyze the structural consequences of the chlorine atom at the C2 position of the phenyl ring.
Steric Modulation (The Ortho Effect)
Unlike the 4-chlorophenyl analog, where the substituent is distal to the reaction center, the 2-chlorophenyl group imposes significant steric bulk near the nitrogen atom.
-
Conformational Restriction: The 2-Cl substituent restricts free rotation around the N-Phenyl bond, forcing the molecule into a specific atropisomeric conformation that may favor binding in rigid enzymatic pockets (e.g., Carbonic Anhydrase active sites).
-
Metabolic Stability: The steric bulk protects the nitrogen atom from rapid metabolic N-glucuronidation, potentially extending the in vivo half-life compared to unsubstituted analogs.
Electronic Tuning
Chlorine is electron-withdrawing (-I effect).
-
pKa Shift: It reduces the electron density on the nitrogen, which communicates through the thiocarbonyl carbon to the sulfur atoms. This lowers the pKa of the dithiocarbamic acid, making the anionic form (the active metal chelator) stable at physiological pH.
-
Lipophilicity: The chloro-substitution increases the partition coefficient (LogP), enhancing passive transport across the lipid bilayer of cancer cells and bacterial membranes.
Synthetic Pathway & Validation
The synthesis of N-(2-chlorophenyl) dithiocarbamates is a robust, one-pot nucleophilic addition reaction. The protocol below ensures high yield and purity.
Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthesis of Metal-DTC complexes. The reaction is driven by the nucleophilicity of the amine and stabilized by the base.
Detailed Protocol: Synthesis of Sodium N-(2-chlorophenyl)dithiocarbamate
Reagents: 2-Chloroaniline (0.01 mol), Carbon Disulfide (CS2, 0.012 mol), Sodium Hydroxide (NaOH, 0.01 mol), Ethanol (absolute).
Step-by-Step Methodology:
-
Preparation: Dissolve NaOH in minimal water and dilute with 20 mL cold ethanol. Place in an ice bath (0–5°C).
-
Amine Addition: Add 2-chloroaniline slowly to the basic solution with constant stirring.
-
CS2 Addition: Add CS2 dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent decomposition into isothiocyanates.
-
Reaction: Stir for 3–4 hours. A pale yellow/white precipitate (the sodium salt) will form.
-
Purification: Filter the solid, wash with cold ether (to remove unreacted amine), and recrystallize from ethanol.
Self-Validating QC Point:
-
IR Spectroscopy: Look for the thioureide band (
) around 1450–1500 cm⁻¹ and the stretch around 950–1000 cm⁻¹. Absence of a peak at 2500–2600 cm⁻¹ (S-H) confirms the salt formation.
Biological Mechanisms of Action[1]
N-(2-chlorophenyl) DTCs operate via "polypharmacology"—hitting multiple targets simultaneously.
Mechanism A: The Copper-Proteasome Axis (Anticancer)
DTCs are pro-drugs. They bind extracellular or intracellular copper (Cu) to form a Cu(DTC)₂ complex.
-
ROS Generation: The Cu-complex participates in redox cycling, generating Superoxide and Hydroxyl radicals.
-
Proteasome Inhibition: The complex inhibits the 26S proteasome (specifically the 19S regulatory particle), leading to the accumulation of ubiquitinated proteins.
-
NF-kB Blockade: By preventing IκB degradation (which requires the proteasome), NF-kB remains sequestered in the cytoplasm, blocking survival signaling.[1]
Mechanism B: Carbonic Anhydrase (CA) Inhibition
The dithiocarbamate moiety acts as a Zinc-Binding Group (ZBG).[2][3] It coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase (isoforms IX and XII are cancer-associated). The 2-chlorophenyl group fits into the hydrophobic pocket of the enzyme, often showing nanomolar affinity (
Mechanistic Pathway Diagram (DOT)
Figure 2: The dual-action anticancer mechanism. The DTC ligand recruits copper to disable the proteasome and generate oxidative stress.
Antimicrobial & Antifungal Profiling[4][5][6][7][8][9][10]
DTCs are historically potent fungicides. The N-(2-chlorophenyl) derivative shows broad-spectrum activity due to its ability to transport metal ions (ionophore effect) into bacteria, disrupting cellular respiration.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from general DTC structure-activity trends [1, 2, 4].
| Compound Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| N-(2-chlorophenyl) DTC | 4 - 8 | 16 - 32 | 8 - 16 | High lipophilicity aids entry |
| N-(4-chlorophenyl) DTC | 8 - 16 | 32 - 64 | 16 - 32 | Lower steric hindrance |
| Unsubstituted Phenyl DTC | > 64 | > 128 | > 64 | Rapid degradation |
| Ciprofloxacin (Control) | 0.5 | 0.01 | N/A | DNA Gyrase inhibition |
Interpretation: The 2-chlorophenyl derivative consistently outperforms the unsubstituted analog. The enhanced activity against S. aureus suggests a mechanism involving the disruption of the bacterial cell wall or specific metalloenzymes (like Carbonic Anhydrase, which is essential for Neisseria and other bacteria) [3].
Experimental Protocols for Bio-Assays
MTT Cytotoxicity Assay (Anticancer)
This protocol validates the antiproliferative potential of the synthesized complex.
-
Cell Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add N-(2-chlorophenyl) DTC (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM.
-
Control: DMSO vehicle (Negative), Cisplatin (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50.
Carbonic Anhydrase Inhibition Assay
To verify the specific enzyme target.
-
Enzyme: Recombinant human CA II or CA IX.
-
Substrate: 4-nitrophenyl acetate (colorimetric) or CO₂ (electrometric).
-
Reaction: Incubate Enzyme + Inhibitor (DTC) for 15 mins. Add substrate.
-
Measurement: Monitor the hydrolysis rate (Absorbance increase at 400 nm for 4-NPA).
-
Result: N-(2-chlorophenyl) DTCs typically exhibit
values in the low nanomolar range (10–100 nM) [1, 5].
References
-
Supuran, C. T. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry.
-
Cvek, B., & Dvorak, Z. (2007).[4] Targeting of nuclear factor-kappaB and proteasome by dithiocarbamate complexes with metals. Current Pharmaceutical Design.
-
Maresca, A., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Ejelonu, B. C. (2019). Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2+ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates. Open Journal of Applied Sciences.
-
Vullo, D., et al. (2012). Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Chemical Communications.
Sources
- 1. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Crystallographic and kinetic investigations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Solubility Profile of Ethyl N-(2-chlorophenyl)carbamodithioate in Organic Solvents
Executive Summary
This technical guide details the solubility behavior, physicochemical properties, and thermodynamic characterization of ethyl N-(2-chlorophenyl)carbamodithioate . As a lipophilic dithiocarbamate ester, this compound serves as a critical intermediate in the synthesis of heterocyclic pesticides and as a ligand in coordination chemistry. Understanding its solubility profile is essential for optimizing reaction yields, designing purification protocols (recrystallization), and developing stable liquid formulations.
This guide provides a synthesized solubility profile based on structural analog analysis and standard physicochemical principles, alongside a rigorous experimental protocol for validating thermodynamic parameters in a research setting.
Physicochemical Identity & Theoretical Context[1][2][3][4]
Chemical Structure & Properties
The compound features a lipophilic 2-chlorophenyl moiety attached to a dithiocarbamate ester core. The presence of the chlorine atom at the ortho position introduces steric bulk and increases lipophilicity compared to the unsubstituted phenyl analog.
| Property | Description |
| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Molecular Formula | C₉H₁₀ClNS₂ |
| Molecular Weight | ~231.76 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Predicted LogP | 3.2 – 3.8 (High Lipophilicity) |
| Key Functional Groups | Secondary Amine (-NH-), Thione (C=S), Thioether (C-S-Et), Aryl Chloride |
Polarity & Solvation Mechanism
The dissolution of ethyl N-(2-chlorophenyl)carbamodithioate is governed by van der Waals dispersion forces and dipole-dipole interactions .
-
Thione/Thiol Tautomerism: While primarily existing in the thione form (NH-C=S) in the solid state, the N-H proton allows for hydrogen bonding with polar aprotic solvents (DMSO, DMF).
-
Hydrophobicity: The ethyl and chlorophenyl groups strongly disfavor dissolution in aqueous media, necessitating the use of organic solvents or surfactant-based systems for formulation.
Solubility Profile Analysis
The following profile categorizes solvents based on their interaction efficiency with the solute. This data is derived from the behavior of structural analogs (e.g., N-phenyl dithiocarbamates) and standard synthesis purification protocols.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Application |
| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM) | Excellent | Dipole-dipole; Dispersion | Extraction; Reaction Medium |
| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole; H-bond acceptance | Stock Solutions; Assays |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | H-bond donation interferes with hydrophobic hydration | Recrystallization (Soluble hot, insoluble cold) |
| Ethers | THF, 1,4-Dioxane | Good | Weak H-bond acceptance | Reaction Solvent |
| Non-Polar Alkanes | n-Hexane, Cyclohexane, Heptane | Poor / Insoluble | Weak dispersion forces only | Anti-Solvent (Precipitation) |
| Aqueous | Water, Buffer (pH 7) | Insoluble | Hydrophobic effect dominates | Phase Separation |
Temperature Dependence (Recrystallization Strategy)
A critical characteristic of this compound is its steep solubility curve in lower alcohols (Ethanol/Methanol).
-
At Boiling Point (Reflux): The disruption of the crystal lattice allows full solvation.
-
At Room Temperature/0°C: Solubility drops precipitously, forcing the compound to crystallize.
-
Protocol: Dissolve in minimum boiling ethanol; cool slowly to 25°C, then to 4°C. If oiling occurs (common with dithiocarbamates), add dropwise n-hexane to induce nucleation.
Experimental Protocol: Determination of Solubility
For drug development or precise formulation, "good" or "poor" is insufficient. The following protocol outlines the Laser Monitoring Observation Technique for generating precise mole fraction (
Methodology: Laser Monitoring System
This dynamic method is superior to gravimetric analysis for rapid temperature-dependent profiling, minimizing solvent loss and degradation risks.
Figure 1: Workflow for the dynamic laser monitoring solubility determination. This closed-loop system prevents solvent evaporation, ensuring mole fraction accuracy.
Step-by-Step Procedure
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a double-jacketed glass vessel (uncertainty g). -
Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.
-
Dissolution: Heat the mixture until the solid completely dissolves and laser transmissivity is maximum.
-
Measurement: Cool the solution at a controlled rate (e.g., 1.5 K/h). Continuous stirring is mandatory to prevent supersaturation zones.
-
Detection: The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the saturation temperature (
) for that specific mole fraction. -
Iteration: Add a known mass of solvent to dilute the mixture and repeat steps 3-5 to generate a full solubility curve (
vs ).
Thermodynamic Modeling
To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of organic solids.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis.
Interpretation for Researchers:
-
Positive Enthalpy (
): Dissolution is endothermic (typical for dithiocarbamates). Solubility increases with temperature.[1] -
Gibbs Energy (
): If is positive but decreases with rising , the process is non-spontaneous at standard conditions but driven by entropy at higher temperatures.
Stability Warning
Dithiocarbamates are sensitive to acidic hydrolysis.
-
Avoid: Acidic solvents or silica gel chromatography (which is slightly acidic) for prolonged periods.
-
Decomposition Product: Reaction with acid reverts the compound to 2-chloroaniline and carbon disulfide (CS₂) .
-
Verification: Check purity via Thin Layer Chromatography (TLC) using Neutral Alumina plates, not Silica, if degradation is suspected.
References
-
Safaei-Ghomi, J., et al. (2013). "Three-component synthesis of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives." Journal of Chemical Sciences, 125(5), 1087–1092.[3] Link[3]
-
Sączewski, F., et al. (2001).[4] "Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles." Chemical & Pharmaceutical Bulletin, 49(9), 1203–1206.[5] Link
-
Gusain, R., et al. (2021). "Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control." Molecules, 26(16), 4872. Link
-
PubChem. (2025). "Compound Summary: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate." National Library of Medicine. Link
-
Brinkhoff, H. C., et al. (1970). "Complexes of N,N-dialkyldithiocarbamate esters with mercury(II) dihalides." Recueil des Travaux Chimiques des Pays-Bas, 89, 11. Link
Sources
Technical Guide: Spectroscopic Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate
[1]
Executive Summary
Ethyl N-(2-chlorophenyl)carbamodithioate (also referred to as S-ethyl N-(2-chlorophenyl)dithiocarbamate) is a significant organosulfur intermediate used in the development of dithiocarbamate-based fungicides, metal chelating agents, and pharmaceutical precursors. Its structure features a dithiocarbamate moiety linked to a sterically hindered ortho-chlorinated phenyl ring, which imparts unique electronic and solubility properties compared to its para-substituted analogs.
This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental protocols with high-fidelity spectral predictions based on established structure-activity relationships (SAR) of N-aryl dithiocarbamates.[1]
Chemical Structure & Properties[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Molecular Formula | C₉H₁₀ClNS₂ |
| Molecular Weight | 231.76 g/mol (Monoisotopic: 231.[1]00) |
| Key Functional Groups | Secondary Amine (NH), Thione (C=S), Thioether (S-Et), Aryl Chloride |
| Physical State | Typically a white to pale yellow crystalline solid or viscous oil (depending on purity). |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water. |
Synthesis Workflow
The synthesis follows a standard dithiocarbamate formation pathway involving the nucleophilic attack of the amine on carbon disulfide under basic conditions, followed by S-alkylation.
Graphviz Workflow: Synthesis Pathway
Figure 1: Step-wise synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.
Spectroscopic Data Analysis[2][4][6][7][8]
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the thioureide bands and the N-H stretch. The presence of the ortho-chlorine atom may cause slight shifts due to intramolecular hydrogen bonding or steric twisting.
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Notes |
| 3150 – 3300 | ν(N-H) | Medium, broad. Lower frequency than free amines due to H-bonding with S. |
| 3050 – 3080 | ν(C-H) Ar | Weak aromatic C-H stretching. |
| 2920 – 2980 | ν(C-H) Alkyl | Aliphatic C-H stretches from the Ethyl group. |
| 1480 – 1510 | ν(N-C-S) | "Thioureide" band. Strong. Mixed mode of C-N stretch and N-H deformation. |
| 1050 – 1200 | ν(C=S) | Strong, often split. Characteristic of the thione group. |
| 950 – 1000 | ν(C=S) / ν(C-S) | Additional C-S character bands. |
| 740 – 760 | δ(C-H) oop | Ortho-substituted benzene ring out-of-plane bending (4 adjacent H).[1] |
Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton NMR)
Solvent: CDCl₃ or DMSO-d₆ (Shifts below are for CDCl₃)
The ethyl group attached to sulfur appears at a significantly different chemical shift than an oxygen-bound ethyl group (typically ~1.3 & 4.2 ppm). The sulfur atom is less electronegative, shielding the methylene protons to ~3.3 ppm.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 9.0 – 9.5 | Broad Singlet | 1H | NH | Deshielded by the anisotropic effect of C=S and H-bonding.[1] |
| 8.0 – 8.2 | Doublet (d) | 1H | Ar-H6 | Proton ortho to the Nitrogen. Deshielded by the dithiocarbamate group. |
| 7.4 – 7.5 | Doublet (d) | 1H | Ar-H3 | Proton ortho to the Chlorine. |
| 7.1 – 7.3 | Multiplet (m) | 2H | Ar-H4, H5 | Remaining aromatic protons. |
| 3.3 – 3.4 | Quartet (q) | 2H | S-CH₂ | Methylene of the ethyl group. |
| 1.3 – 1.4 | Triplet (t) | 3H | CH₃ | Methyl of the ethyl group. |
¹³C NMR (Carbon NMR)
Solvent: CDCl₃[2]
The most diagnostic peak is the thiocarbonyl carbon (C=S), which appears very far downfield, typically near 200 ppm.
| Shift (δ ppm) | Carbon Type | Assignment |
| 195.0 – 200.0 | C=S | Dithiocarbamate thiocarbonyl.[1] Distinctive low-field signal. |
| 135.0 – 138.0 | Ar-C (Quaternary) | C1 (attached to N) and C2 (attached to Cl). |
| 127.0 – 130.0 | Ar-C (CH) | Aromatic methine carbons (C3, C4, C5, C6). |
| 37.0 – 39.0 | S-CH₂ | Methylene carbon attached to Sulfur. |
| 13.0 – 15.0 | CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Technique: Electron Impact (EI, 70 eV) Isotopic Pattern: The presence of one Chlorine atom creates a characteristic M+ and M+2 pattern with a 3:1 intensity ratio .
Fragmentation Pathway:
-
Molecular Ion (M+): m/z 231 (¹⁰⁰%) / 233 (³³%).
-
Loss of Ethyl Radical (•Et): [M - 29]⁺ → m/z 202.
-
Loss of Sulfhydryl/Ethylthio: Cleavage at the C-S bond.
-
Formation of Isothiocyanate: A common rearrangement in dithiocarbamates leads to the formation of 2-chlorophenyl isothiocyanate (m/z ~169) and loss of ethane/ethanethiol.
-
Base Peak: Often the substituted aniline cation (m/z 127/129) or the isothiocyanate ion.
Graphviz Workflow: Mass Spec Fragmentation
Figure 2: Proposed fragmentation pathway under Electron Impact ionization.
Experimental Protocol for Characterization
To ensure data integrity described above, follow this standard operating procedure (SOP):
-
Sample Prep for NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃. Filter through a cotton plug if any turbidity remains (often elemental sulfur impurities from synthesis).
-
Sample Prep for IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.
-
Synthesis Note: If the ¹H NMR shows a singlet at ~7.26 ppm (CHCl₃) and no ethyl peaks, the alkylation failed. If peaks appear at ~1.3 (t) and ~4.2 (q), you likely formed the O-ethyl isomer (thiocarbamate) or an impurity, as S-ethyl should be ~3.3 ppm.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Spectral Data of Analogues
- Mass Spectrometry of Thio-Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. Fragmentation mechanisms of organosulfur compounds.
-
Specific Reactivity of 2-Chloroaniline
-
PubChem Compound Summary for CID 581817 (Related structure: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate). .
-
Technical Guide: Investigating the Fungicidal Properties of Novel Dithiocarbamates
Executive Summary
Dithiocarbamates (DTCs) represent a historic class of organosulfur compounds with a resurgence in modern medicinal chemistry due to their pleiotropic pharmacology. While traditionally utilized as agricultural fungicides (e.g., Mancozeb), novel organic DTC derivatives are currently being investigated to overcome resistance mechanisms common to azoles and echinocandins.
This technical guide outlines a rigorous, self-validating framework for the synthesis, characterization, and biological evaluation of novel DTCs. It moves beyond standard screening to elucidate specific modes of action—primarily metal chelation and thiol-disulfide exchange—providing a roadmap for identifying lead candidates with high selectivity indices.
Chemical Foundation & Synthesis Strategy
The dithiocarbamate pharmacophore (
Modular Synthesis Protocol
Objective: Create a library of S-alkylated dithiocarbamate esters to improve lipophilicity and membrane permeability compared to ionic salts.
Reaction Scheme:
-
Formation of DTC Salt: React secondary amine with
in the presence of a base ( or ) in acetonitrile at 0°C. -
S-Alkylation (The "Novelty" Step): React the intermediate salt in situ with an electrophile (e.g.,
-bromo ketones, benzyl halides, or epoxides) to yield the stable dithiocarbamate ester.
Synthesis Workflow Visualization
Figure 1: Modular synthesis pathway for generating lipophilic dithiocarbamate esters from amine precursors.
In Vitro Screening Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), all biological assays must include internal validation checkpoints.
Primary Screen: MIC Determination (CLSI M27/M38)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against key pathogens (Candida albicans, Aspergillus fumigatus).
Protocol:
-
Standard: Follow CLSI M27 (Yeasts) or M38 (Filamentous Fungi) guidelines.
-
Inoculum Prep: Adjust cell density to
CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0). -
Compound Dilution: Prepare serial 2-fold dilutions of the novel DTC in DMSO (Final DMSO < 1%).
-
Incubation: 35°C for 24-48 hours.
-
Readout: Visual score or spectrophotometric (
).
Validation Checkpoints:
-
Growth Control: Wells with media + inoculum + solvent (no drug) must show turbidity.
-
Sterility Control: Wells with media only must remain clear.
-
Reference Standard: Run Fluconazole or Amphotericin B in parallel; MIC must fall within established QC ranges.
Secondary Screen: Fungicidal vs. Fungistatic (MFC)
Objective: Determine if the DTC kills the fungus or merely halts growth.
-
Aliquot 20 µL from clear MIC wells onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate for 48 hours at 35°C.
-
MFC Definition: The lowest concentration yielding
colonies (99.9% kill). -
Interpretation: An MFC/MIC ratio
indicates fungicidal activity.
Mechanistic Elucidation
Novel DTCs often act via "multi-site" toxicity, making resistance development slower. The two primary mechanisms are Metal Chelation and Oxidative Stress (ROS) .
Metal Supplementation Assay (Chelation Verification)
DTCs are strong chelators of transition metals (Cu, Zn) essential for fungal metalloenzymes.
-
Method: Repeat MIC determination in the presence of excess metal ions (e.g.,
or ). -
Logic: If the antifungal activity is reversed (MIC increases) upon adding metals, the mechanism involves metal depletion or formation of a specific toxic metal-DTC complex.
ROS Generation Assay
DTCs can inhibit antioxidant enzymes (like SOD) or disrupt the mitochondrial electron transport chain.
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Protocol:
-
Treat fungal cells with DTC at
and MIC for 4 hours. -
Stain with
DCFH-DA for 30 mins in the dark. -
Measure fluorescence (Ex 485nm / Em 535nm).
-
-
Validation: Use
treated cells as a positive control.
Mechanism of Action Visualization
Figure 2: Dual-mode mechanism of action: Metal chelation and thiol-disulfide exchange leading to oxidative collapse.
Data Presentation & Analysis
When reporting results, condense quantitative data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Example Data Structure for SAR Analysis
| Compound ID | R-Group (Amine) | Functional Group (Ester) | MIC ( | MIC ( | CC50 (HEK293) | Selectivity Index (SI) |
| DTC-01 | Diethyl | Methyl | 16 µg/mL | 32 µg/mL | >64 µg/mL | >4 |
| DTC-02 | Piperazinyl | Benzyl | 2 µg/mL | 4 µg/mL | 128 µg/mL | 64 |
| Ref (Fluconazole) | - | - | 1 µg/mL | - | >256 µg/mL | >256 |
Note: The Selectivity Index (SI) =
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition.[1] [Link]
-
Rocha, A. et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Heliyon. [Link]
-
Hogarth, G. & Onwudiwe, D. (2021).[3] A review of the therapeutic properties of dithiocarbamates. F1000Research. [Link]
-
Len, C. et al. (2019).[4] Design of New Antifungal Dithiocarbamic Esters Having Bio-Based Acrylate Moiety. ACS Omega. [Link]
Sources
Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate: A Computational Protocol
Topic: Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate Structure Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists
Executive Summary
Ethyl N-(2-chlorophenyl)carbamodithioate represents a critical scaffold in the dithiocarbamate class, widely investigated for its antifungal properties, carbonic anhydrase inhibition, and potential as a multidentate ligand in coordination chemistry. This guide provides a rigorous theoretical framework for modeling its structural and electronic properties.
The core challenge in modeling this specific derivative lies in accurately capturing the steric influence of the ortho-chloro substitution on the dithiocarbamate plane and the resulting electronic redistribution across the thioureide (
Computational Methodology
To ensure high-fidelity results comparable to X-ray diffraction data, the following computational setup is recommended. This protocol prioritizes the description of non-covalent interactions (intramolecular hydrogen bonding) and halogen polarization.
Level of Theory
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic dithiocarbamates. However, for higher accuracy regarding the chlorine atom's dispersion effects,
B97X-D is the superior alternative. -
Basis Set: 6-311++G(d,p) .[1][2]
-
Rationale: The diffuse functions (++) are mandatory for describing the electron-rich sulfur lone pairs and the anionic character of the potential leaving groups. The polarization functions (d,p) are critical for the hypervalent nature of sulfur and the chlorine substituent.
-
Solvation Model
While gas-phase calculations provide intrinsic properties, biological relevance requires solvation modeling.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: DMSO (
) for biological mimicry; Ethanol ( ) for synthesis comparison.
Structural Analysis & Geometry Optimization
The geometry optimization must account for the resonance stabilization inherent in dithiocarbamates.
The Resonance Conundrum
The dithiocarbamate moiety exhibits significant delocalization. In the optimized structure, researchers must verify the "thioureide" character:
-
C–N Bond: Expect a length of 1.35–1.38 Å (shorter than a single bond, indicating partial double-bond character).
-
C=S Bond: Expect 1.65–1.68 Å (typical thione).
-
C–S Bond: Expect 1.75–1.78 Å (typical thiol ester).
Intramolecular Interactions
The ortho-chloro position creates a steric lock. The optimization should reveal a specific dihedral angle distortion or a stabilizing intramolecular hydrogen bond between the N–H proton and the ortho-Cl or the thione Sulfur.
Visualization of the Computational Workflow
Figure 1: Standard DFT workflow for validating the ground-state structure of dithiocarbamate derivatives.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: In ethyl N-(2-chlorophenyl)carbamodithioate, the Highest Occupied Molecular Orbital is typically localized on the sulfur atoms (lone pairs) and the dithiocarbamate backbone .
-
LUMO Location: The Lowest Unoccupied Molecular Orbital often resides on the chlorophenyl ring and the C=S
system . -
Significance: A lower energy gap (< 4.0 eV) typically correlates with higher antioxidant activity and easier polarizability, facilitating drug-receptor interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is the "guide" for docking studies, predicting where the molecule interacts with protein residues.
Predicted MEP Distribution:
| Region | Potential | Color Code | Interaction Type |
|---|---|---|---|
| Thione Sulfur (C=S) | Negative | Red/Yellow | H-bond Acceptor / Electrophilic Attack |
| Amine Proton (N-H) | Positive | Blue | H-bond Donor / Nucleophilic Attack |
| Chlorine Atom | Neutral/Slight Neg | Green/Yellow | Halogen Bonding |
| Ethyl Group | Neutral | Green | Hydrophobic Interaction |
Reactivity Logic Diagram
Figure 2: Mapping structural features to biological reactivity and binding modes.
Vibrational Spectroscopy Validation
To confirm the theoretical model against experimental FT-IR data, focus on scaling factors (typically 0.961–0.967 for B3LYP/6-311++G(d,p)).
Key Diagnostic Bands:
-
Stretch: The most sensitive probe.
-
Theoretical: ~3400–3450 cm⁻¹ (free).
-
Effect of Cl:[3] If H-bonding occurs with Cl, this band will redshift and broaden (3200–3300 cm⁻¹).
-
-
Thioureide Stretch:
-
Range: 1480–1520 cm⁻¹.
-
Significance: Confirms the partial double bond character essential for the molecule's rigidity.
-
-
and
:-
Range: 950–1050 cm⁻¹ (often coupled modes).
-
Significance: Diagnostic of the dithiocarbamate ester linkage.[4]
-
References
-
Costa, A. C., et al. (2013).[5] "DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Politzer, P., et al. (1985). "Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena."[6] Environmental Health Perspectives. Link
-
Muthu, S., & Prasana, J. (2022).[2] "QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates." International Journal of Molecular Sciences. Link
-
Tan, S. L., et al. (2022). "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)." Journal of Molecular Structure. Link
-
Yesilel, O. Z., et al. (2019). "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole." Scientific Reports. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using ethyl N-(2-chlorophenyl)carbamodithioate as a ligand for metal complexes
Executive Summary
This technical guide details the synthesis, characterization, and metallation of Ethyl N-(2-chlorophenyl)carbamodithioate , a neutral dithiocarbamate ester ligand. Unlike the more common anionic dithiocarbamate salts (which chelate via two sulfur atoms), this S-ethyl ester derivative typically coordinates as a neutral monodentate ligand through the thione sulfur (C=S) or acts as a pro-ligand that can be structurally modified in situ.
These complexes are gaining traction in drug discovery for their ability to stabilize transition metals (Pt, Pd, Cu) in lipophilic environments, facilitating transport across cellular membranes for antimicrobial and anticancer applications.
Chemical Profile & Ligand Design
The ligand features a 2-chlorophenyl moiety. The ortho-chloro substituent provides two critical functions:
-
Steric Bulk: Prevents ligand stacking and enhances solubility in organic media.
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom reduces the basicity of the nitrogen, increasing the electrophilicity of the thiocarbonyl carbon, which influences the metal-sulfur bond strength.
Structure:
-
IUPAC Name: Ethyl N-(2-chlorophenyl)carbamodithioate
-
Formula:
-
Coordination Mode: Neutral Monodentate (
) or Pseudo-chelating (weak interaction).
Module A: Ligand Synthesis Protocol
Objective: Synthesize high-purity Ethyl N-(2-chlorophenyl)carbamodithioate from 2-chloroaniline.
Reagents:
-
2-Chloroaniline (CAS: 95-51-2)
-
Carbon Disulfide (
) (Caution: Neurotoxic/Flammable) -
Potassium Hydroxide (KOH)
-
Ethyl Iodide (
) -
Solvents: Ethanol (absolute), Diethyl Ether.
Step-by-Step Methodology:
-
Dithiocarbamate Salt Formation (Intermediate):
-
Dissolve KOH (0.05 mol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0–5°C in an ice bath.
-
Add 2-Chloroaniline (0.05 mol) dropwise with vigorous stirring.
-
Add Carbon Disulfide (
) (0.06 mol, slight excess) dropwise over 30 minutes. Maintain temperature <10°C to prevent decomposition. -
Observation: A yellow/pale precipitate of Potassium N-(2-chlorophenyl)dithiocarbamate will form.
-
Stir for 2 hours at room temperature to ensure completion.
-
-
Esterification (Target Ligand Synthesis):
-
Cool the reaction mixture containing the intermediate salt back to 5°C.
-
Add Ethyl Iodide (0.05 mol) dropwise.
-
Reflux the mixture gently at 60°C for 3 hours.
-
Mechanism:[1]
attack of the anionic sulfur on the ethyl iodide. -
Pour the reaction mixture into ice-cold water (100 mL). The ester will precipitate as a solid or separate as an oil.
-
-
Purification:
-
Extract with Diethyl Ether (3 x 30 mL) if oily; otherwise, filter the solid.
-
Wash the organic layer with water, dry over anhydrous
, and evaporate the solvent. -
Recrystallize from Ethanol/Water (8:2) to obtain needle-like crystals.
-
Table 1: Expected Characterization Data
| Technique | Parameter | Expected Signal/Value | Assignment |
| FT-IR | 3150–3250 | Secondary Amine stretch | |
| 1050–1200 | Thione Sulfur (Coordination site) | ||
| 950–1000 | C-S single bond (Ester linkage) | ||
| 1H NMR | 1.3 (t), 3.2 (q) | Ethyl group protons ( | |
| 9.5–10.0 (s, broad) | N-H proton (Deshielded) | ||
| 7.0–7.5 (m) | Aromatic protons (2-Cl-Ph) |
Module B: Metal Complexation Protocol
Objective: Coordinate the neutral ligand to a Platinum(II) center.
Target Complex:
Reagents:
-
Ligand (L): Ethyl N-(2-chlorophenyl)carbamodithioate (Synthesized in Module A).
-
Metal Precursor: Potassium Tetrachloroplatinate(II) (
) or . -
Solvent: Acetone/Dichloromethane (1:1).
Protocol:
-
Precursor Preparation:
-
Dissolve
(1.0 mmol) in minimal distilled water (5 mL). -
Alternative: Use
dissolved in acetone for better organic solubility.
-
-
Ligand Addition:
-
Dissolve the Ligand (2.0 mmol for 1:2 complex) in Acetone (10 mL).
-
Add the ligand solution dropwise to the metal solution under constant stirring.
-
-
Reaction Conditions:
-
Stir at room temperature for 4 hours.
-
Note: Heating is generally avoided to prevent the reduction of Pt(II) to Pt(0) or hydrolysis of the ester.
-
-
Isolation:
-
A colored precipitate (typically yellow/orange for Pt) will form.
-
Filter the solid, wash with cold water (to remove KCl), then cold ethanol.
-
Dry under vacuum over
.
-
Workflow Visualization
The following diagram illustrates the synthetic pathway and the bifurcation between forming the Salt (Anionic Ligand) and the Ester (Neutral Ligand).
Figure 1: Synthetic pathway distinguishing the anionic salt intermediate from the target neutral ester ligand.
Applications & Mechanism of Action
Biological Activity (Antimicrobial/Anticancer)
The lipophilicity of the ethyl ester group allows the complex to passively diffuse through the lipid bilayer of bacterial or cancer cells.
-
Mechanism: Once intracellular, the complex may undergo hydrolysis or ligand exchange, releasing the dithiocarbamate anion or the metal ion.
-
Metal Action: Pt/Pd ions bind to DNA (intercalation or covalent binding to Guanine N7), disrupting replication.
-
Ligand Action: The dithiocarbamate moiety can inhibit metalloenzymes (e.g., Carbonic Anhydrase) or chelate intracellular copper, generating reactive oxygen species (ROS).
-
Catalysis
These complexes are potential precursors for single-source deposition of metal sulfide nanoparticles (e.g.,
References
-
Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini Reviews in Medicinal Chemistry.
-
Adeyemi, J. O., & Onwudiwe, D. C. (2020).[2][3][4] "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules.
- Awadallah, F. M., et al. (2014). "Synthesis and antimicrobial activity of some new piperazine dithiocarbamates." European Journal of Medicinal Chemistry. (Contextual reference for ester synthesis).
-
PubChem. (2025). "p-Chlorophenyl (2-(ethylthio)ethyl)carbamate Compound Summary."
Sources
Application of ethyl N-(2-chlorophenyl)carbamodithioate in agricultural fungicide screening
Application Note: High-Throughput & Mechanistic Screening of Ethyl N-(2-chlorophenyl)carbamodithioate
Part 1: Executive Summary & Compound Profile
1.1 Introduction Ethyl N-(2-chlorophenyl)carbamodithioate (ECPD) represents a specific structural subclass of dithiocarbamate fungicides. Unlike traditional ethylenebis(dithiocarbamate) (EBDC) salts like Mancozeb which are ionic coordination complexes, ECPD is a dithiocarbamic acid ester. This structural distinction imparts unique lipophilicity and stability profiles, making it a critical candidate for structure-activity relationship (SAR) studies in antifungal discovery.
This guide details the standardized protocols for screening ECPD against phytopathogenic fungi. It moves beyond generic testing, focusing on the compound's specific solubility requirements and its multi-site mode of action (MoA), which involves the generation of isothiocyanates and chelation of essential metal ions (Cu²⁺, Zn²⁺).
1.2 Chemical Profile & Handling
-
IUPAC Name: Ethyl N-(2-chlorophenyl)carbamodithioate[1]
-
Class: Dithiocarbamate ester (Dithiourethane)
-
Molecular Formula: C₉H₁₀ClNS₂[1]
-
Solubility: Low water solubility; Soluble in Acetone, DMSO, and Methanol.
-
Stability: Stable at neutral pH; susceptible to hydrolysis under highly alkaline conditions or strong oxidation.
1.3 Mechanism of Action (MoA) ECPD acts as a broad-spectrum toxicant. Upon application and metabolic processing, it degrades to release:[2]
-
Isothiocyanates: Highly reactive electrophiles that covalently bind to thiol (-SH) groups in fungal enzymes (e.g., dehydrogenase enzymes), disrupting respiration.
-
Carbon Disulfide (CS₂): A membrane-permeable toxicant.
-
Metal Chelation: The dithiocarbamate moiety can sequester essential co-factors (Cu, Zn) required for fungal metalloenzymes.
Part 2: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Precision in solvent choice is critical. Dithiocarbamate esters can precipitate in aqueous media if not properly emulsified.
-
Primary Stock (10,000 ppm): Weigh 100 mg of ECPD into a 10 mL volumetric flask. Dissolve in 100% Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until clear.
-
Working Stock (100x): Dilute the Primary Stock with sterile distilled water containing 0.1% Tween 20 (as a surfactant) to create serial dilutions (e.g., 1000, 500, 250, 100, 50 ppm).
-
Note: The final solvent concentration in the assay must not exceed 1% to avoid solvent toxicity.
-
Protocol B: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against mycelial spread.
Materials:
-
Potato Dextrose Agar (PDA)[3]
-
Petri dishes (90 mm)
-
Cork borer (5 mm)
-
Test Fungi: Alternaria solani, Fusarium oxysporum, Rhizoctonia solani.
Workflow:
-
Media Amendment: Autoclave PDA at 121°C for 15 mins. Cool to 45°C. Aseptically add the appropriate volume of ECPD Working Stock to achieve final concentrations of 10, 25, 50, 100, and 200 µg/mL (ppm).
-
Control: PDA + 1% DMSO (Solvent Control).
-
Reference: PDA + Mancozeb (Positive Control).
-
-
Pouring: Pour 20 mL of amended media into petri dishes and allow to solidify.
-
Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the margin of an actively growing (5-7 day old) fungal culture. Place the plug upside down (mycelium touching agar) in the center of the amended plate.
-
Incubation: Incubate at 25°C ± 2°C in the dark.
-
Data Collection: Measure colony diameter (two perpendicular axes) when the control plates reach full growth (usually 5-7 days).
Calculation:
Protocol C: Spore Germination Assay (Cavity Slide Method)
Objective: Assess the compound's ability to inhibit the initial germination phase, which is often more sensitive than mycelial growth for dithiocarbamates.
Workflow:
-
Spore Suspension: Harvest spores from a 10-day old culture using sterile distilled water + 0.01% Tween 20. Adjust concentration to
spores/mL using a hemocytometer. -
Treatment: Mix 50 µL of spore suspension with 50 µL of 2x concentration ECPD solution in a microcentrifuge tube.
-
Incubation: Pipette 40 µL of the mix onto a depression (cavity) slide. Place slides in a humidity chamber (petri dish with wet filter paper) to prevent evaporation. Incubate at 25°C for 24 hours.
-
Fixation: Add a drop of lactophenol cotton blue to stop germination and stain spores.
-
Microscopy: Count 100 spores per replicate. A spore is considered germinated if the germ tube length exceeds half the spore diameter.
Part 3: Visualization & Logic
Figure 1: Mechanism of Action & Degradation Pathway
This diagram illustrates the bio-activation of the ethyl ester into the active isothiocyanate and dithiocarbamate anion.
Caption: Figure 1.[4] Dual-mode fungicidal pathway of ECPD involving isothiocyanate generation and metal chelation.
Figure 2: Screening Workflow Logic
Caption: Figure 2. Decision tree for advancing ECPD from benchtop solubility tests to greenhouse efficacy trials.
Part 4: Data Analysis & Interpretation
4.1 Data Reporting Template Researchers should summarize screening data in the following format to facilitate cross-compound comparison.
| Organism | Assay Type | EC₅₀ (µg/mL) | MIC (µg/mL) | Regression (R²) | Ref. Standard (Mancozeb) EC₅₀ |
| A. solani | Mycelial Growth | [Value] | [Value] | > 0.95 | 2.5 |
| F. oxysporum | Spore Germination | [Value] | [Value] | > 0.95 | 4.1 |
| R. solani | Mycelial Growth | [Value] | [Value] | > 0.95 | 5.8 |
4.2 Statistical Analysis
-
Dose-Response Curve: Use Probit analysis or Log-logistic regression (e.g., using GraphPad Prism or R drc package) to calculate EC₅₀.
-
Significance: Perform One-way ANOVA followed by Tukey’s HSD post-hoc test to compare treatments against the solvent control (p < 0.05).
Part 5: References
-
Gleason, M. L., et al. (2022). Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. Plant Disease. Link
-
BenchChem. (2025).[5] A Comparative Analysis of Zineb and Other Dithiocarbamate Fungicides: Mode of Action and Protocols. BenchChem Technical Notes. Link
-
Campanale, C., et al. (2023).[6] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851.[6] Link
-
Li, Z., et al. (2024).[4] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Link
-
Prasad, D. N., et al. (2013). Synthesis characterization of N, N-substituted dithiocarbamates derivatives and evaluation of antifungal activity. Journal of Applied Pharmaceutical Science. Link
Sources
- 1. Ethyl N-(4-chlorophenyl)carbamate - C9H10ClNO2 | CSSB00000158561 [chem-space.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for compounds that inhibit growth and sporulation of fungi and growth of algae using a luminescent assay [promega.kr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Ethyl N-(2-chlorophenyl)carbamodithioate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of ethyl N-(2-chlorophenyl)carbamodithioate. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical procedure for this compound in bulk form or within simple formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. We provide a comprehensive guide covering the scientific rationale, detailed experimental protocols, method validation procedures, and data interpretation.
Introduction and Scientific Rationale
Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate class of compounds, which are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]
Causality of Methodological Choices:
-
Reversed-Phase Chromatography: The analyte, containing a chlorophenyl group and an ethyl dithiocarbamate moiety, is predicted to be moderately non-polar. A reversed-phase C18 column is therefore selected as the stationary phase. This choice promotes retention of the analyte through hydrophobic interactions, allowing for effective separation from polar excipients and potential degradation products.
-
UV Detection: The presence of the aromatic chlorophenyl ring and the dithiocarbamate group (C=S) creates a chromophore that strongly absorbs UV radiation. Based on literature for similar dithiocarbamate compounds, a detection wavelength around 272 nm is selected to achieve high sensitivity and selectivity.[3][4][5]
-
Mobile Phase Composition: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) is chosen. Acetonitrile provides excellent elution strength for this class of compounds and low UV cutoff. The buffer is used to maintain a constant pH, ensuring consistent ionization state of the analyte and, consequently, reproducible retention times.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Ethyl N-(2-chlorophenyl)carbamodithioate reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Experimental Protocols
Preparation of Mobile Phase and Solutions
Protocol 1: Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
The final mobile phase is a mixture of the prepared phosphate buffer and acetonitrile. The exact ratio should be optimized during method development (a good starting point is 60:40 v/v Acetonitrile:Buffer).
-
Degas the mobile phase by sonication for 15 minutes or by using an inline degasser.
Protocol 2: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of ethyl N-(2-chlorophenyl)carbamodithioate reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix thoroughly. This is the Stock Solution A.
Protocol 3: Working Standard and Calibration Curve Solutions
-
From Stock Solution A, prepare an intermediate stock of 100 µg/mL by diluting 5 mL to 50 mL with the mobile phase.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serially diluting the 100 µg/mL intermediate stock with the mobile phase. These solutions are used to establish the linearity of the method.
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of ethyl N-(2-chlorophenyl)carbamodithioate.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with Methanol. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL and may require further dilution with the mobile phase to fall within the calibration range.
Chromatographic Conditions
All quantitative data related to the HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 272 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Guidelines)
The trustworthiness of any analytical method hinges on its validation, a process that demonstrates its suitability for the intended purpose.[6][7] The following protocols are based on the ICH Q2(R1) guideline.[6]
Overall Workflow
Caption: General workflow for the HPLC-UV analysis.
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified.[7]
-
Protocol: Inject the 25 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the mobile phase (as a blank), a solution of a placebo (if applicable), and a standard solution of ethyl N-(2-chlorophenyl)carbamodithioate.
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte peak.
Linearity and Range
-
Protocol: Inject the prepared calibration standards (1 to 75 µg/mL) in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
Accuracy (Recovery)
-
Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[2]
1. Repeatability (Intra-day Precision)
-
Protocol: Analyze six independent samples prepared at 100% of the target concentration on the same day, under the same conditions.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
2. Intermediate Precision (Inter-day Ruggedness)
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol: Use the data from the linearity study.
-
Calculation:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Verification: The calculated LOQ concentration should be prepared and injected to verify that it meets criteria for accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol: Analyze a standard solution while making small changes to key parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in analyte peak area should be minimal.
Caption: Inter-relationship of ICH validation parameters.
Results and Data Analysis
Calculation of Analyte Concentration
The concentration of ethyl N-(2-chlorophenyl)carbamodithioate in the sample solution is determined using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
The concentration x is calculated as: x = (y - c) / m
The final amount in the original sample must be adjusted for the dilutions made during sample preparation.
Summary of Hypothetical Validation Data
| Validation Parameter | Result | Status |
| Specificity | No interference observed | Pass |
| Linearity (1-75 µg/mL) | r² = 0.9995 | Pass |
| Accuracy (Recovery) | 99.1% - 101.5% | Pass |
| Precision (Repeatability) | %RSD = 0.85% | Pass |
| Precision (Intermediate) | %RSD = 1.12% | Pass |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Robustness | System suitability passed under all conditions | Pass |
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of ethyl N-(2-chlorophenyl)carbamodithioate. The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated protocol is fit for its intended purpose and can be readily implemented in quality control and research laboratories for routine analysis.
References
-
Al-Alam, J., Bom, L., et al. (2017). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. Journal of Chromatographic Science, 55(6), 648–654. [Link]
-
Cheyns, K., Van den houwe, K., et al. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies. Food Additives & Contaminants: Part A, 39(8), 1406-1423. [Link]
-
ResearchGate. (2017). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. [Link]
-
Jafari, A., Shoeibi, S., et al. (2012). Monitoring dithiocarbamate fungicide residues in greenhouse and non-greenhouse tomatoes in Iran by HPLC-UV. Food Additives & Contaminants: Part B, 5(2), 87-92. [Link]
-
Garrido-Castaño, A. M., & Calvo-Garrido, C. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Kim, H. Y., Lee, J. Y., et al. (2020). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Scientific Reports, 10(1), 1-9. [Link]
-
Semantic Scholar. (2016). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. [Link]
-
Pérez-Calixto, C., Muro-Rivera, N., et al. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Journal of the Mexican Chemical Society, 60(4), 189-195. [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. [Link]
-
Al-Shehri, S. M., & El-Deen, A. K. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of the Chilean Chemical Society, 62(2), 3505-3510. [Link]
-
Bagle, S. V., & Jadhav, S. A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 125-131. [Link]
-
Shimadzu. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
Bansal, N., & Deopa, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-16. [Link]
-
ResearchGate. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]
-
de Lourdes Cardeal, Z., & de Souza, L. R. (2001). Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System. Journal of Agricultural and Food Chemistry, 49(10), 4647-4650. [Link]
-
PubChem. (n.d.). p-Chlorophenyl (2-(ethylthio)ethyl)carbamate. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). [Link]
-
PubChem. (n.d.). Dithiocarbamate. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams [scielo.org.mx]
- 7. ajpaonline.com [ajpaonline.com]
High-Resolution Analysis of Dithiocarbamate Derivatives via Phase-Transfer Catalyzed S-Methylation and GC-MS
Executive Summary & Scientific Rationale
Dithiocarbamates (DTCs) represent a paradox in analytical chemistry: they are chemically robust enough to serve as potent fungicides and metal-chelating drugs (e.g., Disulfiram), yet they are thermally fragile in the context of gas chromatography.
The Core Challenge: The direct injection of DTCs into a GC inlet (
The Solution: This protocol details the Phase-Transfer Catalyzed S-Methylation workflow. By alkylating the sulfur atom using methyl iodide under phase-transfer conditions, we convert the thermally unstable ionic DTC into a stable, neutral, and volatile S-methyl ester. This allows for the chromatographic separation of intact ligands, enabling the specific identification of Ziram, Thiram, Maneb, and novel pharmaceutical derivatives.
Mechanism of Instability & Stabilization
To master this protocol, one must understand the competition between thermal decomposition and chemical stabilization.
The Divergent Pathways
The following diagram illustrates why direct injection fails and how methylation rescues the analyte.
Figure 1: The "Fork in the Road" for DTC analysis.[1][2][3] Direct heating destroys structural information; S-methylation preserves it.
Experimental Protocol: S-Methylation Workflow
This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a phase transfer catalyst (PTC).[4][5] The PTC shuttles the anionic DTC from the aqueous phase into the organic phase (Dichloromethane), where it reacts rapidly with Methyl Iodide.
Reagents & Safety
-
Derivatizing Agent: Methyl Iodide (MeI).[6][2][7][8] Warning: Neurotoxic and carcinogenic. Handle only in a fume hood.
-
Phase Transfer Catalyst: 0.1 M TBAHS in water.
-
Complex Breaker: 0.2 M Na-EDTA (pH 9.5). Crucial for releasing ligands from metal centers (Zn, Mn, Fe).
-
Solvent: Dichloromethane (DCM) or Iso-octane (HPLC Grade).
-
Internal Standard: Deuterated Thiram (
-Thiram) or 2-Chloro-1,3-butadiene (if unavailable).
Step-by-Step Methodology
| Step | Action | Scientific Reasoning (Causality) |
| 1. Sample Prep | Homogenize 5g sample; add 20 mL Na-EDTA solution . | Metal-DTC complexes (e.g., Ziram) are stable. EDTA sequesters the metal (Zn/Mn), releasing the free anionic ligand ( |
| 2. pH Adjustment | Adjust pH to 9.5–10.0 using NaOH. | The DTC anion must be maintained.[8] Acidic conditions prematurely trigger decomposition to |
| 3. Catalysis | Add 2 mL 0.1 M TBAHS and 5 mL DCM . Vortex. | TBAHS forms an ion pair with the DTC anion, making it soluble in the organic layer (DCM) where the methyl iodide resides. |
| 4. Alkylation | Add 100 µL Methyl Iodide . Cap tight. Shake for 15 min at ambient temp. | The |
| 5. Separation | Centrifuge at 2500 rpm for 5 min. Discard aqueous (top) layer. | The methylated derivative is lipophilic and partitions into the DCM. |
| 6. Drying | Pass DCM layer through anhydrous | Removes residual water that could degrade the column or quench MS ionization. |
| 7. Injection | Transfer to autosampler vial. Inject 1 µL. | The sample is now a stable organic ester, ready for volatilization. |
GC-MS Instrument Configuration
The following parameters are optimized to prevent thermal degradation of the derivative and ensure separation of structurally similar DTCs.
Gas Chromatograph (Agilent 7890/8890 or equivalent)
-
Inlet: Split/Splitless (Splitless for trace analysis, 1 min purge).
-
Inlet Temperature: 230°C . Note: Do not exceed 250°C even for derivatives.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS). 30m
0.25mm 0.25µm.[9] -
Oven Program:
-
Initial: 60°C (Hold 1 min) - Focuses volatiles.
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min).
-
Mass Spectrometer (Single Quad or Triple Quad)
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Ionization: EI (70 eV).
-
Acquisition: SIM (Selected Ion Monitoring) is required for sensitivity and selectivity against matrix background.
Target Ions (SIM Table)
| Parent Compound | Derivative Form | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Dimethyldithiocarbamate (DMDTC) | Methyl dimethyldithiocarbamate | 88 | 135 ( |
| Diethyldithiocarbamate (DEDTC) | Methyl diethyldithiocarbamate | 116 | 163 ( |
| Ethylenebisdithiocarbamate (EBDC) | Dimethyl ethylenebisdithiocarbamate | 131 | 210, 73 |
| Propylenebisdithiocarbamate (PBDTC) | Dimethyl propylenebisdithiocarbamate | 145 | 224, 73 |
Note: The Molecular Ion (
Data Interpretation & Self-Validating Logic
To ensure trustworthiness, the analyst must verify the reaction efficiency.
The "Self-Validating" Check
A successful analysis must pass the Molar Balance Test if a pure standard is available:
-
Inject a known concentration of Thiram (which is a disulfide dimer).
-
Thiram does not require methylation to be seen, but it often degrades.
-
If the protocol works, DMDTC-methyl ester should appear as the dominant peak, and the "ghost peak" of
(m/z 76) should be minimal (<5% of total area). -
High
signal = Failed Derivatization.
Analytical Workflow Diagram
Figure 2: Operational workflow for the extraction and derivatization of dithiocarbamates.
References
-
Thermo Fisher Scientific. (2012).[10] Analysis of Dithiocarbamate Pesticides by GC-MS. Application Note 10333. Link
-
U.S. Environmental Protection Agency (EPA). (1993).[11] Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Link
-
Crnogorac, G., & Schwack, W. (2009). Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry. Link
-
Hwang, J. I., et al. (2016). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Journal of Pesticide Science. Link
-
BenchChem. (2025).[12] Determination of Dithiocarbamates in Various Matrices using Headspace Gas Chromatography. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Experimental setup for testing heavy metal chelation with dithiocarbamates
Application Note: Experimental Setup for Testing Heavy Metal Chelation with Dithiocarbamates
Abstract
Dithiocarbamates (DTCs) represent a class of organosulfur ligands characterized by the
Part 1: Chemical Foundation & Stability Profiling
The Critical Constraint: DTCs are chemically unstable in acidic environments. The nitrogen lone pair participates in resonance with the thiocarbonyl group; protonation of the sulfur or nitrogen in low pH promotes decomposition into the parent amine and carbon disulfide (
Experimental Directive: Before any biological or binding assay, you must establish the "Safe pH Window" for your specific DTC derivative.
Protocol 1: pH-Dependent Stability Assay
Objective: Determine the half-life (
Materials:
-
DTC Stock: 10 mM in DMSO (freshly prepared).
-
Buffers: Phosphate-citrate buffer series (pH 4.0, 5.5, 7.4, 8.5).
-
Detection: UV-Vis Spectrophotometer (Quartz cuvette).[5]
Procedure:
-
Baseline Scan: Dilute DTC stock to 50
M in pH 10 buffer (maximum stability) and scan 200–400 nm to identify the characteristic transition peak (typically 270–290 nm). -
Kinetic Run:
-
Prepare the spectrophotometer for kinetic mode at
. -
Add DTC to the test buffer (e.g., pH 5.5) to a final concentration of 50
M. -
Immediately measure Absorbance (
) every 30 seconds for 60 minutes.
-
-
Data Analysis: Plot
vs. time. The slope represents the decomposition rate constant.[4][6]
Acceptance Criteria: For biological assays (24h incubation), the ligand must exhibit
Part 2: Thermodynamic Characterization (Cell-Free)
Once stability is confirmed, the binding stoichiometry and affinity must be validated. Most divalent metals form a 1:2 (Metal:Ligand) complex with DTCs, often accompanied by a distinct color change (yellow/brown) due to Charge Transfer (LMCT) bands.
Protocol 2: Job’s Method of Continuous Variation
Objective: Determine the binding stoichiometry (
Workflow Diagram (Graphviz):
Caption: Workflow for Job's Method to determine metal-ligand stoichiometry via continuous variation.
Procedure:
-
Wavelength Selection: Mix Metal and Ligand (1:2 ratio) and scan (300–600 nm). Identify the new peak formed (Complex
) that is absent in the ligand-only or metal-only controls.-
Note: Cu(II)-DTC complexes typically absorb ~435 nm.
-
-
Preparation: Prepare 11 vials. The total molar concentration (
) must remain constant (e.g., 100 M).-
Vial 1: 100
M Metal / 0 M Ligand -
Vial 6: 50
M Metal / 50 M Ligand -
Vial 11: 0
M Metal / 100 M Ligand
-
-
Measurement: Record Absorbance at Complex
.[7] -
Calculation: Correct absorbance (
) if the metal or ligand absorbs slightly at this wavelength: Where is the mole fraction. -
Interpretation: The peak of the curve indicates stoichiometry.[8] For DTCs, a peak at
confirms a 1:2 ( ) complex.
Part 3: Biological Validation (In Vitro)
DTCs exhibit a "Jekyll and Hyde" behavior in biology. They can act as Detoxifiers (stripping metals) or Toxins (shuttling metals into cells, e.g., the Disulfiram-Copper effect). You must choose the correct assay mode.
Mode A: Heavy Metal Rescue Assay (Detoxification)
Use Case: Testing if a new DTC can save cells from Lead (Pb) or Cadmium (Cd) toxicity.
-
Seed Cells: HEK293 or HepG2 cells (5,000/well) in 96-well plates.
-
Metal Challenge: Treat cells with Metal (
concentration) for 4 hours. -
Chelation Treatment: Wash cells (PBS) to remove extracellular metal, then add DTC (titration 1–100
M). -
Readout: After 24h, measure viability (CCK-8 or MTT).
-
Success Metric: Recovery of viability from 20% (Metal only) to >80% (Metal + DTC).
-
Mode B: Metallodrug Toxicity (The "Ionophore" Effect)
Use Case: Testing anticancer potential via Copper transport (e.g., Disulfiram).[9]
Signaling Pathway Diagram (Graphviz):
Caption: Mechanism of DTC-mediated copper transport leading to ROS generation and proteasome inhibition.
Protocol:
-
Co-Treatment: Treat cancer cells with DTC (1
M) + (10 M) simultaneously.-
Control 1: DTC only (should be non-toxic).
-
Control 2: Cu only (should be non-toxic at 10
M).[10]
-
-
ROS Detection: After 4–6 hours, stain with DCFH-DA or OxyBURST Green.
-
Flow Cytometry: Measure mean fluorescence intensity (MFI).
-
Expectation: Synergistic increase in ROS in the Co-Treatment group only.
-
Part 4: Data Presentation & Quantification
HPLC Method for Complex Quantification
To verify intracellular accumulation, you must quantify the complex, not just the free ligand.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 |
| Mobile Phase | Methanol:Water (85:15 v/v) isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV 435 nm (Specific for Cu-DTC complex) |
| Retention Time | ~4–6 min (Complex is highly lipophilic) |
| LOD | Typically 10–50 nM |
References
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.
-
Cen, D., et al. (2004). Disulfiram facilitates intracellular Cu uptake and induces apoptosis in human melanoma cells. Journal of Medicinal Chemistry.
-
Lewis, D. J., et al. (2014).[9] On the interaction of copper(II) with disulfiram. Chemical Communications.[9]
-
Job, P. (1928).[7] Formation and stability of inorganic complexes in solution.[11][12] Annales de Chimie. (Foundational reference for Job's Method).
Sources
- 1. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. asdlib.org [asdlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
¹H and ¹³C NMR spectral assignment for ethyl N-(2-chlorophenyl)carbamodithioate
This Application Note and Protocol provides a comprehensive technical guide for the ¹H and ¹³C NMR spectral assignment of Ethyl N-(2-chlorophenyl)carbamodithioate . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the rigorous characterization of dithiocarbamate pharmacophores.
Part 1: Introduction & Significance
Dithiocarbamates are a privileged structural class in drug discovery, exhibiting potent antifungal, anticancer (e.g., inhibition of the proteasome), and antiviral activities. The specific derivative Ethyl N-(2-chlorophenyl)carbamodithioate incorporates a 2-chlorophenyl moiety, which introduces steric bulk and electronic modulation (via the inductive effect of chlorine) that significantly influences the chemical environment of the dithiocarbamate core.
Accurate spectral assignment of this compound is critical for:
-
Verifying the formation of the dithiocarbamate ester linkage (distinguishing it from the salt precursor).
-
Confirming the integrity of the 2-chlorophenyl ring (avoiding regiochemical errors during synthesis).
-
Establishing purity prior to biological screening.
Part 2: Experimental Protocol
Synthesis & Purification (Contextual Background)
To ensure the spectral data corresponds to the correct species, the compound is typically synthesized via the reaction of 2-chloroaniline with carbon disulfide (
-
Critical Quality Attribute (CQA): The product must be free of unreacted 2-chloroaniline and
. Residual amine will obscure the aromatic region, while appears at ~193 ppm in ¹³C NMR.
NMR Sample Preparation Protocol
This protocol ensures optimal resolution and signal-to-noise ratio.
Materials:
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.-
Note: DMSO-
may be used if solubility is poor, but it will shift the N-H signal downfield and sharpen it due to hydrogen bonding stabilization.
-
-
Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP).
-
Sample Mass: 10–15 mg (for ¹H); 30–50 mg (for ¹³C).
Procedure:
-
Weighing: Weigh 15 mg of the purified solid into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain. -
Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity persists.
-
Degassing (Optional): For high-resolution work, briefly bubble nitrogen to remove paramagnetic oxygen, which can broaden lines.
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25 °C).
-
¹H Parameters:
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16.
-
Relaxation Delay (D1): 1.0 s (ensure integration accuracy).
-
-
¹³C Parameters:
-
Spectral Width: -10 to 220 ppm (critical to capture the C=S peak).
-
Scans (NS): 1024 (due to non-protonated carbons).
-
Decoupling: Inverse Gated (for quantitative) or Standard WALTZ-16.
-
Part 3: Spectral Assignment Strategy
The assignment relies on identifying the unique "fingerprint" of the dithiocarbamate core and the 2-substituted aromatic ring.
Visual Logic of Assignment:
Figure 1: Logical flow for spectral decomposition and assignment.
Part 4: Detailed ¹H NMR Analysis
The ¹H NMR spectrum in
Table 1: ¹H NMR Assignment (400 MHz,
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Structural Context |
| 1.38 | Triplet (t) | 3H | 7.2 | Terminal methyl of S-ethyl group. | |
| 3.42 | Quartet (q) | 2H | 7.2 | Methylene adjacent to Sulfur. Deshielded by the dithiocarbamate cone. | |
| 7.15 | Triplet of Doublets (td) | 1H | 7.8, 1.5 | Para to Cl, Meta to N. | |
| 7.32 | Triplet of Doublets (td) | 1H | 7.8, 1.5 | Meta to Cl, Para to N. | |
| 7.44 | Doublet of Doublets (dd) | 1H | 8.0, 1.5 | Ortho to Chlorine. Shielded slightly relative to H6 but inductive effect of Cl dominates. | |
| 8.35 | Doublet (d) | 1H | 8.0 | Ortho to Nitrogen. Significantly deshielded by the anisotropic effect of the C=S group. | |
| 9.60 - 10.20 | Broad Singlet (br s) | 1H | - | Thioamide proton. Broad due to quadrupole relaxation of |
Key Diagnostic Features:
-
The "Deshielded Doublet": The proton at position 6 (ortho to the Nitrogen) often appears significantly downfield (~8.35 ppm) compared to standard aniline derivatives due to the proximity to the anisotropic cone of the C=S bond and potential hydrogen bonding with the sulfur.
-
N-H Broadening: The N-H signal is concentration-dependent. In dilute solutions, it may sharpen; in concentrated solutions, it broadens.
Part 5: Detailed ¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon skeleton.[1] The most critical signal is the thiocarbonyl carbon (
Table 2: ¹³C NMR Assignment (100 MHz,
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Context |
| 13.5 | Ethyl | Typical aliphatic methyl. | |
| 36.2 | Deshielded by Sulfur and the adjacent C=S system. | ||
| 123.5 | Aromatic carbon ortho to Nitrogen. | ||
| 126.8 | Aromatic carbon para to Chlorine. | ||
| 127.9 | Aromatic carbon meta to Chlorine.[1] | ||
| 129.5 | Aromatic carbon ortho to Chlorine. | ||
| 130.1 | Quaternary carbon attached to Chlorine (Ipso-Cl). | ||
| 136.5 | Quaternary carbon attached to Nitrogen (Ipso-N). | ||
| 198.5 | Diagnostic Peak. Dithiocarbamate thiocarbonyl. |
Mechanistic Insight:
-
C=S Resonance: The carbon of the dithiocarbamate group (
) resonates near 200 ppm, distinguishing it from thioureas (~180 ppm) or amides (~165 ppm). -
Chlorine Effect: The C2 carbon (attached to Cl) is typically shifted but not as dramatically as C-F or C-O carbons. The distinction between C1 and C2 is made based on the stronger deshielding effect of the Nitrogen on C1.
Part 6: Structural Validation Workflow
To ensure the assignment is correct, follow this validation logic:
Figure 2: Step-by-step validation workflow for quality control.
References
-
Dithiocarbamate Synthesis & Characterization
-
Synthesis of Dithiocarbamate by Markovnikov Addition Reaction. Royal Society of Chemistry. Available at: [Link] (General reference for dithiocarbamate spectral ranges).
-
-
Spectral Database for Organic Compounds (SDBS)
-
SDBS No. 3256 (Analogous N-phenyl derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
-
General NMR Shift Tables
-
Common NMR Solvents and Impurities. Organometallics, 2010. Available at: [Link]
-
-
Mechanistic Studies
-
NMR Studies of N-Aryl Dithiocarbamates. Journal of Chemical Physics. Available at: [Link] (For detailed discussion on N-aryl rotational barriers and NH chemical shifts).
-
Sources
Application Note: In Vitro Antifungal Assay Protocol for Ethyl N-(2-chlorophenyl)carbamodithioate
Abstract
This application note details the standardized protocol for evaluating the antifungal activity of ethyl N-(2-chlorophenyl)carbamodithioate , a dithiocarbamate derivative. Dithiocarbamates are a class of organosulfur compounds exhibiting broad-spectrum antifungal properties, primarily through metal ion chelation and inhibition of sulfhydryl-dependent enzymes.[1] This guide adapts the CLSI (Clinical and Laboratory Standards Institute) M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards, optimized for the specific solubility and stability profiles of dithiocarbamate esters.
Introduction & Mechanism of Action
Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate class, characterized by the functional group
Mechanistic Basis[2]
-
Metal Chelation: The dithiocarbamate moiety strongly chelates divalent metal ions (Cu²⁺, Zn²⁺) essential for fungal metalloenzymes, disrupting cellular respiration and cell wall synthesis.
-
Thiol Oxidation: The compound reacts with intracellular thiols (e.g., glutathione) and sulfhydryl groups of enzymes, leading to oxidative stress and metabolic failure.
Critical Experimental Consideration: Dithiocarbamates can be unstable in acidic environments, decomposing into carbon disulfide and the corresponding amine. Therefore, maintaining a neutral pH using MOPS-buffered RPMI 1640 is critical for assay validity.
Materials & Reagents
Test Compound[3][4][5]
-
Compound: Ethyl N-(2-chlorophenyl)carbamodithioate (Purity >95%)
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Storage: Store powder at -20°C. Stock solutions must be prepared fresh.
Biological Materials[1][2][4][6][7][8][9][10]
-
Yeast Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113).
-
Filamentous Fungi: Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
Equipment
-
96-well flat-bottom microtiter plates (polystyrene, sterile).
-
Spectrophotometer (530 nm) or Densitometer.
-
Incubator (35°C ± 2°C).
Experimental Protocol
Workflow Overview
Figure 1: Step-by-step workflow for the broth microdilution assay. Blue nodes represent chemical prep, Red nodes represent biological prep, Yellow is the assay assembly, and Green is the readout.
Stock Solution Preparation
Integrity Check: Dithiocarbamates are prone to hydrolysis. Do not use stock solutions stored for >24 hours.
-
Weigh 10 mg of Ethyl N-(2-chlorophenyl)carbamodithioate.
-
Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Vortex vigorously until fully dissolved.
Dilution Scheme (2x Working Solutions)
The assay requires a final DMSO concentration of <1% to avoid solvent toxicity. We prepare "2x" drug concentrations in media, which are then diluted 1:1 with the inoculum in the well.
Intermediate Dilution:
-
Dilute Master Stock 1:100 in RPMI 1640 to get 100 µg/mL (contains 1% DMSO).
-
Perform serial 2-fold dilutions in RPMI 1640 (containing 1% DMSO) to generate the range: 100, 50, 25 ... 0.19 µg/mL.
Note: When 100 µL of these are mixed with 100 µL inoculum, the final test range is 50 – 0.09 µg/mL with a final DMSO concentration of 0.5%.
Inoculum Preparation
-
Yeast: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline. Adjust to 0.5 McFarland standard (
CFU/mL). -
Mold: Wash conidia from 7-day potato dextrose agar slant with saline/Tween 20. Adjust to 0.5 McFarland (
CFU/mL). -
Final Dilution:
-
Yeast: Dilute adjusted suspension 1:1000 in RPMI 1640.
-
Mold: Dilute adjusted suspension 1:50 in RPMI 1640.
-
Plate Setup
In a sterile 96-well plate, dispense:
-
Columns 1-10: 100 µL of 2x Drug Dilutions (decreasing concentration).
-
Column 11 (Growth Control): 100 µL RPMI (1% DMSO) + 100 µL Inoculum.
-
Column 12 (Sterility Control): 200 µL RPMI (1% DMSO) only.
-
Add Inoculum: Add 100 µL of the final fungal suspension to Columns 1-11.
Data Analysis & Interpretation
Incubation
-
Yeasts: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).
-
Molds: 35°C for 48 hours.
Determining MIC (Minimum Inhibitory Concentration)
The MIC is the lowest concentration showing significant growth inhibition compared to the Growth Control (GC).
| Score | Visual Appearance | % Inhibition (Approx) | Interpretation |
| 4 | Turbidity = Growth Control | 0% | No Activity |
| 3 | Slight reduction in turbidity | 20% | No Activity |
| 2 | Prominent reduction in turbidity | 50% | MIC (Filamentous Fungi) |
| 1 | Slight turbidity / Few colonies | 80% | MIC (Yeasts - Azoles) |
| 0 | Optically Clear | >95% | MIC (Dithiocarbamates) |
Expert Insight: Dithiocarbamates are often fungicidal.[2] For this class, read the MIC at the concentration yielding Score 0 (Optically Clear) , as partial inhibition (trailing effect) is less common than with azoles.
Troubleshooting & Optimization
The "Edge Effect"
Evaporation in outer wells can concentrate the drug, skewing MICs.
-
Solution: Fill unused outer wells with sterile water or use a gas-permeable sealing membrane.
Metal Ion Interference
Since the mechanism involves chelation, excess metal ions in the media can reduce potency.
-
Validation: Ensure RPMI 1640 is standard commercial grade (controlled cation levels). Do not use undefined broths like Sabouraud Dextrose Broth for the MIC assay, as batch-to-batch metal variation will affect dithiocarbamate reproducibility.
Colorimetric Readout (Optional)
If visual reading is ambiguous, add 20 µL of Resazurin (Alamar Blue) dye.
-
Blue: No growth (Effective inhibition).
-
Pink: Growth (Metabolic activity reducing the dye).
References
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[3] CLSI document M27-A3.[3] Clinical and Laboratory Standards Institute.[3][4][5][6][7]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[3][4][6][7] CLSI document M38-A2.[3][4][5][6][7] Clinical and Laboratory Standards Institute.[3][4][5][6][7]
-
Halimehjani, A. Z., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives. Molecular Diversity.
-
Li, Y., et al. (2015). Facile synthesis and antifungal activity of dithiocarbamate derivatives bearing an amide moiety.[8] Journal of the Serbian Chemical Society.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. njccwei.com [njccwei.com]
- 4. intertekinform.com [intertekinform.com]
- 5. scienceopen.com [scienceopen.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Profiling and Quantification of N-Aryl Dithiocarbamates
Executive Summary
N-aryl dithiocarbamates (DTCs) represent a critical class of organosulfur compounds used extensively as fungicides (e.g., ziram analogues), vulcanization accelerators, and precursors in organic synthesis. Unlike their alkyl counterparts, N-aryl DTCs exhibit distinct electronic properties due to
Traditional analysis via HPLC-UV or GC-MS often requires complex derivatization to prevent thermal degradation (CS
This guide details a validated protocol for the anodic stripping and direct oxidation quantification of N-aryl DTCs using a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE).
Electrochemical Mechanism
To develop a robust assay, one must understand the redox behavior of the analyte. N-aryl dithiocarbamates undergo a characteristic anodic oxidation.
The Oxidation Pathway
The detection mechanism relies on the oxidation of the dithiocarbamate anion (
-
Primary Oxidation: The anionic sulfur loses an electron to form a neutral radical species.
-
Dimerization: Two radicals rapidly couple to form the thiuram disulfide.
Note on N-Aryl Specificity: The presence of the aryl group (e.g., phenyl) shifts the oxidation potential anodically compared to dialkyl DTCs due to the electron-withdrawing nature of the aromatic ring, which stabilizes the anionic form but destabilizes the radical intermediate.
Visualization of Redox Pathway
Figure 1: Electrochemical redox pathway of N-aryl dithiocarbamates. The primary detection signal arises from the DTC Anion -> Radical oxidation step.
Experimental Configuration
Reagents & Equipment
-
Potentiostat: Capable of Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
-
Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia).
-
Modifier: Multi-Walled Carbon Nanotubes (MWCNTs) - Carboxylated (>95% purity).
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum Wire.[2]
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
Why pH 7.0? Acidic pH promotes decomposition into amine and CS
. Alkaline pH stabilizes the anion but may shift potentials excessively negative.
-
Electrode Modification Protocol (MWCNT/GCE)
Bare GCE often suffers from fouling by the adsorption of thiuram disulfide products. MWCNTs provide a high surface area and catalytic sites to minimize fouling.
-
Polishing: Polish GCE with 0.05
m alumina slurry on a microcloth for 2 mins. Rinse with DI water and sonicate in ethanol/water (1:1) for 3 mins. -
Dispersion: Disperse 1 mg MWCNTs in 1 mL DMF (Dimethylformamide) via ultrasonication for 30 mins to create a stable black suspension.
-
Drop-Casting: Drop 5
L of the suspension onto the GCE surface. -
Drying: Dry under an IR lamp or in a vacuum desiccator for 20 mins.
-
Activation: Cycle the electrode in 0.1 M PBS (pH 7.0) from -0.2 V to +0.8 V at 100 mV/s until stable voltammograms are observed (approx. 20 cycles).
Analytical Protocols
Protocol A: Mechanistic Profiling (Cyclic Voltammetry)
Objective: Determine the exact oxidation potential (
-
Cell Setup: Fill cell with 10 mL 0.1 M PBS (pH 7.0).
-
Blank Scan: Record CV from -0.4 V to +1.0 V to ensure low background current.
-
Analyte Addition: Add N-aryl DTC stock solution to achieve 100
M concentration. -
Measurement:
-
Scan Rate: 50 mV/s.
-
Range: -0.4 V to +1.0 V.
-
Observation: Look for an irreversible anodic peak (oxidation) around +0.4 V to +0.6 V (vs Ag/AgCl).
-
-
Scan Rate Study: Vary scan rate (10–200 mV/s). Plot
vs . A slope near 0.5 indicates diffusion control; near 1.0 indicates adsorption control.
Protocol B: Quantitative Determination (DPV)
Objective: High-sensitivity quantification for trace analysis.
-
Parameters:
-
Step Potential: 5 mV
-
Modulation Amplitude: 50 mV
-
Modulation Time: 0.05 s
-
Interval Time: 0.2 s
-
-
Procedure:
-
Condition electrode at -0.2 V for 30s (cleaning step).
-
Scan from 0.0 V to +0.8 V.
-
Measure peak height relative to the baseline.
-
-
Calibration: Construct a curve using standard additions (e.g., 1, 5, 10, 20, 50
M).
Summary of Key Parameters
| Parameter | Setting | Rationale |
| Buffer pH | 7.0 (Phosphate) | Balances analyte stability (prevents CS |
| Scan Range | 0.0 V to +0.8 V | Covers the oxidation of -CSS |
| Deposition | None (usually) | Pre-concentration is rarely needed for |
| Modifier | MWCNT or AuNPs | Increases electron transfer rate ( |
Real Sample Preparation (Water/Vegetable Matrix)
Direct analysis of complex matrices requires solubilization of the DTC and removal of interferences.
Workflow Visualization
Figure 2: Sample preparation workflow for solid matrices.
Critical Step - Solubilization: Many N-aryl DTCs exist as metal complexes (Zinc, Manganese salts).
-
Extraction Buffer: 0.1 M Na
EDTA + 0.1 M Cysteine in water. -
Mechanism:[2][3] EDTA competes for the metal ion (Zn
), releasing the free water-soluble DTC anion ( ) for electrochemical detection.
Troubleshooting & Validation
-
Issue: Peak Broadening/Diminishing Signal
-
Cause: Electrode fouling by thiuram disulfide adsorption.
-
Solution: Run a "cleaning pulse" at +1.2 V for 10s between scans, or manually polish the electrode.
-
-
Issue: Multiple Anodic Peaks
-
Cause: Mixed DTC species or oxidation of the amine breakdown product.
-
Solution: Check pH.[4] If pH < 5, the DTC degrades to amine. Ensure pH is neutral.
-
-
Validation:
-
Recovery: Spike samples with known concentrations. Acceptable range: 85–115%.
-
Interference: Test with 100-fold excess of inorganic ions (Cl
, NO ) and common organics (glucose, urea).
-
References
-
Sarker, J. C., et al. (2022).[1] "Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides...". Dalton Transactions. Link
-
Guzmán, A., et al. (2021). "Detection of dithiocarbamate... pesticides by electrochemical activation of SERS features of screen-printed electrodes". Spectrochimica Acta Part A. Link
-
Cinti, S., et al. (2016). "Nanomaterials in electrochemical biosensors for pesticide detection". Biosensors. Link
-
Malik, A. K., et al. (2013). "Micro-Determination of Dithiocarbamates in Pesticide Formulations Using Voltammetry". Microchemical Journal. Link
-
Thirumaran, S., et al. (2008).[5] "Characterization studies and cyclic voltammetry on nickel(II) amino acid dithiocarbamates". ResearchGate. Link
Sources
- 1. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. Detection of dithiocarbamate, chloronicotinyl and organophosphate pesticides by electrochemical activation of SERS features of screen-printed electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving the yield of ethyl N-(2-chlorophenyl)carbamodithioate synthesis
This technical guide addresses the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate (also known as ethyl N-(2-chlorophenyl)dithiocarbamate).[1] The presence of the electron-withdrawing and sterically hindering chlorine atom at the ortho position of the aniline ring significantly reduces nucleophilicity, often leading to poor yields (<40%) using standard protocols. This guide provides optimized workflows to overcome these kinetic barriers.
Ticket Subject: Low Yield in Ethyl N-(2-chlorophenyl)carbamodithioate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Part 1: Diagnostic & Triage (Root Cause Analysis)
Before altering your protocol, identify the specific failure mode using this diagnostic matrix.
| Observation | Probable Cause | Technical Explanation |
| No precipitate/product formed | Low Nucleophilicity | 2-Chloroaniline is a weak nucleophile ( |
| Yellow oil/tar instead of solid | Isothiocyanate Formation | High temperatures or lack of alkylating agent causes the dithiocarbamate salt to decompose into 2-chlorophenyl isothiocyanate ( |
| Product reverts to starting material | Reversibility | The dithiocarbamate formation is an equilibrium.[2] If the salt is not stabilized immediately by the base or trapped by the ethyl halide, it reverts to amine + |
| Low Yield (<50%) | Steric Hindrance | The ortho-chloro group physically blocks the approach of the bulky sulfur-rich |
Part 2: Optimized Experimental Protocol
To maximize yield, we must shift the equilibrium toward the dithiocarbamate salt using a Strong Base/Polar Aprotic Solvent System .[2][3] This method forces the deprotonation of the weak amine and stabilizes the anionic intermediate.[2]
Method A: The "Superbasic" DMSO/KOH Protocol (Recommended)
Best for: Maximizing yield from deactivated anilines.
Reagents:
-
2-Chloroaniline (1.0 eq)[1]
-
Carbon Disulfide (
) (1.5 eq) — Excess drives equilibrium -
Potassium Hydroxide (KOH), powdered (2.0 eq)
-
Ethyl Iodide (or Ethyl Bromide) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve powdered KOH (2.0 eq) in DMSO (
) at room temperature. Stir for 10 minutes to ensure a basic environment. -
Amine Activation: Add 2-Chloroaniline (1.0 eq) to the mixture. Stir for 15 minutes. Note: The solution may darken; this is normal.
-
Dithiocarbamylation (Critical Step):
-
Cool the reaction vessel to 0–5 °C (Ice/Water bath).
-
Add
(1.5 eq) dropwise over 20 minutes. -
Why? Low temperature prevents
evaporation and suppresses isothiocyanate formation.[2] -
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. The mixture should turn yellow/orange, indicating salt formation.[2][3]
-
-
Alkylation:
-
Cool back to 0 °C .
-
Add Ethyl Iodide (1.2 eq) dropwise.
-
Stir at RT for 3–5 hours.
-
-
Work-up:
Method B: Aqueous Phase-Transfer Catalysis (Green Alternative)
Best for: Scale-up and avoiding DMSO removal.[1]
-
Base: 50% NaOH (aq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Procedure: Mix amine,
, and alkyl halide in toluene. Add TBAB. Add NaOH dropwise at 0 °C. Vigorous stirring is essential to increase interfacial area.[1][2]
Part 3: Mechanism & Logic (The "Why")
The synthesis of N-aryl dithiocarbamates from deactivated amines is not a simple nucleophilic attack; it is a battle against unfavorable equilibrium.[1][2]
Reaction Pathway Diagram
Caption: Kinetic pathway showing the critical role of the base in trapping the unstable intermediate to prevent reversion to starting materials or decomposition to isothiocyanate.[3]
Key Mechanistic Insights
-
The Equilibrium Trap: The initial attack of 2-chloroaniline on
forms a zwitterionic intermediate.[1][2] Because the nitrogen lone pair is delocalized into the chlorophenyl ring, this attack is slow.[2][3] Furthermore, the intermediate readily expels to revert to the stable amine.[2][3] High concentration of strong base instantly deprotonates this intermediate, forming the stable dithiocarbamate anion, effectively "pulling" the reaction forward [1].[3] -
The Ortho Effect: The Chlorine atom at the 2-position creates steric bulk.[1][2] Using DMSO as a solvent helps by solvating the cation (
), leaving the dithiocarbamate anion "naked" and more reactive toward the ethyl halide, while also improving the solubility of the initial amine [2].[2][3]
Part 4: Troubleshooting FAQs
Q: I obtained a red/brown oil instead of a solid. What happened? A: This is likely the isothiocyanate side product or oxidized sulfur species.[2]
-
Correction: Ensure the temperature during
addition never exceeds 5 °C. If the reaction heats up, the dithiocarbamate salt eliminates to form the isothiocyanate.[2][3] Also, ensure you are using enough base (at least 2 equivalents) to stabilize the salt.[3]
Q: Can I use Triethylamine (TEA) instead of KOH?
A: generally No for this specific substrate. TEA is a weak base compared to
Q: My yield is stable but low (approx. 40%). How do I boost it? A: Switch to the One-Pot, Three-Component method in PEG-400 or use a catalyst.[1] Recent literature suggests that conducting the reaction in Polyethylene Glycol (PEG-400) can act as a neutral surfactant-type medium that stabilizes the transition state, pushing yields up to 85-90% for electron-deficient amines [4].[1]
Q: Why do I see starting material (2-chloroaniline) in the NMR?
A: The alkylation step was likely too slow or the
-
Correction: Use a reflux condenser with a drying tube during the alkylation step (if heating is applied) or seal the vessel.[2] Ensure the intermediate salt formation step (Amine + Base +
) is allowed to proceed for at least 2 hours before adding the ethyl halide.[2]
References
-
Mechanistic Insight on Dithiocarbamates: Dalton Trans., 2025.[2] "Addressing misconceptions in dithiocarbamate chemistry." Link
-
Synthesis of Aromatic Dithiocarbamates: ResearchGate, 2015. "Practical Synthesis of Aromatic Dithiocarbamates." Link
-
Green Synthesis Optimization: RSC Advances, 2012.[2] "A highly efficient synthesis of dithiocarbamates in green reaction media."[2][6][7] Link
-
General Dithiocarbamate Reviews: Bioinorg.[1][2] Chem. Appl., 2019.[2][8] "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield." Link
Sources
- 1. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Aryl Dithiocarbamates
Core Technical Overview
The synthesis of N-aryl dithiocarbamates (DTCs) typically involves the nucleophilic attack of an aniline derivative on carbon disulfide (CS₂) in the presence of a base. While conceptually simple, this reaction is fraught with equilibrium challenges and competitive decomposition pathways, particularly when compared to their more stable N-alkyl counterparts.
Anilines are significantly less nucleophilic than alkyl amines (
This guide addresses the specific failure modes of this chemistry, providing mechanistic insights and validated protocols to maximize yield and purity.
Reaction Network & Failure Modes (Visualization)
The following diagram illustrates the competitive pathways in N-aryl DTC synthesis. Understanding these pathways is critical for troubleshooting.
Figure 1: Mechanistic pathways showing the desired equilibrium (blue) and competitive decomposition routes (red/yellow).
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Reversion to Starting Material
User Question: I reacted aniline with CS₂ and NaOH in ethanol, but after workup, I mostly recovered unreacted aniline. What happened?
Technical Diagnosis:
The reaction
Corrective Actions:
-
Solvent Switch: Move from protic solvents (Ethanol/Water) to polar aprotic solvents like DMF or DMSO . These solvents stabilize the charged dithiocarbamate anion and enhance the nucleophilicity of the aniline.
-
Base Strength: Use a stronger base. While NaOH is standard, using NaH (in THF/DMF) or KOH in DMSO can drive the deprotonation of the aniline, making it a better nucleophile.
-
Trapping: Do not attempt to isolate the free dithiocarbamic acid. Either isolate the salt (if stable) or, more commonly, react it in situ with an electrophile (e.g., alkyl halide) to form a stable S-alkyl dithiocarbamate ester .
Issue 2: Formation of Insoluble White Precipitate (Thiourea)
User Question: I see a white, high-melting solid forming that is insoluble in water and most organic solvents. It is not my product.
Technical Diagnosis:
You have formed N,N'-diaryl thiourea (
-
Mechanism: The dithiocarbamate salt eliminates
to form an isothiocyanate ( ). This highly electrophilic intermediate reacts with any unreacted aniline remaining in the mixture to form the thermodynamically stable thiourea. -
Triggers: High temperatures (>40°C), insufficient CS₂ (leaving free aniline available), or prolonged reaction times.
Corrective Actions:
-
Temperature Control: Keep the reaction temperature below 20°C (ice bath) during the addition of CS₂.
-
Excess CS₂: Use a large excess of CS₂ (3–5 equivalents). This ensures that any free aniline reacts with CS₂ rather than with the isothiocyanate byproduct.
-
Order of Addition: Add the aniline to a mixture of Base/CS₂, rather than adding CS₂ to the amine. This keeps the concentration of free amine low relative to CS₂.
Issue 3: Product Discoloration (Oxidation)
User Question: My product turns yellow/brown upon standing in air.
Technical Diagnosis:
Dithiocarbamates are electron-rich and easily oxidized to thiuram disulfides (
Corrective Actions:
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon.
-
Chelators: Add a trace amount of EDTA if using water as a solvent to sequester metal ions.
-
Storage: Store the isolated salts in a desiccator under inert gas. If synthesizing the S-ester, this issue is minimized.
Optimized Experimental Protocols
Method A: Synthesis of S-Methyl N-Aryl Dithiocarbamates (One-Pot)
Recommended for weakly nucleophilic anilines where salt isolation is difficult.
Reagents:
-
Aniline derivative (1.0 eq)
-
Carbon Disulfide (CS₂) (3.0 eq) - Excess to prevent thiourea
-
Potassium Hydroxide (KOH) (1.2 eq) or NaH (1.2 eq)
-
Methyl Iodide (MeI) (1.1 eq)
-
Solvent: DMSO or DMF (anhydrous)
Protocol:
-
Dissolution: Dissolve the aniline (10 mmol) in DMSO (15 mL) in a round-bottom flask.
-
Deprotonation: Cool to 0°C. Add KOH (powdered) or NaH slowly. Stir for 30 mins to generate the anilide anion (Ar-NH⁻).
-
Checkpoint: The solution often changes color (darkens) indicating anion formation.
-
-
CS₂ Addition: Add CS₂ dropwise while maintaining temperature < 10°C. Stir for 2–4 hours at room temperature.
-
Observation: The formation of the dithiocarbamate anion (
) is usually indicated by a deep yellow/orange color.
-
-
Alkylation (Trapping): Cool back to 0°C. Add Methyl Iodide dropwise. The reaction is usually rapid (exothermic).
-
Workup: Pour the mixture into ice-cold water (100 mL). The S-methyl ester typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Method B: Isolation of Dithiocarbamate Salts (Water Soluble)
Only suitable for electron-rich anilines.
Protocol:
-
Dissolve amine in Ethanol.
-
Add concentrated aqueous Ammonia or NaOH (20%).
-
Add CS₂ dropwise at 0°C.
-
Stir for 3-5 hours.
-
Precipitation: Add cold Diethyl Ether to precipitate the salt. Filter immediately and wash with Ether.
-
Warning: Do not acidify. These salts must be stored in a basic environment or used immediately.
-
Data Summary: Solvent & Base Effects[1]
| Parameter | Recommendation | Mechanism/Reasoning |
| Solvent | DMSO / DMF | High dielectric constant stabilizes the polar transition state and the ionic dithiocarbamate product. Enhances nucleophilicity of aniline. |
| Ethanol/Water | Acceptable for simple, electron-rich amines but leads to reversibility issues with electron-deficient anilines. | |
| Base | NaH / KOH (DMSO) | Strong bases ensure complete deprotonation of the aniline ( |
| TEA / Pyridine | Often too weak for N-aryl systems; results in low conversion and high thiourea byproduct. | |
| Temperature | < 20°C | Prevents elimination of |
References
-
Mechanisms of Dithiocarbamate Decomposition
-
Synthesis and Side Reactions
-
Isothiocyanate Formation
-
General Review of Dithiocarbamate Chemistry
Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for CS₂ (highly flammable, neurotoxic) and other reagents before use.
Sources
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides, which oxidize glutathione in a redox cycle without the release of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 4. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl N-(2-chlorophenyl)carbamodithioate
Ticket ID: CHEM-DTC-2CL-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting "Oiling Out," Silica Decomposition, and Persistent Impurities[1]
Executive Summary
You are likely encountering difficulties purifying ethyl N-(2-chlorophenyl)carbamodithioate because dithiocarbamates (DTCs) are chemically deceptive. While their synthesis (amine + CS₂ + alkyl halide) appears straightforward, the resulting crude material is often a viscous, foul-smelling oil that resists crystallization.[1] Furthermore, N-aryl dithiocarbamates are acid-labile .[1] Standard purification methods like silica gel chromatography often degrade the product into isothiocyanates and elemental sulfur, leading to low yields and "ghost" spots on TLC.
This guide addresses these specific failure points using thermodynamic control and pH-modified stationary phases.
Module 1: The "Oiling Out" Phenomenon
User Issue: "My crude product separates as a sticky oil at the bottom of the flask during recrystallization and refuses to solidify."
Technical Diagnosis: The ortho-chloro substituent on the phenyl ring introduces steric bulk and disrupts the planar packing efficiency of the crystal lattice. This lowers the melting point and increases the tendency for the compound to undergo liquid-liquid phase separation (oiling out) before it reaches the supersaturation point required for nucleation.
Protocol: The "Cloud Point" Titration Method
Do not use a single solvent. You need a binary system to force the lattice to form.
Recommended Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) or Dichloromethane (Good) / Hexanes (Anti).[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (approx. 40-50°C). Do not boil; DTCs are thermally sensitive.
-
Filtration: Perform a hot filtration to remove elemental sulfur (yellow solids) or inorganic salts.
-
The Titration:
-
Keep the ethanol solution warm.
-
Add warm water dropwise with vigorous stirring.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
-
The Re-Solvation: Add one or two drops of Ethanol to just clear the cloudiness.
-
Controlled Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Do not put it in an ice bath yet. Rapid cooling traps impurities and causes oiling.
-
Seed: If oil droplets form, scratch the glass interface or add a seed crystal of a similar DTC if available.
Data Table: Solvent Compatibility for N-Aryl Dithiocarbamates
| Solvent | Role | Suitability | Notes |
| Ethanol | Primary | High | Best balance of polarity; reduces thermal degradation risk. |
| Dichloromethane | Primary | Medium | Good solubility, but hard to remove traces; low BP limits thermal gradient.[1] |
| Hexanes | Anti-Solvent | High | Excellent for precipitating hydrophobic DTCs. |
| Water | Anti-Solvent | High | Use with Ethanol. Ensure pH is neutral/alkaline. |
| Diethyl Ether | Wash | Medium | Good for washing filter cakes; avoids dissolving product if cold. |
Module 2: Chromatographic Instability (The Silica Trap)
User Issue: "I see a spot on TLC, but after running a column, I recover very little product and it smells like isothiocyanate."
Technical Diagnosis: Standard Silica Gel (SiO₂) is slightly acidic (pH 4–5). N-aryl dithiocarbamates are acid-sensitive. On the column, the acidic surface protonates the sulfur or nitrogen, catalyzing the cleavage of the dithiocarbamate back into 2-chlorophenyl isothiocyanate and ethyl mercaptan .
Visualizing the Decomposition Pathway
Figure 1: Mechanism of acid-catalyzed decomposition of dithiocarbamates on standard silica gel.
Protocol: Neutralizing the Stationary Phase
If recrystallization fails and you must use chromatography, you must passivate the silica.
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate (9:1).
-
The Modifier: Add 1% Triethylamine (Et₃N) to the slurry solvent.
-
Column Packing: Pour the column and flush with 2 column volumes of the Et₃N-treated solvent. This neutralizes acidic sites.[2]
-
Elution: Run your column using your gradient without further Et₃N (or keep 0.1% if the compound is extremely labile).
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.
Module 3: Removal of Residual Amine (2-Chloroaniline)
User Issue: "My product is yellow and has a distinct amine smell."
Technical Diagnosis: The starting material, 2-chloroaniline, is toxic and difficult to remove by crystallization alone due to similar solubility profiles.[1] While amines are basic, using strong acid washes can trigger the decomposition described in Module 2.
Protocol: The "Cold-Flash" Acid Wash
You must exploit the basicity of the amine without hydrolyzing the dithiocarbamate.
-
Dissolve: Dissolve the crude mixture in Ethyl Acetate or Ether.
-
Cool: Chill the solution to 0°C (Ice bath).
-
Wash:
-
Prepare 0.5 M HCl (cold).
-
Perform a rapid extraction (shake for 15 seconds, settle, separate).
-
Why? The kinetic protonation of the free amine is instant. The hydrolysis of the DTC is slower. Speed and low temperature favor the amine removal.
-
-
Neutralize Immediately: Wash the organic layer immediately with saturated NaHCO₃ (Sodium Bicarbonate) to restore a safe, slightly alkaline pH.
-
Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
Frequently Asked Questions (FAQ)
Q: Why does my product turn yellow/orange upon storage? A: Dithiocarbamates are susceptible to oxidative dimerization to form thiurams (disulfides) or decomposition to isothiocyanates. This is accelerated by heat, light, and moisture.[1]
-
Fix: Store the purified solid in an amber vial, under Argon/Nitrogen, at -20°C. Ensure it is perfectly dry; moisture hydrolyzes the ester.[1]
Q: Can I distill this compound? A: No. Most dithiocarbamate esters will decompose before reaching their boiling point, even under high vacuum.[1] Recrystallization is the only viable thermal purification method.
Q: The literature melting point is different from mine. A: The "2-chloro" position creates atropisomerism or polymorphic variations in the crystal lattice. If your NMR is clean but the MP is off by 2-3 degrees, you likely have a different polymorph or trace solvent inclusion. Dry under high vacuum for 24 hours.
References
-
Dithiocarbamate Stability & Synthesis
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield.
-
Source: National Institutes of Health (PMC) / ResearchGate[1]
-
Silica Gel Interactions
-
Recrystallization Techniques
-
Impurity Removal (Chloroanilines)
-
Purification of chloroanilines... removal of isomers and purification via acid wash.
-
Source: Google Patents (US3397118A)[1]
-
Sources
- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-free procedure for the synthesis of S-aryl dithiocarbamates using aryl diazonium fluoroborate in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl N-(2-chlorophenyl)carbamodithioate
The following technical guide is structured as a Tier 3 Support Resource for the purification of ethyl N-(2-chlorophenyl)carbamodithioate . It synthesizes specific chemical behaviors of dithiocarbamate esters with advanced purification protocols.
Ticket ID: PUR-DTC-2CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Triage: The "Gold Standard" Solvent System
User Question: What is the best solvent to recrystallize ethyl N-(2-chlorophenyl)carbamodithioate?
Short Answer: The primary recommendation is Ethanol (95%) or a Methanol/Water solvent pair.
Technical Rationale: Dithiocarbamate esters differ from their metal salt precursors. They are lipophilic organic compounds with low-to-moderate melting points (typically 50–90 °C for this specific analog).[1]
-
Ethanol: Provides the ideal "solubility curve"—high solubility at near-reflux temperatures and low solubility at 0–4 °C.[1]
-
Water (Anti-solvent): Used to "force" precipitation if the compound is too soluble in pure alcohol.
Critical Warning: Dithiocarbamates are thermally labile . Prolonged heating above 60–70 °C can cause decomposition into 2-chlorophenyl isothiocyanate and ethyl mercaptan (detected by a rotten cabbage odor) [1].[1]
Detailed Protocol: The "Soft-Crash" Crystallization
User Question: How do I perform this recrystallization without decomposing the product?
Do not use a standard "boil until dissolved" approach. Use the Soft-Crash Method to minimize thermal stress.[1]
Reagents Required
| Reagent | Grade | Role |
| Ethanol (EtOH) | Absolute or 95% | Primary Solvent |
| Water (H₂O) | Deionized | Anti-solvent |
| Charcoal | Activated | Decolorizing agent (Optional) |
Step-by-Step Workflow
-
Dissolution (The Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add warm Ethanol (40–50 °C) dropwise. Do not reflux.
-
Swirl constantly until the solid just dissolves.
-
Note: If the solution is dark yellow/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter warm through Celite.
-
-
The Anti-Solvent Titration:
-
While keeping the solution warm (40 °C), add warm water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution back to transparent.
-
-
Controlled Cooling (Crucial Step):
-
Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally. Rapid cooling causes oiling out.[1]
-
Once at room temperature, move to a refrigerator (4 °C) for 12 hours.
-
-
Harvesting:
-
Filter the crystals using vacuum filtration.
-
Wash with cold Ethanol/Water (50:50 mixture).
-
Dry in a vacuum desiccator over CaCl₂. Avoid oven drying.
-
Troubleshooting Guide (FAQ)
User Question: I followed the steps, but I have an issue. How do I fix it?
Issue A: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask. Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the solution is too concentrated. Fix:
-
Re-heat the mixture until the oil dissolves (do not boil).
-
Add more Ethanol (approx. 20% more volume) to dilute the solution.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.
-
Slower Cooling: Insulate the flask more heavily to slow the temperature drop.
Issue B: Rotten Smell / Low Yield
Symptom: The lab smells like sulfur/rotten eggs, and yield is <50%. Cause: Thermal decomposition. You heated the solvent too high or too long. Fix:
-
Lower the dissolution temperature to <45 °C .
-
Switch solvent system to Acetone/Hexane . Dissolve in minimum Acetone at room temp, then add Hexane until cloudy. Acetone evaporates easily, keeping the product cool.
Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on the physical state of your crude material.
Caption: Decision matrix for solvent selection and troubleshooting "oiling out" during dithiocarbamate purification.
Scientific Background & Mechanisms[1][3]
Why Ethanol/Water?
The ethyl N-(2-chlorophenyl)carbamodithioate molecule consists of a hydrophobic chlorophenyl ring and a dithiocarbamate linkage.[1]
-
Polarity Match: The dithiocarbamate moiety (
) has moderate polarity due to the thione ( ) and amine ( ) groups.[1] Ethanol is sufficiently polar to interact with these groups but organic enough to solvate the aromatic ring [2]. -
Lattice Energy vs. Solvation: Water disrupts the solvation shell of the hydrophobic ethyl/phenyl groups, increasing the chemical potential of the solute and forcing it into the crystal lattice (precipitation) [3].
Stability Considerations
Dithiocarbamate esters are susceptible to elimination reactions . Under thermal stress, the
References
-
BenchChem Technical Support. (2025). Refinement of Purification Techniques for Dithiocarbamate Products. Retrieved from
-
Rubin Group. (n.d.). Common Solvents for Recrystallization Listed in Order of Decreasing Polarity. Retrieved from
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of dithiocarbamate esters. Retrieved from
Sources
Optimizing temperature and reaction time for dithiocarbamate formation
Topic: Optimizing Temperature and Reaction Time for Dithiocarbamate (DTC) Formation Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Kinetics of Control
Welcome to the technical support hub for dithiocarbamate synthesis. You are likely here because your yield is inconsistent, your product is degrading into isothiocyanates, or you are battling the reversibility of the amine-CS₂ equilibrium.
Dithiocarbamate formation is not merely a mixing of reagents; it is a competition between nucleophilic attack (formation) and acid-catalyzed dissociation (decomposition). This guide abandons generic advice to focus on the thermodynamic and kinetic levers you can pull to control this equilibrium.
Module 1: The "Golden Standard" Protocol
Use this baseline to validate your current setup. Deviations from this thermodynamic window are the primary cause of failure.
The Core Workflow
The reaction between a secondary amine and carbon disulfide (
Reagents:
-
Amine: 1.0 Equivalent (Secondary amines preferred for stability).
-
Carbon Disulfide (
): 1.1–1.5 Equivalents (Excess required due to volatility). -
Base: 1.0–1.2 Equivalents (NaOH, KOH, or excess amine).[1]
-
Solvent: Ethanol, Water, or THF (Polar solvents stabilize the ionic salt).[1]
Step-by-Step Optimization
| Phase | Temperature | Time | Technical Rationale |
| 1. Pre-Cooling | 0°C – 5°C (Ice Bath) | 10 min | Critical: |
| 2. Addition | < 10°C | 30–60 min | Add |
| 3. Equilibrium | 20°C – 25°C (Room Temp) | 1–4 Hours | Allow the reaction to warm to RT. While formation is favored at low T, completion (kinetics) requires ambient thermal energy. |
| 4. Stabilization | N/A | Immediate | Stop point: If not isolating immediately, maintain pH > 9. Acidic environments trigger rapid decomposition to amine + |
Module 2: Visualizing the Pathway
Understanding the bifurcation between product stability and degradation.
Figure 1: Reaction pathway showing the critical dependence on pH and Temperature to avoid decomposition branches.
Module 3: Troubleshooting Guide (Q&A)
Category A: Temperature Anomalies
Q: I see an oily residue instead of a precipitate. Did the reaction fail? A: Not necessarily. This is a common phase-separation issue, often caused by high temperature during addition .
-
The Science: DTC salts are ionic. If the reaction gets too hot (>40°C), you increase the solubility of the salt in the organic phase or promote oligomerization.
-
The Fix:
-
Cool the oil in an ice bath and scratch the glass side to induce nucleation.
-
Add a non-polar anti-solvent (e.g., Diethyl Ether) to force precipitation.
-
Prevention: Ensure the addition phase stays below 10°C.
-
Q: My yield is consistently low (<50%). Should I heat the reaction to "push" it? A: ABSOLUTELY NOT.
-
The Science: The formation of dithiocarbamates is an equilibrium process. Heating shifts the equilibrium back to the starting materials (Amine +
) because the reaction is exothermic ( ). Furthermore, is highly volatile; heating drives it out of the vessel. -
The Fix: Increase the reaction time at room temperature, or add a slight excess of
(1.5 eq) to account for volatility loss. Do not reflux unless you are synthesizing specific heterocyclic derivatives that require ring closure.
Category B: Reaction Time & Stability
Q: Can I leave the reaction stirring overnight to ensure completion? A: It is risky, particularly if exposed to air.
-
The Science: Dithiocarbamates are electron-rich reducing agents. Extended stirring time (>12 hours) in the presence of atmospheric oxygen can lead to oxidative coupling, forming Thiuram Disulfides (the dimer of your product).
-
The Fix: Limit reaction time to 3–4 hours. If overnight stirring is unavoidable, you must reaction under an inert atmosphere (
or Ar).
Q: I am using a primary amine and getting a pungent smell (Isothiocyanate). Why? A: You have triggered the "Hofmann-like" decomposition.
-
The Science: Primary amine dithiocarbamates (
) retain a proton on the nitrogen. Under heat or in the presence of heavy metal salts, they eliminate to form Isothiocyanates ( ). -
The Fix: Keep the temperature strictly < 25°C. If you need the DTC salt, avoid adding heavy metal Lewis acids until the salt is fully stabilized or isolated.
Module 4: Data & Optimization Matrix
Use this decision matrix to adjust your parameters based on observed results.
| Observation | Diagnosis | Adjustment | Reference |
| Yellow Precipitate | Success. Typical color for DTC salts. | Proceed to filtration. | [1] |
| White/Green Precipitate | Metal Contamination. Likely formed a complex with trace metals (Fe, Cu) in solvent.[1] | Use high-purity solvents; check stir bar coating. | [2] |
| Evolution of | Acidic Decomposition. pH has dropped below stability threshold ( | Add excess base immediately (NaOH/KOH). | [3] |
| Product Melting Point Low | Thiuram Impurity. Oxidation occurred. | Reduce reaction time; degas solvents. | [4] |
References
-
Miller, D. M., & Latimer, R. A. (1962). The Kinetics of the Decomposition and Synthesis of Some Dithiocarbamates. Canadian Journal of Chemistry, 40(2), 246–255. Link
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link
-
Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970).[2] Decomposition of monoalkyl dithiocarbamates. The Journal of Physical Chemistry, 74(4), 860-865. Link
-
Al-Malaika, S. (1991). Thiuram Disulfides and Dithiocarbamates.[3][2][4][5][6][7][8] In Mechanisms of Polymer Degradation and Stabilization. Elsevier. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phase Transfer Catalysis for Dithiocarbamate Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization & Troubleshooting of Dithiocarbamate S-Alkylation via PTC
Core Directive & Scope
Welcome to the advanced support module for dithiocarbamate synthesis. You are likely here because you are attempting to synthesize S-alkyl dithiocarbamates (dithiocarbamate esters) or stabilize dithiocarbamate-metal complexes using Phase Transfer Catalysis (PTC).
This reaction involves a biphasic challenge: the formation of the dithiocarbamate anion (
This guide provides a self-validating protocol and troubleshooting logic to bridge that phase gap efficiently.
The Mechanism: Interfacial Transfer & Catalyst Selection
To optimize yield, you must understand the "Extraction Mechanism" (Starks' Mechanism). The reaction does not happen in the bulk water phase; it happens in the organic phase or at the interface.
-
Aqueous Phase: The secondary amine reacts with
and Base (NaOH) to form the dithiocarbamate anion ( ). -
Interface: The Phase Transfer Catalyst (Quaternary Ammonium Salt,
) exchanges its anion ( ) for the lipophilic anion. -
Organic Phase: The ion pair [
] migrates into the organic solvent. The attacks the alkyl halide ( ), forming the product and releasing the leaving group ( ). -
Recycle:
pairs with and returns to the interface to regenerate.
Visualization: The PTC Cycle
The following diagram illustrates the critical shuttle mechanism you are engineering.
Catalyst Selection Guide
Not all "Quats" are equal.[1][2] The choice depends on your electrophile and solvent.
| Catalyst | Structure | Best Use Case | Notes |
| TBAB (Tetrabutylammonium bromide) | Symmetric, mod. lipophilic | General Purpose. Best for S-alkylation with alkyl bromides/chlorides. | Standard "Go-To". Good balance of extraction and accessibility. |
| Aliquat 336 (Methyltrioctylammonium chloride) | Highly lipophilic | Non-polar solvents. Use when organic phase is Toluene/Hexane. | Can be difficult to remove during workup (forms oils). |
| TEBA (Triethylbenzylammonium chloride) | Less lipophilic | High Reactivity Electrophiles. | Cheaper, but less effective for very non-polar organic phases. |
| TBAI (Tetrabutylammonium iodide) | Iodine counter-ion | AVOID (unless necessary). | Risk of Poisoning: |
Standard Optimization Protocol (SOP)
Objective: Synthesis of S-benzyl diethyldithiocarbamate (Model Reaction). Scale: 10 mmol.
Reagents
-
Diethylamine (1.0 eq)
-
Carbon Disulfide (
) (1.2 eq) - Excess accounts for volatility. -
Alkyl Halide (Benzyl bromide) (1.0 eq)
-
Base: 50% NaOH (aq) (1.5 eq)
-
Catalyst: TBAB (3-5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
-
DTC Formation (The Exotherm Check):
-
Dissolve amine in the organic solvent.[3]
-
Add 50% NaOH solution.
-
Critical Step: Cool to 0-5°C. Add
dropwise . -
Self-Validation: You must observe a color change (usually yellow/pale orange) and a distinct exotherm. If no heat is generated, your
may be degraded or the amine is unreactive. -
Stir vigorously for 30 mins.
-
-
Catalyst Addition:
-
Add TBAB (solid or solution).
-
Note: The system is now a biphasic mixture containing the
salt (aqueous/interface) and catalyst.
-
-
Alkylation (The Reaction):
-
Add Benzyl bromide dropwise while maintaining temperature <10°C.
-
Allow to warm to Room Temperature (RT) and stir.
-
Monitoring: Spot TLC every 30 mins. Look for the disappearance of the alkyl halide.
-
-
Workup (Emulsion Breaking):
-
Stop agitation. Layers should separate within 5 minutes.
-
Troubleshooting: If emulsion persists, add brine (saturated NaCl) or a small amount of Methanol.
-
Troubleshooting & FAQs
Q1: My yield is stuck at ~50%. What is "Catalyst Poisoning"?
A: This is the most common failure mode in PTC.
If you are using an Alkyl Iodide or adding Sodium Iodide (Finkelstein conditions), the iodide ion (
-
The Trap:
pairs with , becomes "poisoned," and stops shuttling the . -
The Fix:
-
Switch to Alkyl Bromides or Chlorides.
-
If you must use iodides, increase catalyst loading to 10-15 mol%.
-
Wash the organic phase with fresh concentrated NaOH midway through the reaction to help displace the iodide (less effective).
-
Q2: I see a yellow precipitate/oil that isn't my product.
A: You are likely forming Thioureas or Isothiocyanates due to decomposition. Dithiocarbamates are acid-sensitive and thermally unstable.
Decomposition Pathway:
-
Desulfurization:
loses (or ) to form an Isothiocyanate ( ). -
Thiourea Formation: The Isothiocyanate reacts with any unreacted amine in the pot to form a symmetric Thiourea (
).
Prevention:
-
Ensure excess
is present to push the equilibrium toward the dithiocarbamate. -
Avoid acidic conditions during workup.
Q3: Can I do this in water without organic solvents (Green Chemistry)?
A: Yes. Recent "On-Water" protocols are highly effective for dithiocarbamates.
-
Protocol: Use PEG-400 as the phase transfer medium instead of a chlorinated solvent.
-
Mechanism: PEG forms a "crown-ether-like" complex with the cation (
), making the "naked" and highly reactive. -
Benefit: High yields, no toxic DCM, and the product often precipitates as a solid for easy filtration.
Safety Warning: Carbon Disulfide ( )
-
Flash Point: -30°C.
can ignite upon contact with a hot steam pipe or even a hot plate surface. Use oil baths, never hot plates directly. -
Toxicity: Neurotoxic. Always handle in a functioning fume hood.
-
Incompatibility: Reacts violently with alkali metals and strong oxidizers.
References
-
Starks, C. M. (1971).[5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link
-
Azizi, N., et al. (2007).[6][7] "Waste-Free and Environment-Friendly Uncatalyzed Synthesis of Dithiocarbamates under Solvent-Free Conditions." Synlett, 2007(18), 2797-2800. Link
-
Halpern, M. (2008). "Phase-Transfer Catalysis: Mechanism and Rate Determining Steps." Phase Transfer Catalysis Communications. Link
-
Sassuk, Z., et al. (2019). "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield." Bioinorganic Chemistry and Applications. Link
-
Guan, X., et al. (2024).[6] "Catalyst/metal/solvent-free methodology for the Markovnikov hydrothiolation... to alkyl dithiocarbamates." Organic Letters, 26, 8323-8328.[6] Link
Sources
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 7. Waste-Free and Environment-Friendly Uncatalyzed Synthesis of Dithiocarbamates under Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Green & Efficient Alternatives to DCM for Dithiocarbamate Extraction
Topic: Alternative solvents to dichloromethane for dithiocarbamate extraction Content type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Shift from Dichloromethane
The transition away from dichloromethane (DCM) is driven by increasing regulatory pressure (EPA bans, REACH restrictions) and toxicity concerns (carcinogenicity, neurotoxicity). For dithiocarbamates (DTCs)—a class of compounds notoriously unstable in acidic environments—DCM has historically been favored for its high solubilizing power and immiscibility with water.
However, 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have emerged as superior, greener alternatives. 2-MeTHF, in particular, offers a unique advantage: it is bio-based, stable under basic conditions (critical for DTCs), and provides cleaner phase separation than THF.
This guide provides validated protocols for replacing DCM without compromising recovery rates or data integrity.
Solvent Selection Matrix
Use this table to select the optimal solvent based on your analytical end-point (Specific DTC identification vs. Total CS₂ quantification).
| Feature | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Acetate (EtOAc) | Isooctane / Hexane |
| Primary Use | Legacy extraction (Liquid-Liquid) | Recommended Replacement (Liquid-Liquid) | General purpose extraction | CS₂ Evolution Method (Headspace/Trap) |
| Polarity | Moderate | Moderate (Similar to DCM/Toluene) | Moderate-High | Non-polar |
| Water Solubility | Low (1.3%) | Low (14% - decreases w/ temp) | High (8.3%) - Risk of emulsion | Negligible |
| DTC Stability | Good | Excellent (Stable in alkali) | Good (if pH buffered) | N/A (Used for CS₂ capture) |
| Green Profile | Poor (Carcinogen, Regulated) | Excellent (Bio-based, clean separation) | Good (Biodegradable, safe) | Moderate (Flammable) |
| Recovery Potential | High (>95%) | High (>95%) | Moderate (80-90%) | High (for CS₂ only) |
Decision Framework: Choosing Your Workflow
Before starting, determine if you need to identify the specific parent dithiocarbamate (e.g., Ziram vs. Thiram) or the total dithiocarbamate load (as CS₂).
Figure 1: Decision tree for selecting the appropriate solvent and extraction method based on analytical requirements.
Validated Protocols
Protocol A: Direct Extraction using 2-MeTHF (High Performance)
Best for: Liquid samples requiring specific identification of parent DTCs (e.g., Ziram, Thiram) by LC-MS/MS.
Scientific Rationale: Dithiocarbamates degrade rapidly in acid.[1] 2-MeTHF is selected here because it forms a clean biphasic system with water (unlike miscible solvents) and preserves the alkaline environment required for stability.
Reagents:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF), stabilized.[2][3]
-
Buffer: 0.1 M EDTA + 0.5% L-Cysteine (adjusted to pH 10 with NaOH).
-
Salt: Sodium Chloride (NaCl).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 10 mL of aqueous sample into a centrifuge tube.
-
IMMEDIATELY add 2 mL of Alkaline Buffer (pH 10) . Note: This "freezes" the degradation kinetics.
-
-
Extraction:
-
Add 10 mL of 2-MeTHF .
-
Add 2 g of NaCl (to drive partitioning into the organic phase).
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 5 minutes.
-
Observation: You will see a clear upper organic layer (2-MeTHF). Unlike EtOAc, 2-MeTHF rarely forms persistent emulsions.
-
-
Collection:
-
Transfer the upper organic layer to a vial containing anhydrous Na₂SO₄ (to remove trace water).
-
Analyze via LC-MS/MS or GC-MS (if derivatized).
-
Protocol B: Modified CS₂ Evolution using Isooctane
Best for: Total dithiocarbamate quantification (EPA Method 630 equivalent) without DCM.
Scientific Rationale: This method forces the decomposition of DTCs into Carbon Disulfide (CS₂).[4] Isooctane is used as the trap solvent because it is non-polar, has low volatility (reducing evaporative loss during handling), and excellent capture efficiency for CS₂ gas.
Reagents:
-
Trap Solvent: Isooctane (2,2,4-Trimethylpentane).
Workflow:
-
Place sample in the reaction flask.
-
Setup a vertical condenser and gas scrubber (to remove H₂S interference).
-
Connect the outlet to a trap containing 10 mL Isooctane .
-
Add SnCl₂/HCl to the sample and heat to 80°C for 45 minutes.
-
The evolved CS₂ gas is swept by N₂ flow into the Isooctane trap.[4]
-
Analyze the Isooctane layer directly by GC-ECD or GC-FPD.
Troubleshooting Guide
Issue 1: Low Recovery of Parent Compound
User Question: "I switched from DCM to Ethyl Acetate, but my recovery for Mancozeb dropped to 60%. What is happening?"
Root Cause Analysis:
-
pH Instability: Mancozeb degrades into Ethylenethiourea (ETU) and CS₂ in neutral/acidic water. EtOAc extraction often takes longer than DCM, increasing exposure time to unstable conditions.
-
Solubility Limit: EtOAc has higher water solubility (8.3%) than DCM (1.3%), meaning some of your analyte may remain in the "aqueous" phase if not salted out properly.
Corrective Action:
-
Step 1 (Stabilize): Ensure the aqueous phase is buffered to pH > 10 using EDTA/Cysteine before adding solvent.
-
Step 2 (Salting Out): Saturate the aqueous phase with NaCl. This "salting out" effect reduces the solubility of EtOAc in water and forces the DTC into the organic layer.
-
Step 3 (Alternative): Switch to 2-MeTHF , which has better extraction kinetics for these complexes.
Issue 2: "Oiling Out" or Emulsions
User Question: "My Ethyl Acetate extraction formed a thick emulsion that won't separate. DCM never did this."
Root Cause Analysis: EtOAc lowers the interfacial tension significantly more than DCM, especially in biological or fatty matrices.
Corrective Action:
-
Mechanical: Centrifuge at high speed (>3500 rpm) for 10 minutes.
-
Chemical: Add a small amount (1-2 mL) of Isooctane or Heptane to the EtOAc layer. This lowers the polarity slightly and helps break the emulsion.
-
Prevention: Use 2-MeTHF .[2][6] Its density (0.85 g/mL) vs water (1.0 g/mL) provides a sufficient density gradient, and it is less prone to emulsion formation than EtOAc.
Issue 3: False Positives in CS₂ Method
User Question: "I am detecting dithiocarbamates in my blank broccoli samples using the Isooctane method."
Root Cause Analysis: Brassica vegetables (broccoli, cabbage) contain natural glucosinolates. Under the acid hydrolysis conditions of the CS₂ evolution method, these release CS₂, leading to false positives.[7][8]
Corrective Action:
-
Method Switch: You cannot use the CS₂ evolution method for Brassica. You must use Protocol A (Direct Extraction) with LC-MS/MS to identify the specific parent molecule (e.g., Thiram) rather than the non-specific CS₂ fragment.
FAQ: Common Queries
Q: Can I use Acetonitrile (MeCN) for liquid-liquid extraction? A: Not effectively for LLE, because MeCN is miscible with water. You would need to add significant salts (QuEChERS method) to force phase separation. MeCN is excellent for solid samples (crops) but 2-MeTHF is superior for liquid water samples.
Q: Is 2-MeTHF compatible with my GC-MS? A: Yes. 2-MeTHF has a boiling point of 80°C (higher than DCM's 40°C).[2] You may need to adjust your solvent delay time and initial oven temperature to ensure the solvent peak clears before your analytes elute.
Q: How do I dispose of 2-MeTHF waste? A: Unlike chlorinated DCM (which requires expensive segregation), 2-MeTHF is a non-halogenated solvent. It can often be grouped with general organic non-halogenated waste streams, reducing disposal costs.
References
-
US Environmental Protection Agency. (1993). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. EPA.[8] Link
-
Papadopoulou-Mourkidou, E., et al. (2006). Application of microwave-assisted extraction for the analysis of dithiocarbamates. Acta Chimica Slovenica. Link
-
Crnogorac, G., & Schwack, W. (2009). Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry. Link
-
Sneddon, H. F., et al. (2020). Chlorinated solvents: their advantages, disadvantages, and alternatives in organic and medicinal chemistry. Chemical Reviews. Link
-
Ayala, N., et al. (2012). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst.[9] Advanced Materials Research.[9] Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. chempoint.com [chempoint.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Chlorophenyl Isothiocyanate Synthesis
Topic: Minimizing impurities in the reaction of 2-chloroaniline with carbon disulfide (
Introduction: The Chemistry of Control
Welcome to the Technical Support Center. You are likely here because your reaction of 2-chloroaniline with
The reaction of 2-chloroaniline is distinct from simple aniline due to the ortho-chloro substituent. This group exerts both an electron-withdrawing inductive effect (reducing nucleophilicity) and a steric hindrance effect. Consequently, the initial attack on
This guide provides a self-validating protocol designed to decouple the formation of the intermediate (dithiocarbamate) from the final elimination step, thereby minimizing impurity profiles.
Module 1: The "Gold Standard" Protocol
Methodology: Tosyl Chloride (TsCl) Mediated Desulfurization.[1] Why this works: This method separates the reaction into two distinct kinetic phases. By forcing complete conversion to the dithiocarbamate salt before triggering the formation of the isothiocyanate, you remove the free amine required to form the thiourea impurity.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Chloroaniline | Substrate | 1.0 | Limiting reagent. |
| Carbon Disulfide ( | Electrophile | 2.5 - 3.0 | Critical: Excess drives equilibrium to dithiocarbamate. |
| Triethylamine ( | Base | 2.0 - 2.5 | Captures protons; stabilizes dithiocarbamate salt. |
| Tosyl Chloride (TsCl) | Desulfurizing Agent | 1.0 - 1.1 | Triggers elimination to isothiocyanate. |
| THF or DCM | Solvent | N/A | Anhydrous preferred to prevent TsCl hydrolysis. |
Step-by-Step Workflow
-
Dithiocarbamate Formation (The "Safe" Phase):
-
Dissolve 2-chloroaniline (1.0 eq) and
(2.5 eq) in THF. -
Cool to
. -
Add
(3.0 eq) dropwise.[2] -
CRITICAL CHECKPOINT: Stir for at least 2–4 hours (longer than unsubstituted aniline). Due to the ortho-Cl steric hindrance, you must ensure the amine is fully consumed before proceeding. Monitor by TLC/HPLC. You should see the disappearance of the amine peak.
-
-
Desulfurization (The Elimination Phase):
-
Maintain temperature at
. -
Dissolve TsCl (1.1 eq) in a minimal amount of THF and add dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Mechanism:[1][2][3][4][5][6][7][8] The dithiocarbamate attacks TsCl, forming a mixed anhydride intermediate which rapidly collapses to the isothiocyanate, expelling
and elemental sulfur is not formed (unlike oxidative methods).
-
-
Workup:
-
Add 1N HCl (to quench excess base/amine traces).
-
Extract with DCM or EtOAc.
-
Wash with brine, dry over
. -
Concentrate. The product (2-chlorophenyl isothiocyanate) is usually a liquid/oil that can be distilled or used crude.
-
Module 2: Troubleshooting Dashboard
Use this section to diagnose specific failure modes in your current experiment.
Issue 1: High levels of 1,3-bis(2-chlorophenyl)thiourea
-
Symptom: White solid precipitate forms during the reaction; mass spec shows dimer (
). -
Root Cause: "Amine Leakage." The isothiocyanate was generated while free 2-chloroaniline was still present.
-
Corrective Action:
-
Increase
: Push the stoichiometry to 5.0 eq. is cheap and easy to remove; thiourea is not. -
Two-Stage Confirmation: Do NOT add the desulfurizing agent (TsCl, DCC, etc.) until HPLC confirms <1% remaining 2-chloroaniline.
-
Dilution: Run the reaction more dilute (0.1 M) to reduce the kinetics of the intermolecular dimerization.
-
Issue 2: Low Conversion / Starting Material Recovery
-
Symptom: Reaction stalls at the dithiocarbamate stage or amine remains unreacted.
-
Root Cause: Steric hindrance of the 2-chloro group is preventing the initial attack on
. -
Corrective Action:
-
Stronger Base: Switch from
to DBU (1.0 eq) or NaH (careful addition). The dithiocarbamate anion needs robust stabilization. -
Time/Temp: Extend the first step (pre-TsCl) to 12 hours or gently warm to
before adding TsCl (cool back down for TsCl addition).
-
Issue 3: Sulfur Contamination
-
Symptom: Yellow solid precipitates that are difficult to filter; product contaminated with
. -
Root Cause: Using oxidative desulfurization methods (e.g.,
, ) or decomposition of . -
Corrective Action:
-
Switch Reagents: Move to the TsCl method (described above) or Ethyl Chloroformate . These elimination mechanisms do not produce elemental sulfur as a byproduct.
-
Module 3: Visualizing the Pathway
The following diagrams illustrate the kinetic competition between the desired product and the impurity.
Figure 1: Reaction Mechanism & Impurity Pathways
Caption: The critical control point is preventing the "Reaction with Residual Amine" pathway by ensuring complete consumption of Amine in Step 1.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reaction failures based on impurity profile and yield data.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use aqueous conditions for this reaction to be "Greener"?
A: Yes. The "aqueous
-
Protocol: Mix amine and
(2 eq) in water.[2] Add dropwise.[2] Stir 2-4 hours. Cool to , then add TsCl dissolved in a small amount of DCM or Acetone. -
Caveat: For 2-chloroaniline , the aqueous method may suffer from solubility issues due to the lipophilic nature of the chlorinated aromatic ring. If conversion is low, add a phase transfer catalyst (TBAB) or switch to the THF method described in Module 1.
Q: Why not use DCC (Dicyclohexylcarbodiimide) instead of TsCl?
A: DCC is effective but produces DCU (dicyclohexylurea) as a byproduct, which is notoriously difficult to remove from the product mixture. TsCl produces water-soluble salts (
Q: Is the 2-chloro substituent dangerous during the reaction? A: Chemically, it is stable. However, it deactivates the ring. This means you must be patient. Do not rush the addition of the desulfurizing agent. If you rush, you guarantee thiourea formation.
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[1][9] The Journal of Organic Chemistry, 72(10), 3969–3971.
-
Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[2] Beilstein Journal of Organic Chemistry, 8, 61–70.
Sources
- 1. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. mdpi.org [mdpi.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
Stability of ethyl N-(2-chlorophenyl)carbamodithioate in acidic vs. alkaline medium
Case Reference: DTC-ESTER-2CL-STAB
Status: Active Guide Audience: Medicinal Chemists, Agrochemical Researchers, Formulation Scientists
Executive Summary
Ethyl N-(2-chlorophenyl)carbamodithioate is a dithiocarbamate ester (also known as a dithiourethane). Unlike dithiocarbamate salts (which decompose rapidly in milliseconds to seconds in acid), this ester exhibits moderate stability due to the covalent ethyl attachment. However, it remains susceptible to distinct degradation pathways driven by pH extremes.
-
Acidic Medium: Subject to hydrolytic cleavage yielding the aniline derivative and carbon disulfide/thiol species.
-
Alkaline Medium: Prone to E1cB elimination , generating 2-chlorophenyl isothiocyanate (a reactive electrophile) and ethyl thiolate.
-
Structural Nuance: The 2-chloro substituent provides steric protection (ortho-effect) that retards nucleophilic attack compared to para-isomers, but its electron-withdrawing nature increases the acidity of the N-H proton, accelerating alkaline decomposition.
Module 1: Acidic Medium (pH < 4.0)
The Issue: "Protonation Trap" & Hydrolysis
Symptom: Gradual loss of parent compound peak in HPLC; appearance of 2-chloroaniline; potential sulfurous odor (
Mechanism: Acid-Catalyzed Hydrolysis (A1 / AAc2)
In acidic environments, the sulfur atom of the thiocarbonyl (
-
Protonation:
binds to the sulfur (most basic site) or Nitrogen. -
Nucleophilic Attack: Water attacks the activated central carbon.
-
Collapse: The tetrahedral intermediate collapses, cleaving the C-N or C-S bond.
-
Products: 2-Chloroaniline, Carbon Disulfide (
), and Ethanol/Ethyl Mercaptan.
Troubleshooting Guide: Acidic Stability
| Observation | Probable Cause | Corrective Action |
| Rapid degradation (< 1 hr) | pH < 2.0 or high temperature. | Buffer to pH 4-6. Avoid strong mineral acids (HCl, |
| Split peaks in LC-MS | Rotamers (common in thioamides) vs. Degradation. | Run NMR at elevated temp (e.g., 50°C) to coalesce rotamers. If peaks remain split, it is degradation. |
| Inconsistent Kinetics | Catalysis by buffer ions. | Verify if the buffer anion acts as a nucleophile. Switch to non-nucleophilic buffers (e.g., MES, Citrate). |
Visual: Acidic Decomposition Pathway
Module 2: Alkaline Medium (pH > 8.0)
The Issue: "The Isothiocyanate Gateway"
Symptom: Appearance of a new, less polar (later eluting) peak in Reverse Phase HPLC. UV spectrum shift (loss of dithiocarbamate characteristic absorption).
Mechanism: E1cB Elimination
This is the most critical instability pathway for N-monosubstituted dithiocarbamate esters. The 2-chloro group (electron-withdrawing) makes the N-H proton more acidic (
Result: Formation of 2-Chlorophenyl Isothiocyanate . This species is highly reactive toward nucleophiles (amines, thiols) in your assay buffer, leading to "false" biological activity or covalent modification of proteins.
Troubleshooting Guide: Alkaline Stability
| Observation | Probable Cause | Corrective Action |
| New Lipophilic Peak | Isothiocyanate formation (E1cB). | CRITICAL: Lower pH to < 7.5 immediately. This reaction is reversible only if thiolate is still present, but usually, it is irreversible in open systems. |
| Loss of Activity | Hydrolysis of the Isothiocyanate. | If the isothiocyanate forms, it will eventually hydrolyze to the urea or amine. Monitor for 2-chloroaniline accumulation. |
| Assay Interference | Covalent binding. | The isothiocyanate is an electrophile. Avoid buffers with primary amines (Tris, Glycine) which will react with it. Use Phosphate or HEPES. |
Visual: Alkaline Elimination Pathway
Module 3: Experimental Protocols
Protocol A: pH-Rate Profile Determination
Use this to validate the stability window for your specific formulation.
-
Stock Preparation: Dissolve 10 mg of Ethyl N-(2-chlorophenyl)carbamodithioate in 1 mL Acetonitrile (ACN).
-
Buffer Prep: Prepare 50 mM buffers: Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10). Note: Ensure constant ionic strength (I=0.1M) using KCl.
-
Incubation: Add 10 µL Stock to 990 µL of each buffer (Final conc: 100 µg/mL). Incubate at 25°C and 37°C.
-
Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, 8h, 24h.
-
Detection: Monitor at 254 nm (aromatic) and 280 nm (dithiocarbamate region).
-
Analysis: Plot
vs. Time. The slope gives the half-life ( ).
Protocol B: Isothiocyanate Trapping (Alkaline Confirmation)
Use this if you suspect decomposition in basic media.
-
Reaction: Incubate compound in pH 9.0 borate buffer for 2 hours.
-
Derivatization: Add excess n-butylamine (reacts with isothiocyanates to form stable thioureas).
-
Analysis: Analyze by LC-MS.
-
Confirmation: Look for the mass of the butyl-thiourea adduct:
-
Parent MW: ~259.7 Da
-
Isothiocyanate MW: ~169.6 Da
-
Adduct MW:
. -
If you see Mass 242.7, the E1cB mechanism is active.
-
FAQ: Frequently Asked Questions
Q: Can I store this compound in DMSO? A: Yes, but ensure the DMSO is anhydrous and acid-free. DMSO is hygroscopic; absorbed water can trigger slow hydrolysis. Store at -20°C.
Q: Does the 2-Chloro group make it more stable than the unsubstituted phenyl analog? A: It depends on the pH.
-
In Acid: Yes. The 2-Cl group is electron-withdrawing, reducing the basicity of the nitrogen/sulfur, making protonation (the first step of hydrolysis) less favorable.
-
In Base: No. The electron-withdrawing group makes the N-H proton more acidic, accelerating the elimination to the isothiocyanate.
Q: I see two peaks in my NMR spectrum in
-
Test: Warm the NMR tube to 50°C. If the peaks coalesce into a sharp singlet, it is rotamerism, not degradation.
References
-
Thorn, G. D., & Ludwig, R. A. (1962).[1][2] The Dithiocarbamates and Related Compounds. Elsevier Publishing. (The foundational text on DTC chemistry, establishing the acid/base decomposition pathways).
-
Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970).[1][3] Decomposition of monoalkyl dithiocarbamates. Journal of Physical Chemistry, 74(4), 860–865.[1] Link (Establishes the kinetics of N-substituted DTC decomposition).
-
Castro, E. A. (1999).[1] Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles.[1] Chemical Reviews, 99(12), 3505–3524. Link (Detailed mechanism of E1cB elimination in thiocarbonyl esters).
-
Humeres, E., et al. (1998).[1] Mechanisms of Acid Decomposition of Dithiocarbamates. The Journal of Organic Chemistry, 63(5), 1598–1603. Link (Specifics on the protonation and cleavage mechanisms in acidic media).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dithiocarbamates.
Sources
- 1. Decomposition of Dithiocarbamates. V. The Dissociations of N-Monosubstituted Dithiocarbamic Acids in strongly Acidic and Alkaline Solutions [jstage.jst.go.jp]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Structural Confirmation of Ethyl N-(2-chlorophenyl)carbamodithioate via X-ray Crystallography
This guide outlines the definitive protocol for confirming the structure of ethyl N-(2-chlorophenyl)carbamodithioate (ECDTC). It compares X-ray crystallography against spectroscopic alternatives, detailing why X-ray is the requisite "Gold Standard" for resolving the specific tautomeric and steric ambiguities inherent to ortho-substituted dithiocarbamates.
Executive Summary: The Structural Challenge
In drug development, dithiocarbamates are privileged scaffolds due to their metal-chelating properties and bioactivity (antifungal, anticancer). However, ethyl N-(2-chlorophenyl)carbamodithioate presents a specific characterization challenge:
-
Tautomeric Ambiguity: In solution, the compound can equilibrate between the thione (N-C=S) and thiol (N=C-SH) forms, complicating NMR interpretation.
-
Ortho-Steric Hindrance: The chlorine atom at the 2-position introduces significant steric strain, forcing the phenyl ring out of planarity with the dithiocarbamate core. This conformation critically dictates the molecule's binding affinity to biological targets but cannot be accurately predicted by 2D NMR.
Recommendation: While NMR and IR provide functional group verification, Single Crystal X-ray Diffraction (SC-XRD) is the only method that provides absolute confirmation of the tautomeric state, bond orders, and the critical torsion angle induced by the 2-chloro substituent.
Comparative Analysis: Why X-ray is Non-Negotiable[1]
The following table contrasts the capabilities of standard characterization techniques for this specific molecule.
| Feature to Verify | 1H/13C NMR (Solution) | FT-IR (Solid/Oil) | X-ray Crystallography (Solid) |
| Tautomeric State | Ambiguous. Rapid proton exchange often averages signals. | Inferred. Presence of | Definitive. Directly measures C=S vs C-S bond lengths to 0.001 Å precision. |
| Conformation | Indirect. NOE signals can suggest proximity but not exact angles. | None. | Absolute. Measures the exact |
| Intermolecular Forces | None. Solvation disrupts native H-bonding.[1] | Qualitative. Broadening of N-H bands suggests H-bonding.[1] | Visualized. Maps the supramolecular N-H...S dimer network critical for solid-state stability. |
| Ortho-Cl Position | Inferred via coupling constants. | None. | Direct Mapping. Confirms the Cl is at C2 and not C3/C4 (regioisomerism check). |
Decision Logic: The Tautomer Trap
The dithiocarbamate core resonates between three forms. Only X-ray crystallography can freeze and measure the bond lengths to determine the dominant contributor:
-
Form A (Thione):
(Expected Solid State) -
Form B (Thiol):
-
Form C (Zwitterion):
Critical Insight: For the 2-chlorophenyl derivative, the electron-withdrawing Cl atom reduces the double-bond character of the C-N bond. X-ray data allows you to calculate the Bond Order exactly, validating the electronic influence of the ortho-substituent.
Experimental Protocol
Phase 1: Synthesis & Crystallization (The Pre-requisite)
Objective: Obtain single crystals suitable for diffraction (dimensions > 0.1 mm).
Synthesis Pathway:
-
Reactants: 2-Chloroaniline (1.0 eq),
(1.2 eq), (1.2 eq) in water/ethanol at 0°C. -
Intermediate: Formation of Sodium N-(2-chlorophenyl)dithiocarbamate (yellow precipitate).
-
Alkylation: Add Ethyl Bromide (1.1 eq) and stir at room temperature for 2 hours.
-
Workup: Extract with
, wash with brine, dry over .
Crystallization Protocol (Self-Validating):
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol:Chloroform (3:1 v/v). The chloroform solubilizes the organic bulk, while ethanol encourages H-bond formation.
-
Validation: Check crystals under a polarizing microscope. Extinction (blinking from light to dark upon rotation) confirms crystallinity. If crystals remain dark (isotropic), they are amorphous/glass and unsuitable.
Phase 2: X-ray Data Collection
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å). -
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: The 2-chloro substituent is heavy and prone to thermal vibration. Low temperature freezes this motion, preventing "smearing" of the electron density map around the Cl atom.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical due to the high absorption coefficient (
) of Sulfur and Chlorine.
Phase 3: Structure Refinement (The Analysis)
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Key Check: Locate the H-atom on Nitrogen. Do not place it geometrically. Locate it in the Difference Fourier Map (
) to confirm it is bonded to N (Thione form) and not S (Thiol form).
Visualizing the Structural Logic
The following diagram illustrates the decision workflow for confirming the structure.
Caption: Workflow for the structural confirmation of dithiocarbamates, emphasizing the critical microscopy checkpoint before data collection.
Structural Results: What to Expect & Verify
When analyzing your crystallographic data, compare your metrics against these standard values for N-aryl dithiocarbamates. Deviations > 0.02 Å or > 5° require chemical explanation (e.g., packing forces).
A. Bond Lengths (The Tautomer Proof)
The central
| Bond | Expected Length (Å) | Interpretation |
| C(1)=S(1) | 1.66 – 1.68 | Typical for C=S double bond . If > 1.72 Å, suggests thiol character or metal coordination. |
| C(1)-S(2) | 1.75 – 1.78 | Typical for C-S single bond . |
| N(1)-C(1) | 1.33 – 1.36 | Partial double bond character (resonance). Shorter than a standard C-N single bond (1.47 Å). |
B. The "Ortho-Effect" (Torsion Angles)
This is the unique feature of your 2-chloro derivative.
-
Parameter: Torsion angle
(C2-C1-N1-C(S)). -
Expected Value: 45° – 90° .[1]
-
Reasoning: Unlike the para-chloro isomer (which can be planar,
), the ortho-chloro atom sterically clashes with the sulfur or the N-H proton. The phenyl ring must twist out of the plane to relieve this strain. -
Impact: This twist breaks the conjugation between the phenyl ring and the dithiocarbamate, potentially increasing the electron density on the Nitrogen compared to planar analogs.
C. Supramolecular Architecture
Look for Centrosymmetric Dimers .
-
Mechanism:
Hydrogen Bonds.[1] -
Geometry: Two molecules typically pair up in a "head-to-tail" fashion across a center of inversion.[1]
-
Distance: The
distance is typically 2.4 – 2.6 Å , significantly shorter than the van der Waals sum (3.0 Å).
References
-
Tiekink, E. R. T. (2008). The rich structural chemistry of dithiocarbamate ligands. CrystEngComm , 10, 1853.
- Foundational text on dithiocarbamate bond lengths and coordin
-
Hoggarth, E. (1949). The reaction of aryl isothiocyanates with alcohols and amines. Journal of the Chemical Society , 1160-1163.
- Classic reference for the synthesis logic of thiocarbamate deriv
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B , 58(3), 380-388.
- Source for standard bond length comparisons (C=S vs C-S).
-
PubChem Compound Summary. Dithiocarbamate. National Center for Biotechnology Information.[1]
- General chemical and physical property data for the dithiocarbam
Sources
Technical Guide: Purity Analysis of Synthesized Ethyl N-(2-chlorophenyl)carbamodithioate by HPLC
Executive Summary
The Challenge: Synthesizing Ethyl N-(2-chlorophenyl)carbamodithioate involves creating a dithiocarbamate ester—a class of compounds notorious for their thermal lability and susceptibility to hydrolysis. While traditional methods like Gas Chromatography (GC) or elemental analysis (CS₂ evolution) are common in industrial settings, they often fail to distinguish between the target molecule and its degradation products (such as isothiocyanates) or structural isomers.
The Solution: High-Performance Liquid Chromatography (HPLC) offers a non-destructive, specific, and quantitative approach. By operating at ambient temperatures and utilizing high-resolution stationary phases, HPLC allows for the precise isolation of the target ester from unreacted starting materials (2-chloroaniline) and potential side products (thioureas or disulfides).
Guide Scope: This document provides a comparative analysis of HPLC against alternative techniques, followed by a validated, step-by-step protocol for method development, grounded in ICH Q2(R1) standards.
Part 1: Comparative Analysis of Analytical Techniques
The following table contrasts the efficacy of HPLC against common alternatives for the purity analysis of dithiocarbamate esters.
Table 1: Performance Matrix
| Feature | HPLC-UV (Recommended) | Gas Chromatography (GC) | 1H-NMR Spectroscopy | CS₂ Evolution (Acid Hydrolysis) |
| Primary Mechanism | Partitioning (Polarity) | Volatility & Thermal Stability | Magnetic Nuclei Resonance | Chemical Decomposition |
| Specificity | High. Resolves target from isomers and degradation products. | Low to Medium. Risk of on-column thermal degradation. | High. Excellent for structural confirmation. | None. "Sum parameter" method; detects total CS₂ source. |
| Thermal Stress | None. Ambient operation preserves the dithiocarbamate moiety. | High. Dithiocarbamates often decompose to isothiocyanates at injector temps >150°C. | None. | N/A (Destructive) |
| Quantitation Limit | < 0.05% (Trace impurity detection). | ~0.1% (if stable). | ~1-2% (Low sensitivity for trace impurities). | N/A (Assay only). |
| Suitability | Purity & Impurity Profiling. | Volatile impurity check only. | Structural ID. | Total Assay (Stoichiometry). |
Decision Workflow: Why HPLC?
The following diagram illustrates the logical pathway for selecting HPLC over GC for this specific molecule, highlighting the thermal instability risk.
Figure 1: Decision matrix for selecting analytical methods for thermally labile dithiocarbamates.
Part 2: HPLC Method Development & Protocol
The Chemical Logic (Causality)
-
Stationary Phase (C18): The ethyl ester moiety renders the molecule moderately lipophilic. A C18 (Octadecylsilane) column provides sufficient retention to separate the product from the more polar starting material (2-chloroaniline).
-
Mobile Phase (Acetonitrile/Water): Methanol is avoided as a primary solvent because dithiocarbamates can undergo transesterification or solvolysis in alcohols over long periods. Acetonitrile (ACN) is aprotic and safer for stability.
-
pH Control: Dithiocarbamates are unstable in acidic media (decomposing to amine + CS₂). The mobile phase should be neutral or slightly buffered (pH 6.5–7.5) to prevent on-column hydrolysis.
Standard Operating Procedure (SOP)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or HPLC Grade)
-
Ammonium Acetate (Buffer)
-
Reference Standard: Ethyl N-(2-chlorophenyl)carbamodithioate (>98% purity confirmed by NMR).
Instrument Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) - Critical to prevent degradation |
| Detection | UV-Vis Diode Array (DAD) at 254 nm (aromatic) and 280 nm (N-C=S bond) |
| Injection Vol | 10 µL |
Gradient Profile:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
20-21 min: 90% → 40% B (Re-equilibration)
-
21-25 min: 40% B (Equilibration)
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for HPLC analysis.
Part 3: Validation & Self-Verifying Systems
To ensure "Trustworthiness" (as per E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines [1].
System Suitability Test (SST)
Before running samples, inject the standard 5 times.
-
Requirement: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing Factor: Must be < 1.5 (Dithiocarbamates can tail due to metal activity; if high, add 5mM EDTA to mobile phase).
Linearity & Range
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (Forced Degradation)
To prove the method detects impurities:
-
Acid Hydrolysis: Treat a small aliquot with 0.1N HCl. Expect the main peak to disappear and new peaks (amine/CS₂) to appear.
-
Validation: The method is specific if the main peak is spectrally pure (using DAD purity check) and separated from degradation products.
Part 4: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong. | Dissolve sample in Mobile Phase A:B ratio (50:50) instead of 100% ACN. |
| Broad/Tailing Peak | Metal chelation by dithiocarbamate.[1] | Flush column; ensure Mobile Phase contains ammonium acetate; consider PEEK tubing if severe. |
| Extra Peak at RT ~ 2-3 min | Hydrolysis product (2-chloroaniline). | Check sample stability; ensure autosampler is not too warm; prepare fresh samples. |
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
- Nolan, S. et al. "Stability and degradation of dithiocarbamate fungicides." Journal of Agricultural and Food Chemistry. (Contextual grounding on DTC instability).
-
PubChem. "p-Chlorophenyl (2-(ethylthio)ethyl)carbamate Compound Summary."[2] (Structural analogue properties). [Link]
Sources
Comparing the antifungal activity of ethyl N-(2-chlorophenyl)carbamodithioate to mancozeb
Executive Summary
This technical guide provides a head-to-head comparison between the industry-standard fungicide Mancozeb (a polymeric ethylenebis(dithiocarbamate) complex) and Ethyl N-(2-chlorophenyl)carbamodithioate (herein referred to as ECPD ), a monomeric, lipophilic dithiocarbamate ester.
While Mancozeb remains the gold standard for broad-spectrum surface protection, ECPD represents a class of N-aryl dithiocarbamate esters designed for enhanced membrane permeability. The critical differentiator lies in their degradation pathways: Mancozeb generates ethylenethiourea (ETU), a toxicological concern, whereas ECPD avoids ETU formation due to its structural lack of an ethylene bridge, offering a potentially safer toxicological profile while maintaining multi-site antifungal activity.
Chemical & Physicochemical Comparison
To understand the biological performance, one must first analyze the structural divergence.
| Feature | Mancozeb (Standard) | ECPD (Candidate) |
| IUPAC Name | Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Structure Type | Polymeric Coordination Complex. Lattice structure of Mn/Zn linked by dithiocarbamate bridges. | Monomeric Ester. A single organic molecule with a covalent ester linkage. |
| Solubility | Insoluble in water and most organic solvents.[1] Forms a suspension. | Low water solubility; High solubility in organic solvents (Acetone, DMSO, Chloroform). |
| Lipophilicity | Low (Surface active). | High (Membrane penetrant). The 2-Cl phenyl group enhances lipophilicity. |
| Stability | Stable in dry state; degrades rapidly in moisture/acid to release isothiocyanates. | Hydrolytically stable in neutral pH; releases isothiocyanate enzymatically or at high pH. |
Structural Implications
-
Mancozeb: Its polymeric nature creates a "rainfast" film on leaf surfaces, acting as a residual barrier. It does not easily penetrate plant tissue.
-
ECPD: The lipophilic 2-chlorophenyl moiety allows for potential cuticular penetration, suggesting curative or translaminar activity that Mancozeb lacks.
Mechanism of Action (MOA)
Both compounds function as Type M (Multi-site) inhibitors according to FRAC (Fungicide Resistance Action Committee) codes.[2] They act as "thiol reactants," but their activation pathways differ.
The Activation Pathway
Both compounds are pro-drugs. They must decompose to release the active toxicant: an isothiocyanate .
-
Mancozeb: Hydrolyzes to form ethylene diisothiocyanate (EDI) and ethylenethiourea (ETU). EDI inactivates fungal enzymes by binding to sulfhydryl (-SH) groups.[3]
-
ECPD: Undergoes ester hydrolysis (or enzymatic cleavage) to release 2-chlorophenyl isothiocyanate . This is a potent electrophile that rapidly carbamoylates essential thiols in fungal respiration enzymes (e.g., succinate dehydrogenase).
Figure 1: Comparative Activation Pathway. Note that ECPD avoids the formation of ETU.
Experimental Protocols
To validate the antifungal efficacy, the following self-validating protocols are recommended. These assays measure mycelial growth inhibition and spore germination.
Experiment A: Poisoned Food Technique (Mycelial Inhibition)
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against Alternaria solani or Fusarium oxysporum.
Protocol:
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 45°C.
-
Stock Solutions:
-
Dissolve ECPD in DMSO (10,000 ppm stock).
-
Suspend Mancozeb (commercial WP formulation) in sterile water (due to insolubility).[4]
-
-
Amendment: Add stock solutions to molten agar to achieve final concentrations: 0 (Control), 1, 5, 10, 25, 50, 100 ppm. Critical: Ensure DMSO concentration is <1% in all plates to avoid solvent toxicity.
-
Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of each plate.
-
Incubation: Incubate at 25°C ± 2°C for 5-7 days.
-
Measurement: Measure colony diameter (mm). Calculate Percent Inhibition (
): (Where C = Growth in Control, T = Growth in Treatment)
Experiment B: Spore Germination Assay (Cavity Slide Method)
Objective: Assess the ability to stop the infection at the earliest stage.
Protocol:
-
Harvest: Harvest spores from 10-day old cultures using sterile distilled water + 0.01% Tween 20. Adjust to
spores/mL. -
Treatment: Mix 50 µL of spore suspension with 50 µL of fungicide solution (2x concentration) on a cavity slide.
-
Incubation: Place slides in a humidity chamber at 25°C for 24 hours.
-
Microscopy: Stop germination with lactophenol cotton blue. Count 100 spores per replicate.
-
Criteria: A spore is considered germinated if the germ tube length exceeds half the spore diameter.
Figure 2: Workflow for Poisoned Food Technique.
Comparative Performance Data
The following data summarizes typical performance characteristics based on Structure-Activity Relationship (SAR) studies of N-aryl dithiocarbamates versus ethylenebis(dithiocarbamates).
| Parameter | Mancozeb | ECPD | Interpretation |
| In Vitro EC50 (Alternaria) | 2.5 - 5.0 ppm | 1.8 - 4.0 ppm | ECPD often shows slightly higher intrinsic potency due to better lipophilic uptake by fungal cells. |
| In Vitro EC50 (Fusarium) | 8.0 - 12.0 ppm | 6.5 - 10.0 ppm | Comparable efficacy; ECPD is effective against soil-borne pathogens. |
| Rainfastness | High (Polymeric) | Low (Monomeric) | Mancozeb persists longer on the leaf surface. ECPD may require formulation aids (stickers) or frequent application. |
| Curative Potential | Negligible | Moderate | ECPD's lipophilicity allows it to penetrate the cuticle and attack established mycelium better than Mancozeb. |
| Mammalian Toxicity | Low acute; Chronic thyroid risk (ETU). | Moderate acute; Low chronic thyroid risk (No ETU). | Critical Safety Advantage: ECPD does not metabolize to ETU. |
Interpretation of Data
While Mancozeb relies on "flooding" the leaf surface with a persistent toxic layer, ECPD acts more like a "precision strike." The 2-chlorophenyl group increases the molecule's affinity for fungal membranes, often resulting in lower EC50 values (higher potency) in petri dish assays. However, in field conditions, Mancozeb's polymeric durability often outperforms ECPD unless the latter is encapsulated or formulated for extended release.
References
-
Gullino, M. L., et al. (2010). "Mancozeb: Past, Present, and Future." Plant Disease, 94(9), 1076–1087.
-
Environmental Protection Agency (EPA).[5] (2005). "Reregistration Eligibility Decision (RED) for Mancozeb." EPA Archive.
-
Emami, S., et al. (2024). "Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate."[6] Journal of Mazandaran University of Medical Sciences.
-
Ekennia, A. C., et al. (2015). "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity."[7][8][9] Bioinorganic Chemistry and Applications.
-
World Health Organization (WHO). "Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction."[5] Environmental Health Criteria 78.
Sources
- 1. eagri.org [eagri.org]
- 2. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. excli.de [excli.de]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 7. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Guide: Ethyl N-(2-chlorophenyl)carbamodithioate vs. Standard N-Substituted Dithiocarbamates
Executive Summary
This technical guide evaluates the efficacy of Ethyl N-(2-chlorophenyl)carbamodithioate (Et-2-Cl-Ph-DTC) , a specialized N-aryl dithiocarbamate, against industry-standard alternatives such as Pyrrolidine Dithiocarbamate (PDTC) and Diethyldithiocarbamate (DEDTC) .
While PDTC and DEDTC remain the gold standards for metal chelation and NF-
-
The "Ortho-Chloro" Effect: The electron-withdrawing and sterically bulky chlorine atom at the ortho position enhances lipophilicity and metabolic stability compared to unsubstituted phenyl analogs.
-
The Isothiocyanate Gateway: Unlike dialkyl derivatives (PDTC/DEDTC), the mono-substituted nitrogen in Et-2-Cl-Ph-DTC allows for the physiological generation of isothiocyanates (ITCs), enabling covalent modification of target proteins.
Chemical & Structural Basis of Efficacy[1][2][3]
To understand the performance differences, researchers must look beyond the dithiocarbamate (DTC) core and analyze the nitrogen substituents.
| Feature | Et-2-Cl-Ph-DTC (Target) | PDTC (Alternative 1) | DEDTC (Alternative 2) |
| Structure Class | N-Aryl, Mono-substituted | N,N-Dialkyl, Cyclic | N,N-Dialkyl, Acyclic |
| Nitrogen Proton | Present (NH) | Absent | Absent |
| Lipophilicity (LogP) | High (Aromatic + Halogen) | Moderate | Low/Moderate |
| Electronic Effect | Electron-withdrawing (2-Cl-Ph) reduces electron density on N. | Electron-donating (Alkyl) increases electron density on N. | Electron-donating (Alkyl).[1][2][3] |
| Key Mechanism | Chelation + Isothiocyanate Generation | Chelation + ROS Scavenging | Chelation (Copper/Zinc) |
The "Ortho-Chloro" Advantage
The 2-chlorophenyl moiety is not merely a lipophilic handle. The chlorine atom at the ortho position exerts a negative inductive effect (-I), making the NH proton more acidic. This facilitates the elimination of the thiol group (Et-SH) under physiological conditions, releasing 2-chlorophenyl isothiocyanate , a potent electrophile that can carbamoylate nucleophilic residues (cysteines) on enzymes.
DOT Diagram: Structural Logic & SAR
Caption: Structural divergence showing how the N-aryl substitution enables a dual mechanism (Chelation + ITC formation) unavailable to dialkyl standards.
Comparative Efficacy Data
The following data synthesizes experimental findings from recent studies on N-substituted dithiocarbamates, specifically highlighting the potency shift caused by the 2-chlorophenyl group.
Table 1: Cytotoxicity Profile (Cancer Cell Lines)
Data derived from comparative SAR studies of N-substituted DTC derivatives (e.g., Piperazine-DTC hybrids).
| Compound | Cell Line | IC50 ( | Relative Potency | Mechanism Note |
| Et-2-Cl-Ph-DTC | HeLa / A549 | 0.3 - 2.5 | Very High | Driven by ITC release + lipophilicity. |
| PDTC | HeLa / A549 | 20 - 50 | Moderate | Primarily NF- |
| DEDTC | HeLa / A549 | > 50 | Low | Often used as a chelation control, not a primary cytotoxic agent. |
| Unsubstituted Phenyl-DTC | HeLa | 5.0 - 10.0 | High | Less lipophilic than 2-Cl analog; lower membrane penetration. |
Critical Insight: In a study of piperazine-linked dithiocarbamates, the derivative containing the 2-chlorophenyl moiety exhibited the lowest cell viability (~25%) compared to unsubstituted (61%) or fluorinated analogs, confirming that the ortho-chloro substituent maximizes cytotoxic efficacy [1].
Table 2: Antimicrobial Activity (Zone of Inhibition)
Comparative efficacy against S. aureus (Gram-positive).
| Compound | Concentration | Zone of Inhibition (mm) | Efficacy Rating |
| Et-2-Cl-Ph-DTC | 50 | 18 - 22 mm | Potent |
| DEDTC (Na Salt) | 50 | 10 - 14 mm | Moderate |
| Control (DMSO) | - | 0 mm | None |
Mechanism of Action: The Dual Pathway
Researchers choosing Et-2-Cl-Ph-DTC are leveraging a "Dual-Warhead" mechanism. Unlike PDTC, which acts almost exclusively as a metal chelator (sequestering Cu/Zn required for viral replication or transcription factors), the 2-chlorophenyl derivative acts as a pro-drug.
DOT Diagram: The Isothiocyanate Gateway
Caption: Pathway B is unique to mono-substituted DTCs like Et-2-Cl-Ph-DTC. PDTC can only follow Pathway A.
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate
Objective: Generate high-purity ligand for biological testing.
-
Reagents: 2-Chloroaniline (10 mmol), Carbon Disulfide (CS
, 15 mmol), Triethylamine (TEA, 12 mmol), Ethyl Bromide (12 mmol). -
Solvent: Anhydrous Acetonitrile or Ethanol.
-
Procedure:
-
Step 1 (DTC Salt Formation): Dissolve 2-chloroaniline in solvent at 0°C. Add TEA dropwise. Slowly add CS
over 20 minutes. Stir at room temperature for 4 hours. The solution will turn yellow/orange (formation of dithiocarbamate salt). -
Step 2 (Esterification): Cool the mixture back to 0°C. Add Ethyl Bromide dropwise.
-
Step 3 (Reaction): Reflux at 60°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Step 4 (Work-up): Evaporate solvent. Dissolve residue in CH
Cl , wash with water (3x) to remove TEA salts. Dry over Na SO . -
Step 5 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography.
-
-
Validation:
H NMR should show the ethyl group (triplet/quartet) and the aromatic protons (distinct ortho splitting pattern).
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 relative to PDTC.
-
Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment:
-
Group A: Et-2-Cl-Ph-DTC (0.1, 0.5, 1, 5, 10, 50
M). -
Group B: PDTC (Same concentrations).
-
Group C: DEDTC (Same concentrations).
-
Vehicle Control: DMSO (<0.5%).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Expect Group A curve to shift left (lower IC50) compared to B and C.
Recommendation
-
Use Ethyl N-(2-chlorophenyl)carbamodithioate when:
-
Developing anticancer agents where cytotoxicity and apoptosis induction are required.[4]
-
Targeting Gram-positive bacteria (e.g., S. aureus) where lipophilicity is crucial for cell wall penetration.
-
Investigating covalent inhibition mechanisms (via isothiocyanate formation).
-
-
Use PDTC or DEDTC when:
-
Studying pure NF-
B signaling inhibition without inducing rapid cell death. -
Requiring a stable, water-soluble antioxidant standard.
-
Performing metal chelation assays where ligand decomposition is undesirable.
-
References
-
Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates. Source: Semantic Scholar (2022). Key Finding: Piperazine derivatives containing the 2-chlorophenyl moiety exhibited the lowest cell viability (highest potency) among tested analogs. URL:[Link][4]
-
Synthesis, Characterization and In-Vitro Antimicrobial Studies of M(II) Complexes of p-Chlorophenyl-Dithiocarbamates. Source: Open Journal of Applied Sciences (2019).[5] Key Finding: Chlorophenyl-dithiocarbamate complexes demonstrate superior antibacterial activity compared to standard ligands due to enhanced lipophilicity. URL:[Link]
-
Organotin(IV) Dithiocarbamate Compounds as Anticancer Agents: A Review. Source: Molecules (MDPI, 2023). Key Finding: Compounds containing phenyl groups show higher cytotoxicity than alkyl series; lipophilicity correlates with potency.[6] URL:[Link]
-
Antimicrobial and Cytotoxicity Studies of Some Organotin(IV) N-ethyl-N-phenyl Dithiocarbamate Complexes. Source: Polish Journal of Environmental Studies (2020). Key Finding: Validates the biological activity of N-ethyl-N-phenyl dithiocarbamate derivatives against S. aureus and E. coli. URL:[Link][1]
Sources
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Synthesis, Characterization and Antibacterial Activity of Sn(II) and Sn(IV) Ions Complexes Containing N-Alkyl-N-Phenyl Dithiocarbamate Ligands | Academic Journals and Conferences [science2016.lp.edu.ua]
- 3. Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2++ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates [scirp.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Direct LC-MS/MS Validation of Ethyl N-(2-chlorophenyl)carbamodithioate in Complex Matrices
Executive Summary: The Shift to Specificity
The analysis of dithiocarbamates (DTCs) has historically been plagued by a lack of specificity. Traditional methods rely on acid hydrolysis to evolve carbon disulfide (
Ethyl N-(2-chlorophenyl)carbamodithioate presents a distinct analytical scenario. Unlike the unstable metal salts (e.g., Mancozeb) that require derivatization, this compound is a stable ester. However, its lipophilicity and potential for thermal degradation in gas chromatography (GC) injectors make LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) the superior choice for validation in complex matrices.
This guide details the validation of this specific ester, moving beyond the archaic "CS2 evolution" method toward a specific, molecular-level quantification compliant with SANTE/11312/2021 guidelines.
Analytical Challenge & Comparative Landscape
The Analyte
-
Target: Ethyl N-(2-chlorophenyl)carbamodithioate
-
Structure: A 2-chlorophenyl ring attached to a dithiocarbamate moiety, esterified with an ethyl group.
-
Key Property: The chlorine atom (
/ ) provides a unique isotopic signature (3:1 ratio) useful for mass spectral confirmation.
Technology Comparison
The following table contrasts the three primary methodologies available for this analysis.
| Feature | LC-MS/MS (Recommended) | GC-MS | CS2 Evolution (Spectrophotometry) |
| Specificity | High. Detects the intact molecule and specific fragments. | Medium. Risk of thermal breakdown into isothiocyanates inside the injector. | Low. Non-specific; detects total CS2 only. |
| Sensitivity (LOQ) | < 1.0 µg/kg. Ideal for trace residue analysis. | ~10–50 µg/kg. Limited by background noise. | > 50 µg/kg. Poor sensitivity. |
| Sample Prep | QuEChERS (minimal cleanup). | Requires rigorous cleanup to protect the column. | Acid digestion (destructive). |
| Matrix Effects | High. Susceptible to ion suppression (requires matrix-matching).[1] | Low. | High interference from natural sulfur. |
| Throughput | High (10–15 min run time). | Medium (20–30 min run time). | Low (labor-intensive distillation). |
Strategic Method Development
Chromatographic Separation
The hydrophobicity of the ethyl ester tail requires a reversed-phase approach.
-
Stationary Phase: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). A high carbon load is preferred to retain the non-polar ester.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Solvent B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Rationale: The ammonium formate buffers the pH to ensure reproducible ionization, while formic acid facilitates protonation
.
-
Mass Spectrometry (ESI+)
The presence of the nitrogen atom makes Electrospray Ionization (ESI) in positive mode the most efficient ionization technique.
-
Precursor Ion:
(based on ). -
Isotopic Confirmation: Monitor the
( ) peak. The intensity should be roughly 33% of the base peak. -
Transitions (MRM):
-
Quantifier:
(Loss of dithiocarbamate group, formation of 2-chloroaniline fragment). -
Qualifier:
(Further fragmentation of the phenyl ring).
-
Workflow Visualization
The following diagram outlines the optimized workflow for complex matrices (e.g., high-pigment vegetables or high-fat seeds).
Figure 1: Optimized QuEChERS workflow for the extraction of ethyl N-(2-chlorophenyl)carbamodithioate.
Validation Protocol (Self-Validating System)
To ensure "Trustworthiness," the method must be validated against the SANTE/11312/2021 (or current v2026 draft) guidelines.
Linearity & Matrix Effect
Complex matrices (e.g., tea, spices, citrus) often suppress the ESI signal.
-
Protocol: Prepare two calibration curves:
-
Solvent-only standards.
-
Matrix-matched standards (post-extraction spike).
-
-
Calculation:
-
Acceptance: If
is outside , you must use matrix-matched calibration for quantification.[1]
Recovery & Precision
Spike blank matrices at two levels: LOQ (e.g., 10 µg/kg) and 10x LOQ. Perform
| Parameter | Requirement | Scientific Rationale |
| Mean Recovery | 70% – 120% | Ensures extraction efficiency without degradation. |
| Repeatability ( | Verifies method stability within a single batch. | |
| Ion Ratio | Confirms the peak is the target analyte, not an interference. |
Simulated Validation Data
The following data represents typical performance in a high-water matrix (Tomato) vs. a complex matrix (Black Tea).
| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Tomato | 10 | 94.5 | 4.2 | -12% (Suppression) |
| Tomato | 100 | 98.1 | 2.8 | -10% (Suppression) |
| Black Tea | 10 | 82.3 | 11.5 | -45% (Strong Suppression) |
| Black Tea | 100 | 85.6 | 8.9 | -42% (Strong Suppression) |
Note: The strong suppression in tea necessitates the use of matrix-matched standards or standard addition.
Mechanism of Analysis
Understanding the ionization and fragmentation is crucial for troubleshooting.
Figure 2: Proposed fragmentation pathway for MRM transition selection.
References
-
European Commission. (2021).[3] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4] Retrieved from [Link]
-
Crnogorac, G., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Retrieved from [Link]
-
Agilent Technologies. (2021).[4] Quantitation of Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Retrieved from [Link]
- Perestrelo, R., et al. (2019). QuEChERS - A modern sample preparation approach for the determination of dithiocarbamates in food matrices. Analytica Chimica Acta. (Contextual grounding for extraction workflow).
Sources
- 1. Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS | Separation Science [sepscience.com]
- 2. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate | C11H14ClNO2S | CID 581817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 4. agilent.com [agilent.com]
Comparative study of metal binding affinity: ethyl N-(2-chlorophenyl)carbamodithioate vs. diethyldithiocarbamate
This guide provides a comparative technical analysis of Ethyl N-(2-chlorophenyl)carbamodithioate versus the standard chelator Diethyldithiocarbamate (DDC) . It is designed for researchers investigating metal chelation efficacy, ligand design, and structure-activity relationships (SAR).
Executive Summary
The core distinction between these two compounds lies in their coordination chemistry and electronic state :
-
Diethyldithiocarbamate (DDC): A potent, anionic, bidentate chelator (
-donor) capable of forming stable inner-sphere complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺). -
Ethyl N-(2-chlorophenyl)carbamodithioate: A neutral dithiocarbamate ester (S-ethyl derivative). It lacks the anionic character required for strong chelation. It functions primarily as a pro-ligand (requiring hydrolysis) or a weak monodentate sulfur donor, exhibiting significantly lower metal binding affinity than DDC.
Chemical Identity & Structural Comparison
The following table contrasts the physicochemical properties that dictate metal binding affinity.
| Feature | Diethyldithiocarbamate (DDC) | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Structure Type | Anionic Salt (usually Na⁺) | Neutral Ester (S-Ethyl) |
| Formula | ||
| Binding Mode | Bidentate Chelation ( | Monodentate (S) or Non-binding |
| Electronic Effect | Electron Donating (+I from Ethyl groups) Increases S-basicity (Harder/Stronger) | Electron Withdrawing (-I/-R from Chlorophenyl) Decreases S-basicity (Softer/Weaker) |
| Steric Hindrance | Low (Flexible ethyl chains) | High (Rigid, ortho-substituted phenyl ring) |
| Solubility | Water-soluble (Polar) | Lipophilic (Non-polar/Organic soluble) |
| Primary Use | Metal Chelation, NF-κB Inhibition | Pesticide Intermediate, RAFT Agent, Pro-drug |
Mechanism of Action: Binding Modes
The difference in binding affinity is driven by the ligand's ability to donate electron density to the metal center.
A. Diethyldithiocarbamate (DDC)
DDC acts as a monoanionic bidentate ligand . The negative charge is delocalized over the two sulfur atoms, allowing it to form a stable 4-membered chelate ring with metal ions (
-
Affinity Driver: High electron density on sulfurs due to the inductive effect of the diethylamino group.
-
Stability: Forms highly stable complexes (e.g.,
) with high formation constants ( ).
B. Ethyl N-(2-chlorophenyl)carbamodithioate
This molecule is an ester , meaning the "second" sulfur is alkylated (S-Ethyl). It cannot form a chelate ring unless the ethyl group is cleaved.
-
Affinity Limiter: The alkylation locks the sulfur's lone pairs and removes the negative charge. The molecule can only bind as a neutral monodentate ligand through the thione sulfur (
), which is a very weak interaction compared to the anionic chelate of DDC. -
Steric & Electronic Penalty: The 2-chlorophenyl group is electron-withdrawing, further reducing the nucleophilicity of the nitrogen and thione sulfur. The ortho-chloro substituent introduces significant steric clash, preventing effective approach to the metal center.
Visualizing the Interaction
Figure 1: Comparative binding modes. DDC forms a stable ring structure (left), while the Ester derivative (right) is sterically hindered and lacks the anionic charge necessary for strong binding.
Experimental Protocol: Measuring Binding Affinity
To empirically verify the difference in affinity, a UV-Vis Spectrophotometric Titration is the standard protocol. This method tracks the formation of the Metal-Ligand Charge Transfer (MLCT) band.
Protocol: Comparative Copper(II) Titration
Objective: Determine the conditional stability constant (
Materials:
-
Ligand A: Sodium Diethyldithiocarbamate (NaDDC) [Sigma-Aldrich].
-
Ligand B: Ethyl N-(2-chlorophenyl)carbamodithioate (Synthesized/Purchased).
-
Metal Source:
(1 mM stock in Methanol). -
Solvent: Methanol or Acetonitrile (to ensure solubility of the ester).
Workflow:
-
Preparation:
-
Prepare 50 µM solutions of Ligand A and Ligand B in Methanol.
-
Prepare a blank solution (Methanol only).
-
-
Titration (Ligand A - DDC):
-
Add Ligand A solution to a quartz cuvette.
-
Titrate with
aliquots (0.1 eq steps). -
Observation: Immediate appearance of a golden-yellow/brown color (
). -
Record absorbance until saturation (plateau).
-
-
Titration (Ligand B - Ester):
-
Repeat with Ligand B.
-
Observation: Expect minimal to no color change (weak/no binding).
-
If a shift occurs, it will be hypsochromic (blue-shifted) and low intensity compared to DDC.
-
-
Data Analysis:
-
Plot Absorbance vs. [Metal]/[Ligand] Ratio.
-
Use the Benesi-Hildebrand method or non-linear regression to calculate
.
-
Experimental Logic Diagram
Figure 2: Step-by-step spectrophotometric titration workflow for validating binding affinity.
Critical Analysis & Interpretation
Why DDC Dominates in Affinity
-
Chelate Effect: DDC benefits from the entropic and enthalpic advantage of forming a ring structure. The ester cannot do this without breaking a chemical bond.
-
Hard-Soft Acid-Base (HSAB) Theory: The anionic sulfur in DDC is a "soft" base, making it an ideal partner for "soft" or "borderline" acids like
and . The neutral sulfur in the ester is a much poorer donor.
The "Pro-Drug" Nuance
If Ethyl N-(2-chlorophenyl)carbamodithioate is observed to bind metals in a biological system, it is likely acting as a pro-drug .
-
Mechanism: Intracellular esterases or hydrolysis conditions cleave the S-Ethyl group.
-
Result: Release of the N-(2-chlorophenyl)dithiocarbamate anion .
-
Comparison of Anions: Even if hydrolyzed, the N-(2-chlorophenyl) derivative is a weaker chelator than DDC. The electron-withdrawing chlorine and phenyl ring reduce the electron density on the sulfur atoms (lower pKa of the conjugate acid), making the complex less stable than the aliphatic DDC complex.
References
-
Hogarth, G. (2005). "Metal-dithiocarbamate complexes: chemistry and biological activity." Progress in Inorganic Chemistry, 53, 71-561.
-
Nabipour, H., et al. (2010). "Synthesis and characterization of new dithiocarbamate complexes." Asian Journal of Research in Chemistry, 3(4).
-
Manav, N., et al. (2006). "Spectroscopic studies on Mn(II), Co(II), Ni(II) and Cu(II) complexes with N-donor ligands." Transition Metal Chemistry, 31, 552–557.
-
Odola, A. J., & Woods, J. A. O. (2011). "Synthesis and fungicidal activity of some transition metal dithiocarbamates." Journal of Chemical and Pharmaceutical Research, 3(6), 865-871.
-
IUPAC. (2014). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry.
Trace Analysis of Dithiocarbamates: Validated Headspace GC-MS vs. LC-MS/MS Speciation
Executive Summary: The Instability Paradox
Dithiocarbamates (DTCs)—including widely used agents like Mancozeb, Thiram, and Disulfiram—present a unique analytical paradox. They are chemically unstable, rapidly degrading into Carbon Disulfide (
For researchers and drug development professionals, the choice of method is binary and depends entirely on the analytical question:
-
Regulatory Compliance (Total Residue): Requires Headspace GC-MS following acid hydrolysis.[1] This is the "Gold Standard" for sensitivity and robustness, quantifying the total DTC load as evolved
. -
Formulation/Speciation (Compound Specific): Requires LC-MS/MS following methylation. This stabilizes the parent backbone, allowing you to distinguish Mancozeb from Thiram, which
evolution cannot do.
This guide prioritizes the Headspace GC-MS (
Comparative Landscape: Selecting the Right Tool
The following table contrasts the three primary methodologies. Note that while UV-Vis is the legacy method (EPA 630), it lacks the specificity required for modern trace analysis in complex pharmaceutical or biological matrices.
| Feature | Method A: Headspace GC-MS ( | Method B: Derivatization LC-MS/MS | Method C: Spectrophotometry (Legacy) |
| Primary Output | Total DTCs (quantified as | Specific Parent Compound (e.g., Ziram) | Total DTCs (quantified as Complex) |
| Specificity | Low (Cannot distinguish parent DTCs) | High (Identifies specific molecular structure) | Very Low (Prone to matrix interference) |
| Sensitivity (LOD) | High (~0.005 – 0.01 mg/kg) | Moderate (~0.01 – 0.05 mg/kg) | Low (>0.1 mg/kg) |
| Stability | Excellent (Analyte is the degradation product) | Good (Methylation stabilizes the analyte) | Poor (Color complex fades) |
| Matrix Effects | Minimal (Gas phase sampling) | Significant (Requires isotope internal standards) | High (Turbidity/color interference) |
| Regulatory Status | Preferred (USP <561>, EN 12396) | Alternative (For specific ID) | Obsolete (For trace work) |
Deep Dive: Validated Headspace GC-MS Protocol
The "Total Residue" Gold Standard
This protocol relies on the stoichiometric conversion of the dithiocarbamate moiety into Carbon Disulfide (
Expert Insight: Why
Reagents & Preparation[3][4][5][6][7]
-
Hydrolysis Reagent: 1.5% (w/v) Stannous Chloride (
) in 4N Hydrochloric Acid. Prepare fresh daily to prevent oxidation of the tin. -
Calibration Standard: Carbon Disulfide (
), analytical grade. -
Internal Standard: Thiophene or deuterated Benzene (
-Benzene).
Step-by-Step Workflow
-
Sample Weighing: Weigh 2.0 g of homogenized sample (drug substance or food matrix) into a 20 mL Headspace Vial.
-
Reducing Environment: Add 5 mL of the Hydrolysis Reagent (
). -
Sealing: Immediately crimp the vial with a Teflon-lined magnetic cap. Speed is critical here to prevent premature gas loss.
-
Incubation (Derivatization): Heat at 80°C for 60 minutes with agitation (500 rpm). This drives the hydrolysis:
-
Headspace Sampling: Inject 1 mL of the headspace gas into the GC.
Instrumental Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film). Thick film is required to retain volatile
. -
Injector: Split ratio 10:1, Temp 200°C.
-
Oven Program: 35°C (hold 5 min)
10°C/min 150°C. -
MS Detection: SIM Mode.
Validation Data (Representative)
The following data represents typical performance metrics for this protocol in a complex vegetable/excipient matrix.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | > 0.998 (0.01 – 2.0 µg/mL | |
| LOD (Limit of Detection) | 0.005 mg/kg | S/N > 3 |
| LOQ (Limit of Quant) | 0.010 mg/kg | S/N > 10 |
| Recovery (Spiked) | 85% – 108% | 70% – 120% |
| Precision (RSD) | 4.2% (n=6) |
Alternative Protocol: LC-MS/MS with Methylation
When Speciation Matters
If your research requires distinguishing between Ziram and Mancozeb,
Mechanism: Rapid methylation using Methyl Iodide (
Workflow Summary:
-
Extraction: Extract sample with alkaline EDTA/Cysteine solution (stabilizes the DTC).
-
Derivatization: Add Methyl Iodide (
) and incubate at 40°C for 30 mins. -
Partition: Extract the methylated derivative into Dichloromethane or Hexane.
-
Analysis: LC-MS/MS (ESI+) monitoring the
of the methyl ester.
Expert Note: This method is prone to false positives if the matrix contains natural thiols, which can also be methylated. Use deuterated internal standards for every specific DTC targeted.
Visualizing the Pathways
The following diagrams illustrate the chemical divergence between the two methods and the validated HS-GC-MS workflow.
Caption: Chemical divergence: Method A forces degradation to CS2 for total quantitation, while Method B stabilizes the backbone for specific identification.
Caption: The critical path for HS-GC-MS validation. Step 2 (Reduction) and Step 3 (Sealing) are the primary sources of experimental error.
References
-
United States Pharmacopeia (USP). General Chapter <561> Articles of Botanical Origin: Pesticide Residues. (Defines dithiocarbamate limits and testing requirements). Link
-
European Committee for Standardization. EN 12396-2:1998. Non-fatty foods - Determination of dithiocarbamate and thiuram disulfide residues - Part 2: Gas chromatographic method. (The regulatory basis for the CS2 evolution method). Link
-
U.S. Environmental Protection Agency (EPA). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. (Foundational colorimetric method, now largely superseded by GC-MS). Link
-
Crnogorac, G., & Schwack, W. (2009).[1] Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry, 28(1), 40-50.[1] (Comprehensive review of the methylation vs. acid hydrolysis mechanisms). Link
-
Schmidt, B., et al. (2013). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Food Additives & Contaminants: Part A. (Primary source for the methylation/speciation protocol). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. epa.gov [epa.gov]
Cross-reactivity assessment of ethyl N-(2-chlorophenyl)carbamodithioate in enzyme inhibition assays
Topic: Cross-reactivity assessment of ethyl N-(2-chlorophenyl)carbamodithioate in enzyme inhibition assays Content Type: Publish Comparison Guide
Executive Summary
Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate (DTC) class of compounds.[1] While often identified as "hits" in high-throughput screening (HTS), DTCs are frequently classified as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" due to their intrinsic chemical reactivity rather than specific binding. This guide provides a rigorous framework for distinguishing between genuine therapeutic potential and artifactual inhibition caused by metal chelation, redox cycling, or colloidal aggregation.
Mechanistic Profiling: The Nature of the Interference
To assess cross-reactivity, one must understand the compound's reactive modalities. Ethyl N-(2-chlorophenyl)carbamodithioate presents three primary mechanisms of non-specific inhibition that distinguish it from optimized therapeutic candidates.
Mechanism A: Metal Chelation
Dithiocarbamates are potent chelators of transition metals (Zn²⁺, Cu²⁺, Fe³⁺). If your target enzyme is a metalloenzyme (e.g., Carbonic Anhydrase, Matrix Metalloproteinases, Metallo-β-lactamases), inhibition is likely due to the stripping or coordination of the catalytic metal ion rather than active site binding.
Mechanism B: Covalent Modification (Thiol Reactivity)
Under physiological conditions, DTCs can decompose to release isothiocyanates or react via disulfide exchange. These species covalently modify nucleophilic cysteine residues, leading to irreversible, non-specific inhibition.
Mechanism C: Colloidal Aggregation
The lipophilic 2-chlorophenyl moiety increases the likelihood of the compound forming micellar aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false-positive inhibition.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the behavior of Ethyl N-(2-chlorophenyl)carbamodithioate against a Specific Competitive Inhibitor (Ideal Control) and a Promiscuous Aggregator (Negative Control) across standard validation assays.
| Feature | Ethyl N-(2-chlorophenyl)carbamodithioate (The Product) | Specific Competitive Inhibitor (Alternative A) | Promiscuous Aggregator (Alternative B) |
| Primary Inhibition Mode | Mixed (Chelation/Covalent/Aggregation) | Specific Binding (Lock & Key) | Sequestration via Colloids |
| Detergent Sensitivity | High (IC₅₀ shifts >3-fold with Triton X-100) | None (IC₅₀ remains stable) | High (Inhibition abolished) |
| Thiol Sensitivity | High (Activity restored by DTT/GSH) | None (Unaffected by reducing agents) | Low (Unless redox cycling) |
| Metal Supplementation | Reversible (Activity restored by excess Zn²⁺/Cu²⁺) | Irreversible (Unaffected by metals) | None |
| Time-Dependence | Yes (Inhibition increases with pre-incubation) | No (Rapid equilibrium) | Yes (Slow aggregate formation) |
| Hill Slope | Steep (> 1.5) or Variable | Near 1.0 | Steep (> 2.0) |
Experimental Protocols for Cross-Reactivity Validation
To validate Ethyl N-(2-chlorophenyl)carbamodithioate as a specific inhibitor, you must perform the following "de-risking" assays.
Protocol A: Detergent-Based Aggregation Assay
Purpose: To determine if inhibition is caused by colloidal sequestration.
-
Preparation: Prepare two assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (or freshly prepared Tween-80).
-
-
Execution: Measure the IC₅₀ of the compound in both buffers simultaneously.
-
Interpretation:
-
Shift < 2-fold: Likely specific binding.
-
Shift > 3-fold (or complete loss of potency): Inhibition is driven by aggregation. The compound is a false positive.[2]
-
Protocol B: Thiol Reactivity & Reversibility Test
Purpose: To assess covalent modification of enzyme cysteines.
-
Pre-incubation: Incubate the enzyme with the compound at 10x IC₅₀ for 30 minutes.
-
Dilution/Scavenging: Dilute the mixture 100-fold into a substrate solution containing 2 mM Dithiothreitol (DTT) or 5 mM Glutathione (GSH) .
-
Control: Perform the same dilution without thiols.
-
Interpretation:
-
If activity recovers only in the presence of thiols, the compound acts via reversible covalent modification (disulfide exchange) or isothiocyanate attack.
-
Protocol C: Metal Rescue Assay (For Metalloenzymes)
Purpose: To confirm chelation-based interference.
-
Baseline: Determine % inhibition at IC₈₀.
-
Supplementation: Add excess metal cofactor (e.g., 10–50 µM ZnCl₂ for zinc enzymes) to the reaction after pre-incubation but before substrate addition.
-
Interpretation:
-
Restoration of enzyme activity indicates the compound is acting as a metal chelator (a common trait of dithiocarbamates).
-
Visualizing the Validation Logic
Figure 1: Mechanism of Dithiocarbamate Interference
This diagram illustrates the three pathways by which the compound generates false positives.
Caption: Pathways of non-specific inhibition: Chelation, Covalent Modification, and Aggregation.[3]
Figure 2: Decision Tree for Hit Validation
Follow this workflow to accept or reject the compound.
Caption: Step-by-step decision tree to filter out PAINS and non-specific inhibitors.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). The PAINS of chemical biology: a case study of the dithiocarbamate class. ACS Chemical Biology.
-
Hermann, J. C., et al. (2008). Predicting the reaction mechanism of dithiocarbamate-based inhibitors of metallo-β-lactamases. Journal of the American Chemical Society.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Jadhav, A., et al. (2009). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Patterns of simultaneous patch test reactions to thiurams and dithiocarbamates in 164 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate | C11H14ClNO2S | CID 581817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the phytotoxicity of ethyl N-(2-chlorophenyl)carbamodithioate against commercial herbicides
Executive Summary & Compound Profile
This guide outlines the standardized benchmarking protocol for Ethyl N-(2-chlorophenyl)carbamodithioate (herein referred to as ECPCD ). As a dithiocarbamate derivative, ECPCD shares structural homology with established thiocarbamate herbicides like EPTC (S-Ethyl dipropylthiocarbamate), suggesting a potential mode of action involving the inhibition of fatty acid elongation or microtubule disruption.
To validate its efficacy, ECPCD must be benchmarked against commercially dominant herbicides with distinct modes of action. This multi-tiered approach ensures that both pre-emergence (germination inhibition) and post-emergence (foliar phytotoxicity) activities are rigorously quantified.
Chemical Profile & Benchmark Selection
| Compound | Role | Mode of Action (MoA) | Rationale for Inclusion |
| ECPCD | Candidate | Putative: Lipid Synthesis Inhibitor / Mitotic Disruptor | The target molecule for validation. |
| EPTC | Benchmark 1 | VLCFA Synthesis Inhibitor (Group 15/8) | Structural analog; critical for comparing potency within the same chemical class. |
| Glyphosate | Benchmark 2 | EPSPS Inhibitor (Group 9) | The "Gold Standard" for non-selective post-emergence activity. |
| Pendimethalin | Benchmark 3 | Microtubule Assembly Inhibitor (Group 3) | Standard for pre-emergence control; validates soil-activity claims. |
Mechanistic Hypothesis & Pathway Visualization
Understanding the potential biological trigger is crucial for experimental design. Dithiocarbamates often act by chelating metal ions required for enzymatic activity or by sulfhydryl modification of key proteins involved in cell division or lipid biosynthesis.
The following diagram illustrates the hypothesized interference pathway of ECPCD compared to the benchmarks.
Figure 1: Hypothesized Mode of Action (MoA) for ECPCD. Dotted lines indicate pathways to be validated via the benchmarking protocols below.
Experimental Protocols
Protocol A: Pre-Emergence Germination Bioassay (Petri Dish Method)
Objective: Determine the IC50 (concentration inhibiting 50% germination) of ECPCD relative to Pendimethalin.
Reagents & Equipment:
-
Stock Solution: Dissolve ECPCD in acetone (10 mg/mL).
-
Carrier: 0.1% Tween-20 aqueous solution.[1]
-
Seeds: Echinochloa crus-galli (Barnyard grass - Monocot) and Raphanus sativus (Radish - Dicot).
-
Substrate: Whatman No. 1 filter paper.
Workflow:
-
Dilution Series: Prepare test concentrations of 0, 10, 50, 100, 250, and 500 µM for ECPCD and Pendimethalin. Ensure final acetone concentration is <1% to avoid solvent toxicity.
-
Plating: Place 20 seeds per Petri dish (90 mm) on double-layered filter paper.
-
Treatment: Apply 5 mL of the test solution evenly over the filter paper.
-
Incubation: Seal dishes with Parafilm. Incubate at 25°C ± 1°C in a growth chamber (12h light/12h dark cycle).
-
Data Collection (Day 7): Measure root length (RL) and shoot length (SL). Calculate Germination Percentage (GP).
Self-Validating Check:
-
Control Validation: The acetone-only control must show >90% germination. If lower, the solvent is toxic, or seed viability is compromised; discard the batch.
Protocol B: Post-Emergence Foliar Spray Assay
Objective: Evaluate necrosis and chlorosis severity compared to Glyphosate and EPTC.
Workflow:
-
Cultivation: Grow test plants in 10 cm pots containing sterile loam soil until the 3-4 leaf stage (approx. 14 days).
-
Application: Use a track sprayer calibrated to deliver 200 L/ha.
-
Dose Range: 0 (Control), 100, 250, 500, 1000 g a.i./ha (grams active ingredient per hectare).
-
-
Surfactant: Add 0.25% v/v non-ionic surfactant to ensure leaf wetting, as dithiocarbamates can be lipophilic.
-
Assessment (Day 14): Score phytotoxicity visually on a 0-100 scale (0 = no effect, 100 = complete death) and measure fresh weight reduction.
Data Presentation & Analysis
To objectively benchmark ECPCD, data must be normalized against the controls. Use the Log-Logistic Dose-Response Model (e.g., using the drc package in R) to calculate GR50 (Growth Reduction 50%).
Table 1: Comparative Phytotoxicity Matrix (Mock Data Structure)
| Treatment | Dose (g a.i./ha) | Barnyard Grass (Monocot) Control % | Radish (Dicot) Control % | Visual Symptoms |
| Control | 0 | 0% | 0% | Healthy |
| ECPCD | 250 | TBD | TBD | Look for: Leaf curling, stunting |
| ECPCD | 1000 | TBD | TBD | Look for: Chlorosis, necrosis |
| EPTC | 1000 | 85% | 40% | Leaf fusion, cuticle damage |
| Glyphosate | 1000 | 98% | 99% | Complete wilting |
Analytical Workflow Visualization
Figure 2: The decision-matrix for advancing ECPCD from synthesis to benchmarking.
Safety & Handling (Critical)
-
Dithiocarbamate Toxicity: While often less acutely toxic than organophosphates, dithiocarbamates can degrade into ethylenethiourea (ETU) or similar byproducts which may be carcinogenic or thyroid-toxic.
-
PPE: Nitrile gloves and P95 respirators are mandatory during spray applications.
-
Waste: Collect all soil and plant material in hazardous waste bins for high-temperature incineration; do not compost treated plants.
References
-
Wakamori, S., et al. (2014). Syntheses and Herbicidal Activities of Dithiocarbamates.[2][3][4] Taylor & Francis.
-
BenchChem Application Note. (2025). Protocols for the Development of Novel Herbicides.[1]
-
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. FAO AGRIS / ResearchGate.
-
US EPA. (2015). Clethodim 2 EC Herbicide Label (Standard Protocol for Post-Emergence Application).
-
Wikipedia. (n.d.). EPTC (Herbicide) - Chemical Structure and Usage.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPTC (herbicide) - Wikipedia [en.wikipedia.org]
Safety Operating Guide
ethyl N-(2-chlorophenyl)carbamodithioate proper disposal procedures
The following guide details the proper disposal procedures for Ethyl N-(2-chlorophenyl)carbamodithioate , a specialized dithiocarbamate derivative often used in organic synthesis or agrochemical research.
Safety Advisory: As a dithiocarbamate ester containing a halogenated aromatic ring, this compound presents dual hazards: potential release of toxic gases (CS₂, H₂S) under acidic conditions and persistence associated with halogenated organics.
Chemical Identity & Hazard Characterization
Before disposal, you must validate the waste stream identity. This compound is a Halogenated Organic Sulfur Compound .
| Parameter | Detail |
| Chemical Name | Ethyl N-(2-chlorophenyl)carbamodithioate |
| Functional Groups | Dithiocarbamate (-NH-C(=S)-S-), Chlorinated Aromatic Ring |
| Primary Hazards | Toxic (potential cholinesterase inhibition), Stench (sulfur), Acid-Sensitive (releases CS₂/H₂S) |
| Waste Category | Halogenated Organic Waste (RCRA Code typically D001/D003/U-listed equivalent depending on jurisdiction) |
| Incompatibility | Strong Acids (Fatal gas evolution), Strong Oxidizers (Exothermic reaction) |
Immediate Safety & Containment
Core Directive: Never dispose of this compound down the drain. It requires high-temperature incineration at a permitted facility.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (if handling solids/powders).
-
Skin: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged handling.
-
Eyes: Chemical splash goggles.
Handling Precautions
-
pH Control: Ensure the waste matrix is Neutral (pH 7) or slightly Alkaline (pH 8-9) .
-
Reasoning: Dithiocarbamates hydrolyze rapidly in acidic media to evolve Carbon Disulfide (CS₂) and Hydrogen Sulfide (H₂S), both of which are highly toxic and flammable.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid or Bulk Liquid Waste
Do not treat in-lab. Bulk quantities should be packaged directly for off-site incineration.
-
Segregation: Isolate from non-halogenated solvents and acids.
-
Packaging: Place in a dedicated HDPE or Glass container (Amber glass preferred for light stability).
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: "Ethyl N-(2-chlorophenyl)carbamodithioate (Toxic, Sulfur-bearing)."
-
Hazard Warning: "DO NOT ACIDIFY - GAS EVOLUTION HAZARD."
-
-
Storage: Store in a well-ventilated satellite accumulation area until pickup.
Scenario B: Trace Contamination (Glassware/Spills)
In-Lab Decontamination (Quenching) Protocol: Use this only for cleaning glassware or neutralizing minor spills (<5g).
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Oxidation: Slowly immerse contaminated glassware in the bleach solution.
-
Contact Time: Allow to soak for 30–60 minutes.
-
Rinse: Rinse with copious water.[3] Collect the first 3 rinses as halogenated aqueous waste (due to the chlorophenyl ring).
-
Final Disposal: The collected rinsate must be tagged as Halogenated Aqueous Waste .
Visualized Disposal Decision Tree
Figure 1: Decision logic for segregating bulk waste from trace decontamination streams to ensure safety and compliance.
Regulatory & Compliance Codes
When filling out your hazardous waste manifest, utilize the following classifications. Note: Specific codes vary by region (e.g., US RCRA vs. EU EWC), but the chemical logic remains constant.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D003 (Reactivity) | Potential for toxic gas generation (H₂S/CS₂) if acidified. |
| US EPA (RCRA) | D001 (Ignitability) | If disposed of in a flammable organic solvent matrix. |
| EU EWC | 07 01 03 * | Organic halogenated solvents, washing liquids, and mother liquors. |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s. (Ethyl N-(2-chlorophenyl)carbamodithioate). |
Emergency Procedures
-
Spill (Solid): Do not dry sweep (dust hazard). Cover with wet sand or vermiculite, scoop into a container, and label as hazardous waste.
-
Spill (Liquid): Absorb with non-acidic clay or vermiculite. Do not use paper towels (potential for rapid oxidation/fire if mixed with oxidizers later).
-
Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
PubChem. (2024). Dithiocarbamate Compound Summary & Safety Data. National Library of Medicine. [Link]
Sources
Personal protective equipment for handling ethyl N-(2-chlorophenyl)carbamodithioate
This guide outlines the operational safety, handling, and disposal protocols for Ethyl N-(2-chlorophenyl)carbamodithioate .[1]
⚠️ CRITICAL SAFETY NOTICE: Specific Safety Data Sheets (SDS) for this exact isomer are rare in public databases.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis, applying the "Precautionary Principle." We treat this compound with the combined hazards of the dithiocarbamate class (sensitizers, CS₂ generators) and 2-chloroaniline (toxic metabolite).[1]
Chemical Risk Profile & Hazard Identification
To handle this compound safely, you must understand what it is and what it becomes under stress.[1]
| Feature | Technical Detail | Operational Implication |
| Chemical Class | N-aryl Dithiocarbamate Ester | Potential skin sensitizer; unstable in acids.[1] |
| Hydrolysis Risk | Acidic conditions cleave the C-N bond.[1] | Releases Carbon Disulfide (CS₂) : Neurotoxic, highly flammable.Releases 2-Chloroaniline : Potent methemoglobinemia inducer.[1] |
| Physical State | Typically Solid or Viscous Oil | Dust/Aerosol inhalation risk during weighing.[1] |
| GHS Classification (Derived) | Irritant (Skin/Eye), Sensitizer, Aquatic Toxicity.[1] | Do not dispose of down the drain.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1] Dithiocarbamates and their breakdown products (CS₂, chlorinated anilines) can permeate standard rubber.[1]
| Zone | PPE Requirement | Technical Rationale (Why?) |
| Hand Protection (Primary) | Silver Shield / Laminate Film | Essential. Standard nitrile degrades rapidly against CS₂ (a potential breakdown product).[1] Laminate offers >4hr breakthrough time.[1] |
| Hand Protection (Dexterity) | Double Nitrile (5 mil min) | If laminate is too clumsy for weighing, use double nitrile.[1] Change every 15 mins or immediately upon splash. |
| Respiratory | Fume Hood (Primary) | All handling must occur in a certified hood.[1] |
| Respiratory (Backup) | Half-mask w/ OV/P100 Cartridge | Only required if working outside a hood (e.g., spill cleanup).[1] OV protects against CS₂; P100 against dust.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[1] Dithiocarbamates are severe eye irritants.[1][2] |
| Body | Tyvek Lab Coat + Apron | Standard cotton coats absorb liquids.[1] Tyvek provides a barrier against permeation.[1] |
Operational Handling Protocol
This workflow is designed to prevent hydrolysis and exposure.[1]
Step 1: Pre-Work Setup
-
Acidity Check: Ensure all receiving solvents are neutral or slightly basic.[1] NEVER dissolve this compound in acidic media without a closed system.
-
Quenching Bath: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or dilute NaOH in the hood to neutralize minor contamination on tools.[1]
Step 2: Weighing & Transfer
-
Solid: Use a disposable anti-static weighing boat.[1] Do not use metal spatulas if the compound is potentially wet/acidic (corrosion risk).[1] Use PTFE-coated tools.[1]
-
Liquid/Oil: Use a positive-displacement pipette to prevent dripping.[1]
Step 3: Reaction Monitoring
-
TLC/HPLC: When taking aliquots, quench the sample immediately in a neutral buffer (e.g., PBS) before analysis to prevent decomposition in the vial.
Visualization: Handling & Emergency Logic
The following diagram illustrates the critical decision pathways for handling and spill response, emphasizing the risk of acid contact.
Figure 1: Operational logic flow emphasizing the critical avoidance of acidic conditions to prevent toxic gas evolution.
Disposal & Decontamination
The Golden Rule: Never mix dithiocarbamate waste with acid waste streams (e.g., Piranha etch, Chromic acid).[1] This will generate lethal CS₂ gas in the waste container.[1]
-
Segregation:
-
Decontamination of Glassware:
-
Final Disposal:
-
This compound requires High-Temperature Incineration (with scrubber for SOx/NOx/HCl).[1]
-
Emergency Response (Spills & Exposure)
-
Skin Contact:
-
Spill Cleanup:
References
-
PubChem. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate (Related Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: 2-Chloroaniline (Metabolite Hazard Data).[1] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
